Xenon difluoride
説明
特性
IUPAC Name |
difluoroxenon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F2Xe/c1-3-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGELFKKMDLGCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Xe]F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2Xe | |
| Record name | xenon difluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Xenon_difluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065590 | |
| Record name | Xenon fluoride (XeF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] Colorless crystalline powder; [MSDSonline] | |
| Record name | Xenon difluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8706 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13709-36-9 | |
| Record name | Xenon difluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xenon difluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xenon fluoride (XeF2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xenon fluoride (XeF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xenon difluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XENON DIFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6POJ14981P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Inert Gas That Wasn't: A Technical History of Xenon Difluoride's Discovery
For decades, the noble gases were considered the epitome of chemical inertness, their full valence shells seemingly precluding them from forming stable compounds. This long-held belief was shattered in 1962, a landmark year in chemistry that opened up a new field of research. This technical guide delves into the history and discovery of Xenon Difluoride (XeF₂), one of the first and most stable noble gas compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins.
The story of this compound is not one of a sudden, isolated discovery, but rather the culmination of theoretical predictions and groundbreaking experimental work that challenged the established dogma of chemical bonding.
Early Predictions: A Theoretical Possibility
Long before its synthesis, the potential for noble gases to form compounds was a topic of theoretical speculation. As early as 1933, the renowned chemist Linus Pauling predicted that the heavier noble gases, such as xenon and krypton, could form compounds with highly electronegative elements like fluorine and oxygen.[1][2] Pauling's predictions were based on the understanding of ionization potentials and electronegativity trends in the periodic table.[1][2] He even went so far as to predict the existence of krypton hexafluoride (KrF₆) and xenon hexafluoride (XeF₆).[2] However, an early attempt to synthesize a xenon fluoride by D. M. Yost and A. L. Kaye in 1933 was unsuccessful, reinforcing the prevailing view of noble gas inertness.[3][4]
The Breakthrough: Neil Bartlett's Serendipitous Discovery
The paradigm shift occurred in 1962, initiated by the work of Neil Bartlett at the University of British Columbia.[1][5][6][7] Bartlett was investigating the properties of platinum hexafluoride (PtF₆), a powerful oxidizing agent. He discovered that PtF₆ could oxidize molecular oxygen to form dioxygenyl hexafluoroplatinate (O₂⁺[PtF₆]⁻).[1][8]
Bartlett noted that the first ionization potential of molecular oxygen (1175.7 kJ/mol) was very close to that of xenon (1170.4 kJ/mol).[1][3] This led him to hypothesize that PtF₆ might also be capable of oxidizing xenon. In a landmark experiment, he reacted xenon gas with PtF₆ and successfully synthesized the first noble gas compound, initially identified as xenon hexafluoroplatinate (XePtF₆).[1][7][8] This discovery, published in March 1962, directly challenged the long-held belief in the chemical inertness of noble gases and opened the floodgates for the exploration of noble gas chemistry.[1][7]
The Synthesis of a Stable Binary Compound: this compound
Bartlett's groundbreaking work spurred a flurry of research activity in laboratories around the world. Shortly after, in 1962, the first synthesis of a simple, stable binary compound of xenon, this compound (XeF₂), was independently achieved by two research groups.
A group of chemists at Argonne National Laboratory, including Chernick, Weeks, and Matheson, reported the synthesis of XeF₂ in October 1962.[9][10][11] Around the same time, Rudolf Hoppe and his team at the University of Münster in Germany also successfully synthesized XeF₂.[9][10][11][12]
The following sections provide detailed experimental protocols for the two primary methods used in the initial synthesis of this compound.
Experimental Protocols for the Synthesis of this compound
Photochemical Synthesis (Argonne National Laboratory)
This method involves the direct reaction of xenon and fluorine gases initiated by ultraviolet (UV) light.[9][10][13]
Apparatus:
-
A sealed reaction vessel made of a material resistant to fluorine, such as nickel or a dry Pyrex glass bulb with transparent alumina or sapphire windows.[9][13]
-
A source of ultraviolet radiation (e.g., a mercury lamp or even sunlight).[9][13]
-
A vacuum line for handling and purifying the gases.[9]
Procedure:
-
A mixture of xenon and fluorine gas, typically in a 2:1 molar ratio, is introduced into the passivated reaction vessel.[8][14][15]
-
The vessel is sealed and exposed to a source of UV radiation at room temperature.[9][13] The reaction can also proceed at atmospheric pressure using sunlight.[9][13]
-
The reaction proceeds as the UV photons dissociate the fluorine molecules into highly reactive fluorine radicals, which then react with xenon atoms.
-
The product, solid this compound, crystallizes on the walls of the vessel.
-
The product is then purified by fractional distillation or selective condensation using a vacuum line.[9][13]
Synthesis by Electrical Discharge (University of Münster)
This method utilizes an electrical discharge to initiate the reaction between xenon and fluorine.[9][10][11][12]
Apparatus:
-
A reaction chamber equipped with electrodes to generate an electrical discharge.
-
A high-voltage power supply.
-
A system for introducing and mixing the reactant gases.
Procedure:
-
A mixture of xenon and fluorine gas is introduced into the reaction chamber.
-
An electrical discharge is passed through the gas mixture. The high energy from the discharge creates reactive species that initiate the formation of this compound.
-
The solid XeF₂ product is collected from the reaction chamber.
-
Purification is carried out using techniques similar to the photochemical method.[9][12]
Quantitative Data
The discovery and synthesis of this compound were followed by extensive characterization of its physical and chemical properties.
| Property | Value | Reference(s) |
| Physical Properties | ||
| Appearance | White crystalline solid | [9][13][16] |
| Melting Point | 128.6 °C (401.8 K) | [9][14] |
| Density (solid) | 4.32 g/cm³ | [9] |
| Vapor Pressure | 6.0 x 10² Pa | [9] |
| Structural Properties | ||
| Molecular Geometry | Linear | [16][17] |
| Xe-F Bond Length (vapor) | 197.73 ± 0.15 pm | [18] |
| Xe-F Bond Length (solid) | 200 pm | [17][18] |
| Thermochemical Data | ||
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -108 kJ/mol | [9] |
| Total Bond Energy | 267.8 kJ/mol | [9] |
| First Bond Energy | 184.1 kJ/mol | [9] |
| Second Bond Energy | 83.68 kJ/mol | [9] |
Visualizing the Discovery and Synthesis
To better illustrate the key events and processes involved in the discovery and synthesis of this compound, the following diagrams are provided.
Caption: A timeline of the key events leading to the discovery of this compound.
Caption: Workflow of the primary methods for synthesizing this compound.
Caption: The linear molecular geometry of this compound.
The discovery of this compound fundamentally altered the landscape of chemistry, demonstrating that even the most seemingly unreactive elements could form stable chemical bonds. This breakthrough not only opened up a new and exciting field of noble gas chemistry but also deepened our understanding of chemical bonding itself. The synthesis and characterization of XeF₂ laid the groundwork for the development of other noble gas compounds and their applications in various scientific and technological fields.
References
- 1. acs.org [acs.org]
- 2. Noble gas compound - Wikipedia [en.wikipedia.org]
- 3. C&EN: IT'S ELEMENTAL: THE PERIODIC TABLE - THE NOBLE GASES [pubsapp.acs.org]
- 4. beckmaninstitute.caltech.edu [beckmaninstitute.caltech.edu]
- 5. Neil Bartlett | College of Chemistry [chemistry.berkeley.edu]
- 6. Neil Bartlett (chemist) - Wikipedia [en.wikipedia.org]
- 7. On This Day - Mar 23 : First noble gas reaction | Resource | RSC Education [edu.rsc.org]
- 8. Xenon Fluoride Compounds: Preparation, Properties & Structure | AESL [aakash.ac.in]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. acs.org [acs.org]
- 11. youtube.com [youtube.com]
- 12. NEET UG : this compound [unacademy.com]
- 13. Xenon_difluoride [chemeurope.com]
- 14. byjus.com [byjus.com]
- 15. bpchalihacollege.org.in [bpchalihacollege.org.in]
- 16. This compound: Properties, Uses & Structure Explained [vedantu.com]
- 17. careers360.com [careers360.com]
- 18. collegedunia.com [collegedunia.com]
Xenon Difluoride: A Comprehensive Technical Guide to its Core Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenon difluoride (XeF₂), a crystalline solid at room temperature, stands as one of the most stable and versatile of the noble gas compounds. First synthesized in 1962, it has since carved a niche in synthetic chemistry as a potent yet selective fluorinating and oxidizing agent.[1][2][3] Its unique reactivity profile, coupled with the inert nature of its xenon byproduct, makes it a valuable tool in various fields, including organic synthesis, materials science, and drug development. This guide provides an in-depth exploration of the fundamental chemical properties of this compound, with a focus on its synthesis, structure, reactivity, and the experimental methodologies that underpin its application.
Physical and Chemical Properties
This compound is a dense, white, crystalline solid with a nauseating odor.[1][3] It is sensitive to moisture and decomposes upon contact with water or light.[4] Key physical and thermochemical data are summarized in the table below.
| Property | Value |
| Chemical Formula | XeF₂ |
| Molar Mass | 169.29 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 128.6 °C (401.8 K) |
| Density | 4.32 g/cm³ (solid) |
| Vapor Pressure | 6.0 x 10² Pa at 25 °C |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -108 kJ/mol |
| Xe-F Bond Length (gas phase) | 197.73 ± 0.15 pm |
| Xe-F Bond Length (solid phase) | 200 pm |
| Bond Angle | 180° (Linear) |
Molecular Structure and Bonding
The molecular geometry of this compound is linear, with the two fluorine atoms situated on opposite sides of the central xenon atom, resulting in a bond angle of 180°.[2][5] This linear structure is a direct consequence of the arrangement of electron pairs around the xenon atom, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.
The central xenon atom in XeF₂ has eight valence electrons. Two of these electrons form single covalent bonds with the two fluorine atoms, leaving three lone pairs of electrons on the xenon atom.[3] The five electron pairs (two bonding pairs and three lone pairs) arrange themselves in a trigonal bipyramidal geometry to minimize repulsion. The three lone pairs occupy the equatorial positions, while the two fluorine atoms occupy the axial positions, leading to the observed linear molecular shape. The hybridization of the xenon atom in XeF₂ is described as sp³d.[6]
Synthesis of this compound
This compound is typically synthesized by the direct reaction of xenon and fluorine gases.[1] Several methods, including thermal, photochemical, and electrical discharge, can be employed to initiate the reaction. The choice of method and reaction conditions can influence the purity and yield of the product.
Experimental Protocols
1. Thermal Synthesis
This method involves heating a mixture of xenon and fluorine gases in a sealed reaction vessel.
-
Reactants: Xenon (Xe) and Fluorine (F₂) gas. A molar ratio of Xe:F₂ of approximately 2:1 is often used to favor the formation of XeF₂ over higher fluorides.[7]
-
Apparatus: A pre-passivated nickel or Monel reaction vessel is required due to the corrosive nature of fluorine gas. The vessel should be capable of withstanding high temperatures and pressures.
-
Procedure:
-
Evacuate the reaction vessel to remove any air and moisture.
-
Introduce a mixture of xenon and fluorine gas into the vessel.
-
Heat the vessel to a temperature of approximately 400 °C.[2][7]
-
Maintain the reaction conditions for several hours.
-
Cool the vessel to room temperature. The product, solid XeF₂, will crystallize on the walls of the vessel.
-
-
Purification: The primary impurity is often xenon tetrafluoride (XeF₄). Purification can be achieved by fractional distillation or selective condensation.[1] A method for purifying XeF₂ from XeF₄ involves heating the crude product with cerium trifluoride (CeF₃).
2. Photochemical Synthesis
This method utilizes ultraviolet (UV) light or even sunlight to initiate the reaction between xenon and fluorine at lower temperatures.[1]
-
Reactants: Xenon (Xe) and Fluorine (F₂) gas, typically in a 1:1 molar ratio.
-
Apparatus: A reaction vessel made of a material transparent to UV light, such as quartz or Pyrex glass.[1] An external UV light source (e.g., a mercury arc lamp) is required.
-
Procedure:
-
Fill the reaction vessel with a mixture of xenon and fluorine gas.
-
Expose the vessel to a UV light source at room temperature.
-
The reaction proceeds as the UV photons dissociate the fluorine molecules into reactive fluorine atoms.
-
The solid XeF₂ product deposits on the walls of the vessel.
-
-
Purification: Similar to the thermal method, purification is achieved through fractional distillation or selective condensation.[1]
Reactivity and Applications
This compound is a powerful fluorinating and oxidizing agent, yet it exhibits remarkable selectivity, which is a key advantage in synthetic chemistry.[8]
Fluorination Reactions
XeF₂ is widely used to introduce fluorine atoms into both organic and inorganic compounds. Its reactivity can be tuned by the choice of solvent and the presence of catalysts.
-
Electrophilic Fluorination: In the presence of a Lewis acid catalyst (e.g., HF, BF₃), XeF₂ can act as a source of electrophilic fluorine. This is particularly useful for the fluorination of aromatic compounds and alkenes.
-
Radical Fluorination: In non-polar solvents and in the absence of a catalyst, reactions can proceed through a single-electron transfer (SET) mechanism, leading to radical intermediates.
Oxidation Reactions
The xenon atom in XeF₂ is in the +2 oxidation state and can act as an oxidant. It can oxidize various substrates, with the concomitant formation of elemental xenon gas.
Applications in Drug Development and Materials Science
The ability of XeF₂ to selectively introduce fluorine atoms into complex organic molecules is of significant interest in drug development. The incorporation of fluorine can profoundly alter the metabolic stability, bioavailability, and binding affinity of drug candidates.
In materials science, XeF₂ is used as a gaseous etchant for silicon, particularly in the fabrication of microelectromechanical systems (MEMS).
Spectroscopic Characterization
The purity and structure of this compound are typically confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy
-
¹⁹F NMR: The ¹⁹F NMR spectrum of XeF₂ in an inert solvent provides a characteristic signal. Due to the natural abundance of the ¹²⁹Xe isotope (spin I=1/2), the ¹⁹F signal appears as a singlet flanked by satellite peaks, forming a pseudo-triplet, due to ¹⁹F-¹²⁹Xe coupling.
-
¹²⁹Xe NMR: The ¹²⁹Xe NMR spectrum shows a triplet due to coupling with the two equivalent fluorine atoms.
| Nucleus | Chemical Shift (δ) | Coupling Constant (J) |
| ¹⁹F | ~ -175 ppm (pseudo-triplet) | ¹J(¹²⁹Xe-¹⁹F) ≈ 5600 Hz |
| ¹²⁹Xe | Varies with solvent | ¹J(¹²⁹Xe-¹⁹F) ≈ 5600 Hz |
Note: Chemical shifts can vary depending on the solvent and reference standard used.
Infrared (IR) Spectroscopy
The IR spectrum of XeF₂ is relatively simple due to its linear structure. The key diagnostic feature is a strong absorption band corresponding to the asymmetric stretching vibration (ν₃) of the Xe-F bonds. The absence of an absorption band around 590 cm⁻¹ can be used to confirm the absence of XeF₄ impurity.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity and Corrosivity: XeF₂ is toxic if swallowed, inhaled, or in contact with skin.[9] It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[9]
-
Reactivity with Water: It reacts with moisture to produce hydrofluoric acid (HF), which is highly corrosive and toxic.[3] Therefore, all handling and storage must be conducted under anhydrous conditions.
-
Oxidizing Agent: As a strong oxidizing agent, it can react violently with combustible materials.
-
Personal Protective Equipment (PPE): When handling XeF₂, appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container made of a compatible material (e.g., nickel, Monel, or certain fluoropolymers).[10] Store away from combustible materials and sources of moisture.
Conclusion
This compound, despite being a compound of a "noble" gas, is a remarkably useful and versatile reagent in modern chemistry. Its well-defined structure and predictable reactivity make it an invaluable tool for the selective introduction of fluorine into organic and inorganic molecules. A thorough understanding of its fundamental chemical properties, synthesis, and handling procedures is crucial for its safe and effective application in research and development. The continued exploration of its chemistry promises to unlock new synthetic pathways and contribute to advancements in fields ranging from medicinal chemistry to materials science.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Properties, Uses & Structure Explained [vedantu.com]
- 3. NEET UG : this compound [unacademy.com]
- 4. Xenon Fluorides: Fluorine-19 Nuclear Magnetic Resonance Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Write the method of preparation of `XeF_2, XeF_4 & XeF_6`. [allen.in]
- 6. Khan Academy [khanacademy.org]
- 7. Xenon Fluoride Compounds: Preparation, Properties & Structure | AESL [aakash.ac.in]
- 8. This compound - American Chemical Society [acs.org]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Xenon Difluoride: A Comprehensive Technical Guide to its Molecular Geometry and Bonding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenon difluoride (XeF₂), a crystalline solid at room temperature, stands as a landmark compound in the history of chemistry, challenging the long-held belief of the inertness of noble gases. Its discovery opened a new field of research into the chemistry of elements previously considered unreactive. This technical guide provides an in-depth analysis of the molecular geometry and bonding of this compound, integrating theoretical models with experimental evidence. The content is tailored for professionals in research, science, and drug development who require a thorough understanding of the structure and electronic properties of this unique molecule.
Data Presentation: Key Molecular Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value (Vapor Phase) | Value (Solid Phase) | Experimental Method |
| Xe-F Bond Length | 197.73 ± 0.15 pm | ~200 pm | Gas-Phase Electron Diffraction, X-ray & Neutron Diffraction |
| F-Xe-F Bond Angle | 180° | 180° | Gas-Phase Electron Diffraction, X-ray & Neutron Diffraction |
| Total Bond Energy | 267.8 kJ/mol (64.0 kcal/mol) | - | - |
| First Bond Energy | 184.1 kJ/mol (44.0 kcal/mol) | - | - |
| Second Bond Energy | 83.68 kJ/mol (20.00 kcal/mol) | - | - |
| Molecular Geometry | Linear | Linear | Spectroscopic and Diffraction Methods |
| Electron Geometry | Trigonal Bipyramidal | Trigonal Bipyramidal | VSEPR Theory |
Molecular Geometry: A Linear Marvel
Experimental determinations have unequivocally established that this compound possesses a linear molecular geometry, with the two fluorine atoms positioned on opposite sides of the central xenon atom, resulting in an F-Xe-F bond angle of 180°.[1] This seemingly simple structure is a consequence of the complex interplay of electron-electron repulsions in the valence shell of the central xenon atom.
Valence Shell Electron Pair Repulsion (VSEPR) Theory
The Valence Shell Electron Pair Repulsion (VSEPR) theory provides a straightforward and powerful model to predict the geometry of XeF₂. The central xenon atom has eight valence electrons, and each fluorine atom contributes one electron to form a single covalent bond, totaling ten valence electrons around the xenon atom. This corresponds to five electron pairs.[2]
According to VSEPR theory, these five electron pairs arrange themselves in a trigonal bipyramidal geometry to minimize electrostatic repulsion.[3] This geometry consists of two axial positions and three equatorial positions. The two fluorine atoms occupy the axial positions, while the three lone pairs of electrons reside in the equatorial positions.[3][4] This arrangement maximizes the separation between the lone pairs, which exert greater repulsive forces than bonding pairs, leading to the observed linear molecular shape.[4] The AX₂E₃ notation in VSEPR theory designates a molecule with a central atom (A) bonded to two other atoms (X₂) and having three lone pairs (E₃), which corresponds to a linear molecular geometry.[5]
Bonding in this compound: Beyond Simple Covalent Bonds
The bonding in this compound cannot be adequately described by simple two-center, two-electron (2c-2e) covalent bonds, as this would violate the octet rule for the central xenon atom. Two primary theoretical models, Valence Bond Theory (with hybridization) and Molecular Orbital Theory, are employed to explain the nature of the Xe-F bonds.
Valence Bond Theory and Hybridization
In the framework of Valence Bond Theory, the xenon atom is considered to be sp³d hybridized.[6] One of the 5p electrons in the ground state of xenon is promoted to a 5d orbital. The resulting five hybrid orbitals accommodate the three lone pairs and the two bonding pairs of electrons. The three lone pairs occupy the equatorial sp² hybrid orbitals, while the two singly occupied axial p-d hybrid orbitals overlap with the 2p orbitals of the fluorine atoms to form two sigma bonds. This model is consistent with the trigonal bipyramidal electron geometry and the linear molecular shape.
Molecular Orbital Theory and the 3-Center, 4-Electron (3c-4e) Bond
A more sophisticated and widely accepted explanation for the bonding in XeF₂ is provided by Molecular Orbital (MO) theory, specifically the concept of a three-center, four-electron (3c-4e) bond.[7][8][9] This model does not require the involvement of d-orbitals from the xenon atom.
The 3c-4e bond in XeF₂ is formed from the linear combination of the 5p orbital of xenon and the 2p orbitals of the two fluorine atoms that lie along the internuclear axis. This combination results in the formation of three molecular orbitals: a bonding (σ), a non-bonding (σₙ), and an anti-bonding (σ*) molecular orbital.[10]
The four valence electrons (two from the Xe 5p orbital and one from each F 2p orbital) fill the bonding and non-bonding molecular orbitals, leaving the anti-bonding orbital empty.[11] The two electrons in the bonding MO are delocalized over all three atoms, while the two electrons in the non-bonding MO are primarily located on the fluorine atoms. This results in a net bond order of 1/2 for each Xe-F bond, suggesting a weaker bond than a typical single covalent bond.
Experimental Protocols
The structural and bonding characteristics of this compound have been elucidated through a combination of synthesis and various analytical techniques.
Synthesis of this compound
The synthesis of XeF₂ is typically achieved by the direct reaction of xenon and fluorine gases.
-
Method: A mixture of xenon and fluorine gas, often in a 1:2 molar ratio, is sealed in a nickel or passivated metal vessel.[12]
-
Initiation: The reaction can be initiated by heat (approximately 400 °C), ultraviolet (UV) irradiation, or an electrical discharge.
-
Purification: The resulting solid XeF₂ is purified by fractional distillation or sublimation to remove any unreacted starting materials or byproducts like XeF₄.
X-ray and Neutron Diffraction
X-ray and neutron diffraction have been pivotal in determining the precise solid-state structure of XeF₂.
-
Methodology: Single crystals of XeF₂ are grown and mounted on a goniometer within a diffractometer.[13] A monochromatic beam of X-rays or neutrons is directed at the crystal. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded as the crystal is rotated.
-
Data Analysis: The positions and intensities of the diffracted beams are used to construct an electron density map of the crystal, from which the positions of the xenon and fluorine atoms can be determined with high precision. This analysis confirms the linear arrangement of the atoms and provides accurate bond lengths.
Gas-Phase Electron Diffraction
Gas-phase electron diffraction (GED) has been employed to determine the molecular structure of XeF₂ in the vapor phase, free from intermolecular interactions present in the solid state.
-
Methodology: A high-energy beam of electrons is passed through a jet of gaseous XeF₂ in a vacuum chamber.[14] The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.
-
Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of interatomic distances within the molecule. This data provides highly accurate measurements of the Xe-F bond length and confirms the linear geometry of the molecule in the gas phase.[14]
Conclusion
This compound is a molecule of fundamental importance in understanding chemical bonding beyond the traditional octet rule. Its linear molecular geometry is a direct consequence of the trigonal bipyramidal arrangement of five electron pairs around the central xenon atom, as predicted by VSEPR theory. The bonding is best described by the molecular orbital theory's three-center, four-electron bond model, which elegantly explains the stability of the molecule without invoking d-orbital participation. The combination of robust theoretical models and detailed experimental investigations has provided a comprehensive and consistent picture of the structure and bonding in this fascinating noble gas compound. This understanding is crucial for researchers and scientists working in fields where the unique properties of such hypervalent molecules can be exploited.
References
- 1. Khan Academy [khanacademy.org]
- 2. homework.study.com [homework.study.com]
- 3. Discuss the structure of `XeF_2` on the basis of VSEPR teory. [allen.in]
- 4. quora.com [quora.com]
- 5. aceorganicchem.com [aceorganicchem.com]
- 6. XeF2 Lewis structure: drawing, hybridisation, geometry_Chemicalbook [chemicalbook.com]
- 7. Three-center four-electron bond - Wikipedia [en.wikipedia.org]
- 8. molecular orbital theory - Lewis structure of XeF2 that comes closer to reality? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. covalentbondclass.org [covalentbondclass.org]
- 10. gauthmath.com [gauthmath.com]
- 11. m.youtube.com [m.youtube.com]
- 12. XeF2 Molecular Orbital [people.physics.anu.edu.au]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. Gas electron diffraction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Preparation of Xenon Difluoride (XeF₂) Crystals
Introduction
Xenon difluoride (XeF₂), a dense, colorless crystalline solid, is one of the most stable compounds of xenon.[1] Since its first synthesis in 1962, it has become a valuable and versatile reagent in chemistry, primarily utilized as a powerful fluorinating and oxidizing agent.[1][2] Its relative stability and ease of handling, compared to other noble gas compounds, make it a significant tool for researchers in various fields, including drug development.[2] This guide provides an in-depth overview of the primary methodologies for synthesizing and preparing high-purity XeF₂ crystals, focusing on experimental protocols, quantitative data, and critical safety considerations.
Synthesis Methodologies
The synthesis of this compound is fundamentally achieved through the direct reaction of xenon and fluorine gases. The reaction, represented by the simple equation Xe + F₂ → XeF₂, requires an initial input of energy to proceed.[1] The primary methods of activation are thermal, photochemical, and electrical discharge.
-
Photochemical Synthesis: This is one of the most common and accessible methods. It involves the irradiation of a xenon and fluorine gas mixture with a high-energy light source, such as a high-pressure mercury arc lamp or even direct sunlight.[1][3] The ultraviolet radiation dissociates fluorine molecules into highly reactive fluorine atoms, which then combine with xenon. This method can be performed at low or atmospheric pressure in vessels made of nickel or dry Pyrex glass, equipped with UV-transparent windows like sapphire or alumina.[1][4]
-
Thermal Synthesis: This method involves heating a mixture of xenon and fluorine in a sealed, resistant vessel, typically made of nickel. Temperatures around 400°C (673 K) are commonly employed to initiate the reaction.[5][6] The ratio of reactants can be adjusted to favor the formation of XeF₂ over higher fluorides; an excess of xenon is often used.
-
Electrical Discharge: One of the earliest reported methods for creating XeF₂ involves passing an electrical discharge through a mixture of xenon and fluorine gases.[1] While effective, this method often produces a mixture of xenon fluorides and has been largely superseded by the cleaner photochemical and thermal techniques.
Alternative Synthetic Routes
Less common methods have also been reported, such as the reaction of xenon gas with dioxygen difluoride (O₂F₂) or the use of an electric discharge through mixtures of xenon and other fluorine sources like carbon tetrafluoride (CF₄) or silicon tetrafluoride (SiF₄).[1]
Experimental Protocols and Purification
The successful preparation of pure XeF₂ crystals relies on carefully controlled experimental conditions and effective purification techniques.
Experimental Protocol 1: Photochemical Synthesis
This protocol is adapted from the method reported by Weeks, Chernick, and Matheson.[1][3]
-
Apparatus: A reaction vessel constructed from fluorine-resistant materials such as nickel or passivated stainless steel, equipped with UV-transparent sapphire windows. The system is connected to a vacuum line for gas handling and product purification. A high-pressure mercury arc lamp serves as the UV source.
-
Reactants: Equal molar quantities of high-purity xenon and fluorine gas.[1] It has been noted that removing trace amounts of hydrogen fluoride (HF) from the fluorine gas is not necessary and may even quadruple the reaction rate.[1][3]
-
Procedure:
-
The reaction vessel is evacuated to remove air and moisture.
-
Equal parts of xenon and fluorine gas are introduced into the vessel at low pressure.
-
The mixture is irradiated with the UV source. The reaction progress can be monitored by the pressure drop in the system.
-
A cold trap, maintained at approximately -78°C, is integrated into the system to continuously condense the solid XeF₂ product, removing it from the reaction zone and driving the reaction to completion.
-
Once the reaction is complete, any unreacted gases are pumped away, leaving the crude XeF₂ product in the cold trap.
-
Purification and Crystal Growth
Crude XeF₂ is purified by fractional distillation or selective condensation using a standard vacuum line.[1]
-
Procedure:
-
The cold trap containing the crude solid product is allowed to warm slowly under vacuum. XeF₂ has a significant vapor pressure at room temperature (approximately 6.0 x 10² Pa) and readily sublimes.[1]
-
The sublimed gas is passed through a series of U-traps held at progressively lower temperatures. A trap at -30°C to -78°C will efficiently condense XeF₂, while more volatile impurities like unreacted F₂ pass through.[3]
-
Less volatile impurities, such as XeF₄, will remain in the initial container.
-
Large, transparent crystals of XeF₂ can be grown by slow sublimation of the purified solid in a sealed, evacuated vessel at room temperature.[2]
-
For removal of specific impurities, chemical purification methods can be employed. Passing the vaporized mixture over potassium fluoride (KF) at 150-200°C can remove HF and higher xenon fluorides.[7] Alternatively, heating with cerium trifluoride (CeF₃) is effective for removing XeF₄ contamination.[8]
Quantitative Data Summary
The following tables summarize key physical properties and reaction conditions for XeF₂.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | XeF₂ | [1] |
| Molar Mass | 169.29 g·mol⁻¹ | [1] |
| Appearance | White / Colorless Crystalline Solid | [1] |
| Density (solid) | 4.32 g/cm³ | [1] |
| Melting Point | 128.6 °C (401.8 K) | [1] |
| Vapor Pressure | 6.0 x 10² Pa at 25°C | [1] |
| Molecular Shape | Linear | [1] |
| Xe-F Bond Length (Vapor) | 197.73 ± 0.15 pm | [1][2] |
| Xe-F Bond Length (Solid) | 200 pm | [1][2] |
Table 2: Summary of Synthesis Conditions
| Method | Reactants & Ratio | Temperature | Pressure | Activation Source | Typical Apparatus | Reference(s) |
| Photochemical | Xe:F₂ (1:1) | Room Temperature | Low to Atmospheric | UV Light / Sunlight | Nickel or Dry Pyrex, Sapphire Windows | [1][3] |
| Thermal | Xe (excess) + F₂ | ~400°C (673 K) | ~1 bar | Heat | Nickel Vessel | [5][6] |
| Electrical Discharge | Xe + F₂ | N/A | Variable | Electrical Discharge | Glass/Metal System with Electrodes | [1] |
Safety Considerations
While XeF₂ is one of the most stable xenon compounds, it is a powerful oxidizing and fluorinating agent that requires careful handling.
-
Moisture Sensitivity: XeF₂ is highly sensitive to moisture. It reacts with water and water vapor, gradually decomposing to release xenon, oxygen, and dangerously corrosive hydrogen fluoride (HF).[1] All manipulations must be carried out in a dry atmosphere (e.g., a glovebox) using thoroughly dried glassware or fluorine-passivated metal vacuum lines.[3]
-
Corrosiveness: Due to the potential release of HF, XeF₂ is corrosive to exposed tissues.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
-
Risk of Explosion: A significant hazard arises if XeF₂ is contaminated with higher xenon fluorides, particularly xenon tetrafluoride (XeF₄). In the presence of even trace amounts of moisture, XeF₄ can hydrolyze to form xenon trioxide (XeO₃), which is a highly sensitive and powerful explosive.[3] Therefore, air and water must be rigorously excluded from the synthesis and storage of XeF₂.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. Xenon_difluoride [chemeurope.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Write the method of preparation of `XeF_2, XeF_4 & XeF_6`. [allen.in]
- 6. This compound: Properties, Uses & Structure Explained [vedantu.com]
- 7. SU1560468A1 - Method of purifying this compound - Google Patents [patents.google.com]
- 8. Method for purification of this compound from xenon tetrafluoride [inis.iaea.org]
thermodynamic stability of Xenon difluoride
An In-depth Technical Guide on the Thermodynamic Stability of Xenon Difluoride
Introduction
This compound (XeF2) is a white, crystalline solid and one of the most stable compounds of xenon, a noble gas once thought to be chemically inert.[1][2] First synthesized in 1962, its existence challenged and expanded the traditional understanding of chemical bonding and reactivity.[1][3] As a powerful yet manageable fluorinating agent, XeF2 has found applications in various fields, from organic synthesis to silicon etching in the fabrication of microelectromechanical systems (MEMS).[1][4] Its utility is intrinsically linked to its thermodynamic properties, which define its stability, reactivity, and decomposition pathways. This guide provides a detailed examination of the thermodynamic stability of XeF2, intended for researchers, scientists, and professionals in drug development who may utilize its unique chemical properties.
Core Thermodynamic Data
The thermodynamic stability of a compound is quantitatively described by several key parameters, primarily its enthalpy of formation and bond energies. XeF2 is thermodynamically stable with respect to its constituent elements, xenon and fluorine gas, as indicated by its negative enthalpy of formation.[5][6] However, the individual Xe-F bonds are relatively weak, contributing to its high reactivity as a fluorinating agent.[1]
A summary of the key thermodynamic and physical properties of this compound is presented below.
| Property | Value | Unit |
| Standard Enthalpy of Formation (ΔfH⦵298) | -108 | kJ·mol⁻¹ |
| Total Bond Energy | 267.8 | kJ·mol⁻¹ |
| First Bond Dissociation Energy (XeF2 → XeF + F) | 184.1 | kJ·mol⁻¹ |
| Second Bond Dissociation Energy (XeF → Xe + F) | 83.68 | kJ·mol⁻¹ |
| Average Xe-F Bond Dissociation Enthalpy | ~132 | kJ·mol⁻¹ |
| Molar Mass | 169.290 | g·mol⁻¹ |
| Melting Point | 128.6 | °C |
| Decomposition Temperature | 600 | °C |
| Molecular Geometry | Linear | |
| Xe-F Bond Length (Vapor Phase) | 197.73 ± 0.15 | pm |
| Xe-F Bond Length (Solid Phase) | 200 | pm |
Data sourced from references:[1][7][8][9][10][11]
Synthesis and Formation
The formation of XeF2 is an exothermic process, consistent with its negative enthalpy of formation. The synthesis is typically achieved through the direct reaction of xenon and fluorine gases.[1]
Xe + F₂ → XeF₂
This reaction can be initiated under several conditions:
-
Thermal Activation: Heating a mixture of xenon and fluorine (typically in a 2:1 molar ratio to prevent the formation of higher fluorides) to around 400°C in a sealed nickel vessel.[3][12]
-
Photochemical Activation: Exposing a mixture of xenon and fluorine gases at low pressure to ultraviolet (UV) light.[1][13] This method was used in one of the earliest successful syntheses.[1]
-
Electrical Discharge: Passing an electrical discharge through a mixture of the reactant gases.[1]
The product, a white solid, is purified by fractional distillation or selective condensation.[1] Another preparative method involves the reaction of xenon with dioxygen difluoride (O₂F₂) at approximately -118°C.[3][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Properties, Uses & Structure Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. testbook.com [testbook.com]
- 5. quora.com [quora.com]
- 6. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 7. brainly.com [brainly.com]
- 8. This compound [chemister.ru]
- 9. pubs.aip.org [pubs.aip.org]
- 10. chegg.com [chegg.com]
- 11. bartleby.com [bartleby.com]
- 12. aakash.ac.in [aakash.ac.in]
- 13. Xenon_difluoride [chemeurope.com]
Xenon Difluoride: A Comprehensive Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides crucial safety precautions, detailed handling protocols, and essential data for the safe and effective use of xenon difluoride (XeF₂) in a laboratory setting. This compound is a powerful fluorinating agent and a strong oxidizer, necessitating strict adherence to safety protocols to mitigate risks.
Core Safety and Hazard Information
This compound is a white, crystalline solid with a nauseating odor.[1] It is a strong oxidizer that can cause fire or explosion upon contact with combustible materials.[2][3][4] It is toxic if swallowed, toxic in contact with skin, and fatal if inhaled.[5] XeF₂ causes severe skin burns and eye damage.[5] A key hazard is its sensitivity to moisture; it reacts with water or moist air to produce hydrofluoric acid (HF), a highly corrosive and toxic substance.[1][6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | XeF₂ | [7] |
| Molar Mass | 169.29 g/mol | [6] |
| Appearance | White, crystalline solid | [6] |
| Odor | Nauseating | [1] |
| Melting Point | 128.6 °C | [6] |
| Boiling Point | 155 °C | [6] |
| Density | 4.32 g/cm³ | [6] |
| Vapor Pressure | ~4.5 mmHg at 25 °C | [1] |
| Solubility | Reacts with water. Soluble in anhydrous HF. | [1] |
Table 2: Exposure Limits for this compound (as Fluoride)
| Organization | Limit | Value |
| OSHA (PEL) | TWA | 2.5 mg/m³[2] |
| ACGIH (TLV) | TWA | 2.5 mg/m³[2] |
| NIOSH (REL) | TWA | 2.5 mg/m³[2] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are required. A full-face shield is highly recommended. |
| Skin | Gloves | Impervious gloves (e.g., neoprene or nitrile) should be worn. Check for perforations before use. |
| Body | Lab Coat/Apron | A flame-retardant lab coat or a chemical-resistant apron should be worn over personal clothing. |
| Respiratory | Respirator | For work outside of a fume hood or in case of a spill, a full-facepiece respirator with a high-efficiency particulate filter and an acid gas cartridge is necessary. A self-contained breathing apparatus (SCBA) may be required in emergency situations. |
Handling and Storage Protocols
Due to its reactivity, this compound must be handled with extreme care in a controlled environment.
General Handling
-
Work Area : All manipulations of solid this compound should be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute. For sensitive reactions, a glovebox under an inert atmosphere (nitrogen or argon) is recommended.
-
Inert Atmosphere : Handle under a dry, inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent hydrolysis.
-
Materials to Avoid : Avoid contact with combustible materials, organic compounds, finely powdered metals, and water. Use only compatible materials for reaction vessels and utensils (e.g., stainless steel, nickel, or fluoropolymers like PTFE). Do not use glass containers for reactions where HF may be generated.
-
Dispensing : When dispensing the solid, use spark-proof tools and avoid creating dust.
-
Personal Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]
Storage
-
Container : Store in the original, tightly sealed container.[5] Containers are often made of fluoropolymers.
-
Conditions : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] The storage area should be locked and accessible only to authorized personnel.
-
Incompatibilities : Store away from combustible materials, reducing agents, organic materials, and moisture.
-
Atmosphere : Store under an inert atmosphere, such as nitrogen.
Experimental Protocols
The following are generalized protocols and should be adapted to specific experimental needs with a thorough risk assessment.
Synthesis of this compound
This compound can be synthesized by the direct reaction of xenon and fluorine gases.[7]
Methodology:
-
A mixture of xenon and fluorine gas (typically in a 1:2 molar ratio) is introduced into a nickel reaction vessel.[7]
-
The vessel is sealed and heated to approximately 400°C to initiate the reaction.[7]
-
Alternatively, the reaction can be initiated by photolysis using a UV light source.
-
After the reaction is complete, the vessel is cooled, and the product, solid this compound, is collected.
-
Purification can be achieved by fractional distillation or sublimation.
Representative Fluorination Reaction
This compound is an effective fluorinating agent for a variety of substrates. The following is a general procedure for the fluorination of an alkene.
Methodology:
-
In a chemical fume hood, a solution of the alkene in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile) is prepared in a fluoropolymer or stainless steel reaction vessel.
-
The vessel is cooled in an ice bath.
-
This compound is added portion-wise to the stirred solution. The reaction is often exothermic.
-
The reaction is monitored by an appropriate technique (e.g., TLC, GC, or NMR).
-
Upon completion, the reaction is carefully quenched (see Protocol 4.3).
Quenching of Unreacted this compound
Unreacted this compound must be safely neutralized before workup. This procedure should be performed in a chemical fume hood.
Methodology:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a reducing agent, such as a saturated aqueous solution of sodium bisulfite or sodium thiosulfate, to the stirred reaction mixture. This will reduce the this compound and any other oxidizing species.
-
Alternatively, for small quantities, slow and controlled addition of water can be used to hydrolyze the this compound. Be aware that this will produce HF.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for at least one hour to ensure complete quenching.
-
Test the aqueous layer for the presence of oxidizing species using potassium iodide-starch paper. A blue-black color indicates the presence of oxidizers, and more quenching agent should be added.
Waste Disposal
All waste containing this compound or its byproducts must be treated as hazardous waste.
Methodology:
-
Quenching : All unreacted this compound in reaction mixtures or on contaminated labware must be quenched as described in Protocol 4.3 before disposal.
-
Neutralization : The resulting aqueous waste, which will contain fluoride ions, should be neutralized with a base such as calcium hydroxide or sodium bicarbonate to precipitate calcium fluoride.
-
Collection : Collect the neutralized waste in a designated, properly labeled hazardous waste container.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office. Do not pour any waste down the drain.
Visualized Workflows
Standard Operating Procedure for Handling this compound
Caption: Standard Operating Procedure for Handling XeF₂.
Emergency Response for this compound Spill
Caption: Emergency Response for XeF₂ Spill.
References
- 1. Fluorination with this compound. Part 15. Stereochemistry of fluorine addition to acenaphthylene and dihydronaphthalenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. polarlabprojects.com [polarlabprojects.com]
A Technical Guide to the Solubility of Xenon Difluoride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility of Xenon Difluoride (XeF₂), a powerful and versatile fluorinating agent. Understanding its behavior in various organic solvents is critical for its effective and safe use in synthetic chemistry, particularly in the development of novel pharmaceuticals where fluorination plays a key role in modulating molecular properties.
Quantitative Solubility Data
This compound is a stable, white, crystalline solid that can be sublimed under vacuum at room temperature.[1] It is soluble in several organic solvents, a property crucial for its application in homogeneous reaction mixtures.[2] The solubility, however, varies significantly with the solvent and temperature. The following table summarizes the available quantitative solubility data for XeF₂ in select organic solvents.
| Solvent | Temperature (°C) | Solubility | Unit | Source(s) |
| Acetonitrile (CH₃CN) | 0 | 21.5 | g / 100 g | [3] |
| Acetonitrile (CH₃CN) | 21 | 41 | g / 100 g | [3] |
| Acetonitrile (CH₃CN) | Not Specified | 2.25 | mol / kg | [4] |
| Anhydrous Hydrogen Fluoride (HF) | -2 | 108 | g / 100 g | [3] |
| Anhydrous Hydrogen Fluoride (HF) | 29.95 | 167 | g / 100 g | [1][5][6] |
| Anhydrous Hydrogen Fluoride (HF) | 30 | 167.3 | g / 100 g | [3] |
| Bromine Pentafluoride (BrF₅) | 20 | 189.6 | g / 100 g | [3] |
| Iodine Pentafluoride (IF₅) | Not Specified | 153.8 | g / 100 g | [3] |
Qualitative Solubility:
-
Soluble in: Bromine trifluoride (BrF₃), dimethyl sulfoxide (DMSO), pyridine, sulfur dioxide.[3]
-
Slightly Soluble in: Nitrobenzene.[2]
-
Sparingly Soluble in: Molybdenum hexafluoride, tungsten(VI) fluoride.[3]
-
Insoluble in: Liquid ammonia, chlorine pentafluoride.[3]
Factors Influencing Solution Stability: Solvent and Vessel Choice
The practical utility of XeF₂ in organic synthesis is dictated not only by its solubility but also by its stability in solution. Research has shown that the choice of both the solvent and the reaction vessel material can dramatically influence the reaction pathway and the half-life of XeF₂.[7][8]
2.1 Influence of the Reaction Vessel
The surface of a standard borosilicate glass (Pyrex) flask can act as a Lewis acid catalyst, activating the XeF₂ molecule for electrophilic reactions.[7][9] This catalytic effect is generally not observed in inert vessels made of materials like polytetrafluoroethylene (PTFE) or fluorinated ethylene propylene (FEP).[7][8]
2.2 Influence of the Solvent
The choice of solvent can either facilitate or inhibit the catalytic effect of the vessel. Acetonitrile (MeCN), a weak base, can block the Lewis acid sites on a Pyrex surface, thereby inhibiting its catalytic activity.[7][8] In contrast, solvents like dichloromethane (CH₂Cl₂) or hexafluorobenzene (C₆F₆) do not inhibit this effect.[9]
The stability of XeF₂ varies significantly across different solvent-vessel systems. The table below presents the approximate half-lives, providing a practical guide for reaction setup.
| Vessel Material | Solvent | Approximate Half-Life (t½) |
| PTFE-FEP | C₆F₆ | ~ 7 days |
| PTFE-FEP | CFCl₃ | ~ 3 days |
| PTFE-FEP | CH₃CN | ~ 7 days |
| PTFE-FEP | CHCl₃ | ~ 4 days |
| PTFE-FEP | CH₂Cl₂ | ~ 4 days |
| Pyrex | C₆F₆ | ~ 2 hours |
| Pyrex | CFCl₃ | ~ 10 hours |
| Pyrex | CH₃CN | ~ 2 days |
| Pyrex | CHCl₃ | ~ 4 hours |
| Pyrex | CH₂Cl₂ | ~ 6 hours |
| Data adapted from T. D. W. T. Penfold, et al., 2014.[7][8] |
The following workflow provides a logical guide for selecting an appropriate solvent and vessel system based on the desired reaction mechanism.
Caption: Workflow for solvent and vessel selection.
Experimental Protocol: Determination of Solubility
While the original experimental protocols for the cited data are found in primary literature, a general and reliable method for determining the solubility of a crystalline solid like XeF₂ in an organic solvent is the gravimetric analysis of a saturated solution.
Objective: To determine the concentration of XeF₂ in a saturated solution of a given organic solvent at a constant temperature.
Materials:
-
This compound (XeF₂)
-
Anhydrous organic solvent of choice
-
Temperature-controlled bath (e.g., water or oil bath)
-
Inert reaction vessel (e.g., sealed PTFE or glass vial) with magnetic stir bar
-
Volumetric or gravimetric sampling device (e.g., gas-tight syringe, calibrated pipette)
-
Pre-weighed vials for analysis
-
Analytical balance
-
Vacuum line or rotary evaporator for solvent removal
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of XeF₂ solid to a known volume or mass of the organic solvent in the reaction vessel. The amount should be more than what is expected to dissolve.
-
Equilibration: Seal the vessel and place it in the temperature-controlled bath. Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure the solution reaches equilibrium and becomes saturated.
-
Phase Separation: Turn off the stirring and allow the undissolved XeF₂ solid to settle completely, leaving a clear supernatant. Maintain the constant temperature throughout this step.
-
Sampling: Carefully withdraw a precise volume or mass of the clear supernatant using a syringe or pipette. Avoid disturbing the solid precipitate.
-
Analysis: Transfer the sampled solution to a pre-weighed vial.
-
Solvent Evaporation: Carefully remove the solvent under reduced pressure. Given the volatility of XeF₂, this step should be performed at low temperature to avoid loss of the solute.
-
Mass Determination: Once the solvent is fully removed, re-weigh the vial containing the dry XeF₂ residue.
-
Calculation: Calculate the solubility using the mass of the dissolved XeF₂ and the initial volume or mass of the solvent sample. Express the result in desired units (e.g., g/100 g of solvent, mol/L).
Caption: Generalized workflow for solubility measurement.
Reaction Mechanisms: The Role of Solvent Systems
XeF₂ exhibits dual reactivity with organic substrates, and the dominant pathway is determined by the reaction conditions, including the solvent and vessel.[7][9]
-
Single Electron Transfer (SET): In the absence of an acid catalyst (e.g., in an inert PTFE vessel), reactions are believed to proceed via a SET mechanism. This pathway involves the formation of radical cations and radical intermediates.[9]
-
Electrophilic Addition: In the presence of a Lewis acid, such as the surface of a Pyrex flask, XeF₂ becomes polarized ([F-Xe]⁺[F-LA]⁻). This activated species acts as an electrophile, leading to fluoroxenon intermediates (R-XeF) that subsequently yield the fluorinated product.[9]
The choice of solvent system is therefore a critical parameter that allows researchers to steer the reaction towards a desired mechanistic pathway and product outcome.
Caption: Influence of conditions on XeF₂ reaction pathways.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. This compound: Properties, Uses & Structure Explained [vedantu.com]
- 3. This compound [chemister.ru]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Wholesale High Purity this compound Gas (XeF2) Fluorocarbon Gases Factory, Manufacturer | Wechem [wechemglobal.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
In-Depth Technical Guide: Vapor Pressure and Sublimation of Xenon Difluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vapor pressure and sublimation characteristics of xenon difluoride (XeF₂). The information contained herein is intended to support research, scientific, and drug development applications where a thorough understanding of the physicochemical properties of this powerful fluorinating agent is critical.
Quantitative Data Summary
The vapor pressure of this compound is a critical parameter for its handling, storage, and application, particularly in processes involving its gaseous phase, such as chemical vapor deposition and etching. Below is a summary of the key quantitative data related to its vapor pressure and sublimation.
Table 1: Vapor Pressure of Solid this compound at Various Temperatures [1]
| Temperature (°C) | Temperature (K) | Vapor Pressure (Pa) | Vapor Pressure (Torr/mmHg) |
| 2.9 | 276.05 | 100 | 0.75 |
| 20 | 293.15 | 506.6 | ~3.8 |
| 25 | 298.15 | 506.6 | 3.8 |
| 31.8 | 304.95 | 1000 | 7.5 |
| 67.9 | 341.05 | 10000 | 75 |
| 114 | 387.15 | 100000 | 750 |
Note: The vapor pressure of this compound is approximately 4.4 Torr at 298 K.[2]
Vapor Pressure Equation:
The relationship between the vapor pressure of this compound and temperature can be described by the following empirical equation:
log₁₀(P_Torr) = -3057.67/T - 1.23521 * log₁₀(T) + 13.969736
Where:
-
P_Torr is the vapor pressure in Torr.
-
T is the absolute temperature in Kelvin.
This equation is crucial for predicting the vapor pressure at a specific temperature, which is essential for controlling experimental and industrial processes.
Enthalpy of Sublimation:
The enthalpy of sublimation (ΔH_sub) is the energy required for a substance to transition from a solid to a gaseous state. For this compound, this value is a key indicator of the volatility and the strength of its intermolecular forces in the solid state.
Table 2: Enthalpy of Sublimation of this compound
| Parameter | Value | Units |
| Enthalpy of Sublimation (ΔH_sub) | 55.2 ± 0.8 | kJ/mol |
Experimental Protocols for Determination of Vapor Pressure and Enthalpy of Sublimation
The accurate determination of vapor pressure and enthalpy of sublimation for a reactive and volatile solid like this compound requires specialized experimental techniques. The most common methods employed are the Knudsen effusion method and the static method. The enthalpy of sublimation can be derived from the temperature-dependent vapor pressure data using the Clausius-Clapeyron equation.
Static Method for Vapor Pressure Measurement
The static method directly measures the equilibrium vapor pressure of a substance in a closed system at a constant temperature.
Experimental Protocol:
-
Sample Preparation: A pure sample of this compound crystals is placed in a sample container. Due to its reactivity with moisture, the handling and transfer of XeF₂ must be performed in a dry, inert atmosphere, such as a glovebox.
-
Apparatus Setup: The sample container is connected to a vacuum line and a pressure measurement device, typically a capacitance manometer, which is suitable for corrosive gases. The entire apparatus, including the pressure sensor, must be constructed from materials resistant to fluorine compounds, such as nickel, Monel, or passivated stainless steel.
-
Degassing: The sample is thoroughly degassed to remove any adsorbed volatile impurities. This is typically achieved by cooling the sample (e.g., with liquid nitrogen) and evacuating the system to a high vacuum. The sample is then allowed to warm up, and the process is repeated several times.
-
Equilibration and Measurement: The sample is brought to a specific, constant temperature using a thermostatically controlled bath or oven. The system is isolated from the vacuum pump, and the pressure is allowed to equilibrate. The equilibrium vapor pressure is then recorded by the pressure transducer.
-
Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure versus temperature data points.
Knudsen Effusion Method for Vapor Pressure Measurement
The Knudsen effusion method is a dynamic technique used to measure the vapor pressure of solids with low volatility. It relates the rate of mass loss of a substance effusing through a small orifice into a vacuum to its vapor pressure.
Experimental Protocol:
-
Sample Preparation: A precisely weighed amount of this compound is placed into a Knudsen cell, which is a small, thermostatically controlled container with a small, well-defined orifice in its lid.
-
Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The mass of the cell and sample is continuously monitored by a sensitive microbalance.
-
Measurement: The cell is heated to a constant, known temperature. As the this compound sublimes, the vapor effuses through the orifice into the vacuum. The rate of mass loss ( dm/dt ) is recorded by the microbalance.
-
Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation:
P = ( dm/dt ) * (2πRT/M)^(1/2) / A
Where:
-
dm/dt is the rate of mass loss.
-
R is the ideal gas constant.
-
T is the absolute temperature.
-
M is the molar mass of this compound (169.29 g/mol ).
-
A is the area of the orifice.
-
-
Data Analysis: Measurements are taken at several temperatures to determine the vapor pressure as a function of temperature.
Determination of Enthalpy of Sublimation via the Clausius-Clapeyron Equation
The enthalpy of sublimation can be determined from the vapor pressure data obtained from either the static or Knudsen effusion method by applying the Clausius-Clapeyron equation. This equation describes the relationship between the vapor pressure and the temperature for a substance in thermodynamic equilibrium between two phases.
Methodology:
-
Data Plotting: A graph of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) is plotted.
-
Linear Regression: According to the Clausius-Clapeyron equation, this plot should yield a straight line:
ln P = -ΔH_sub/R * (1/T) + C
Where:
-
ΔH_sub is the enthalpy of sublimation.
-
R is the ideal gas constant (8.314 J/mol·K).
-
C is a constant.
-
-
Enthalpy Calculation: The slope of the line is equal to -ΔH_sub/R. Therefore, the enthalpy of sublimation can be calculated from the slope of the linear regression fit to the experimental data.
Visualizations
Experimental Workflow for Vapor Pressure Measurement
Caption: Workflow for determining vapor pressure of XeF₂.
Process of Sublimation and its Thermodynamic Relation
Caption: The sublimation-deposition equilibrium of XeF₂.
References
A Theoretical and Computational Guide to the Properties of Xenon Difluoride (XeF₂)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth analysis of the theoretically calculated and experimentally determined properties of Xenon Difluoride (XeF₂). It covers molecular geometry, bond energies, vibrational frequencies, and electronic structure, presenting data in a comparative format. The document also outlines the core theoretical and experimental methodologies employed in the study of this unique noble gas compound.
Introduction to this compound
This compound (XeF₂) is a powerful fluorinating agent and one of the most stable compounds of xenon.[1][2] First synthesized in 1962, it exists as a dense, white crystalline solid at room temperature.[1][3] Despite the traditional view of noble gases as inert, XeF₂ readily forms and participates in chemical reactions, making it a subject of significant interest in both theoretical and applied chemistry. Its structure is a classic example used to illustrate the Valence Shell Electron Pair Repulsion (VSEPR) theory and the concept of hypervalent molecules.[2][4][5] The bonding in XeF₂ is best described by the three-center four-electron (3c-4e) bond model.[3][6][7]
Molecular Geometry and Structure
The geometry of XeF₂ is a cornerstone of its chemical properties. VSEPR theory predicts that the central xenon atom is surrounded by five electron pairs (two bonding pairs and three lone pairs), which arrange themselves in a trigonal bipyramidal electron geometry to minimize repulsion.[4][8][9][10] The three lone pairs occupy the equatorial positions, forcing the two fluorine atoms into the axial positions. This arrangement results in a linear molecular geometry with a F-Xe-F bond angle of 180°.[10][11][12][13]
Data Presentation: Molecular Geometry
Theoretical calculations and experimental measurements show strong agreement regarding the structure of XeF₂. Minor differences in bond length are observed between the gas and solid phases.
| Property | Theoretical/Calculated Value | Experimental Value |
| Molecular Shape | Linear[4][8][12] | Linear[1][2][3][11] |
| Electron Geometry | Trigonal Bipyramidal[4][8][9] | Trigonal Bipyramidal[5][10] |
| F-Xe-F Bond Angle | 180°[10][12][13] | ~180°[11] |
| Xe-F Bond Length | 2.06 Å (Solid, Tetragonal)[14] | 197.73 ± 0.15 pm (Vapor)[3], 200 pm (Solid)[1][2][3] |
| Hybridization | sp³d[8][9][10][13] | sp³d[8][9][10][13] |
Bond Dissociation Energy
The Xe-F bonds are relatively weak, which contributes to the high reactivity of XeF₂ as a fluorinating agent.[3] The total bond energy is the sum of the first and second bond dissociation energies.
Data Presentation: Bond Energies
| Parameter | Value (kJ/mol) | Value (kcal/mol) |
| Total Bond Energy | 267.8[1][2][3] | 64.0[3] |
| First Bond Energy | 184.1[1][3] | 44.0[3] |
| Second Bond Energy | 83.68[1][3] | 20.00[3] |
| Average Bond Energy | 132 - 133.9[15][16] | ~31.5 - 32.0 |
Vibrational Frequencies
Vibrational spectroscopy is a key experimental technique for confirming the molecular structure of compounds like XeF₂. A linear, centrosymmetric molecule like XeF₂ is subject to the rule of mutual exclusion, meaning vibrational modes that are IR active are Raman inactive, and vice versa.[17] For a linear triatomic molecule, four vibrational modes are expected, but the two bending modes are degenerate.[17] This results in three unique vibrational frequencies. The observation of only two IR active bands is consistent with XeF₂'s linear geometry.[5][17][18]
Data Presentation: Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Activity |
| Symmetric Stretch (ν₁) | 515[17] | Raman Active |
| Asymmetric Stretch (ν₃) | 555[17] | IR Active |
| Bending (ν₂) | 213[17] | IR Active |
Methodologies: Theoretical and Experimental
The properties of XeF₂ have been elucidated through a combination of sophisticated computational models and precise experimental protocols.
Experimental Protocols
-
Synthesis: The most common method involves the direct reaction of xenon and fluorine gases in a sealed nickel vessel at elevated temperatures (e.g., 400°C) or through photochemical or electrical discharge initiation.[1][3] The product is purified via fractional distillation or selective condensation.[1][3]
-
Structural Characterization: In the solid state, the precise atomic positions and bond lengths are determined using techniques like X-ray crystallography, neutron diffraction, and modern 3D electron diffraction (3D ED).[19]
-
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to measure the vibrational frequencies of the molecule.[17] Samples are typically analyzed in the gas phase or isolated in an inert matrix to obtain high-resolution spectra.
Theoretical Calculation Methods
-
Ab Initio Calculations: High-level computational methods, such as Møller-Plesset perturbation theory and Quadratic Configuration Interaction (QCISD(T)), are employed to calculate the electronic structure and energetics of XeF₂ with high accuracy.[20] These methods provide reliable values for properties like bond dissociation energy.
-
Density Functional Theory (DFT): DFT is a widely used computational method for predicting molecular geometries, vibrational frequencies, and electronic properties.[21][22] Functionals like B3LYP are often used to achieve a good balance between computational cost and accuracy.[21][22]
-
Semi-empirical Methods: These methods use parameters derived from experimental data to simplify calculations, offering a qualitative understanding of bonding and electronic properties, such as the charge distribution based on the three-center four-electron bond model.[23]
Logical Relationships in XeF₂ Analysis
The study of XeF₂ involves a synergistic relationship between theoretical models, computational simulations, and experimental validation. Each component informs and refines the others, leading to a comprehensive understanding of the molecule's properties.
Conclusion
The properties of this compound are well-characterized by a strong consensus between theoretical calculations and experimental data. Its linear geometry, a direct consequence of its electronic structure, is accurately predicted by VSEPR theory and confirmed by various spectroscopic and diffraction methods. Computational chemistry, particularly through DFT and ab initio methods, provides quantitative insights into its bond energies and vibrational frequencies that align closely with experimental findings. This comprehensive understanding of XeF₂'s fundamental properties is crucial for its application as a specialized reagent in chemical synthesis and materials science.
References
- 1. NEET UG : this compound [unacademy.com]
- 2. careers360.com [careers360.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. aceorganicchem.com [aceorganicchem.com]
- 5. homework.study.com [homework.study.com]
- 6. Xe–F bond length in xenon fluorides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. XeF2 Lewis structure: drawing, hybridisation, geometry_Chemicalbook [chemicalbook.com]
- 9. quora.com [quora.com]
- 10. XeF2 Molecular Geometry and Bond Angles [unacademy.com]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound: Properties, Uses & Structure Explained [vedantu.com]
- 13. byjus.com [byjus.com]
- 14. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 16. The average bond energy of the Xe − F bonds in this compound, tetraflu.. [askfilo.com]
- 17. spectroscopy - How can I deduce the linearity of XeF2 from the IR spectrum? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Reactive Noble-Gas Compounds Explored by 3D Electron Diffraction: XeF2–MnF4 Adducts and a Facile Sample Handling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Isotropic Silicon Etching in MEMS using Xenon Difluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the isotropic etching of silicon using xenon difluoride (XeF₂), a critical process in the fabrication of Micro-Electro-Mechanical Systems (MEMS).
Introduction
This compound (XeF₂) is a dry vapor-phase etchant that enables isotropic etching of silicon at room temperature.[1] This process is highly valued in MEMS fabrication for its exceptional selectivity, allowing for the precise removal of sacrificial silicon layers to release delicate microstructures without damaging them.[2][3] The gaseous nature of XeF₂ etching circumvents stiction issues commonly associated with wet etching processes, thereby improving device yield and enabling the creation of more complex and compliant structures.[2][3][4]
The etching process is spontaneous and purely chemical, requiring no plasma or external energy source, which minimizes damage to the device being fabricated.[5][6] XeF₂ reacts with silicon to form volatile silicon tetrafluoride (SiF₄) and xenon (Xe) gas, which are then pumped out of the reaction chamber.[7]
Key Advantages of XeF₂ Etching
-
High Selectivity: XeF₂ exhibits excellent selectivity to a wide range of materials commonly used in MEMS fabrication, including silicon dioxide, silicon nitride, photoresist, and various metals like aluminum.[1][2]
-
Stiction-Free Release: As a dry process, it eliminates the surface tension effects that cause stiction in wet release methods.[2][3]
-
Room Temperature Operation: The etching can be performed at room temperature, which is advantageous for processes sensitive to thermal budgets.[1]
-
Isotropic Etching: XeF₂ etches silicon uniformly in all directions, which is ideal for undercutting and releasing structures.[6]
Chemical Reaction and Mechanism
The fundamental chemical reaction for the etching of silicon by this compound is:
2XeF₂ + Si → 2Xe + SiF₄ [7]
The process involves the adsorption of XeF₂ molecules onto the silicon surface, followed by the dissociation of XeF₂ and the reaction of fluorine with silicon to form the volatile product SiF₄. The non-reactive xenon gas is then desorbed along with the SiF₄.[7]
Quantitative Data
The etch rate and selectivity of XeF₂ are influenced by various process parameters, including pressure, the number of etch cycles, and the exposed area of silicon (loading effect).[8][9]
Etch Rates of Silicon
| XeF₂ Pressure (Torr) | Typical Etch Rate (µm/min) | Notes |
| 0.5 - 4 | 0.1 - 10 | General range for MEMS release applications.[2][3] |
| 1 - 2 | 1 - 2 | Typical etch rates observed in university nanofabrication labs.[7][8] |
Note: Etch rates can vary significantly based on the specific tool, the exposed silicon area, and the geometry of the features being etched.[8][9] For instance, the etch rate for a wafer with less than 10% exposed silicon can be around 0.6 µm/cycle, while for a wafer with over 90% exposed area, it can drop to 0.06 µm/cycle.[10]
Selectivity of XeF₂ to Common MEMS Materials
| Material | Selectivity to Silicon | Reference |
| Silicon Dioxide (SiO₂) | > 1000:1 | [2] |
| Silicon Nitride (Si₃N₄) | > 1000:1 | [11] |
| Photoresist | High | [2][8] |
| Aluminum (Al) | High (not etched) | [6] |
| Polymers (PDMS, parylene, SU-8) | High (not etched) | [2] |
Experimental Protocols
The following protocols provide a general guideline for performing an isotropic silicon etch using a typical automated XeF₂ etching system.
Sample Preparation
-
Substrate Cleaning: Ensure the silicon substrate is clean and free of organic residues.
-
Native Oxide Removal: Immediately before loading the sample into the etch chamber, perform a dip in a buffered hydrofluoric acid (HF) solution or buffered oxide etch (BOE) to remove the native silicon dioxide layer. This step is critical for uniform and predictable etching.[8]
-
Dehydration Bake: After the HF dip and a deionized water rinse, perform a dehydration bake to remove any moisture from the sample surface.[8][11] Moisture can react with XeF₂ to form hydrofluoric acid, which can damage the sample and the equipment.[5][11]
General Etching Procedure
The XeF₂ etching process is typically performed in a pulsed mode, where the chamber is repeatedly filled with XeF₂ gas and then evacuated.[5][6]
-
System Initialization: Power on the XeF₂ etcher, the control computer, and the vacuum pump.[11]
-
Recipe Selection/Creation: Select a pre-existing etch recipe or create a new one by defining the number of etch cycles, the etch time per cycle, and the XeF₂ pressure.[5][12]
-
Sample Loading: Vent the process chamber with nitrogen and load the prepared sample.[5][7] Ensure the chamber is closed and sealed correctly.[12]
-
Chamber Pump Down: Evacuate the process chamber to the base pressure.[7]
-
Initiate Etch Process: Start the automated etch recipe.[7][12] The system will then proceed through the programmed number of etch cycles.
-
Etch Cycles:
-
The expansion chamber is filled with XeF₂ gas to a set pressure.
-
The XeF₂ is then introduced into the process chamber to begin the silicon etch.
-
After the specified etch time, the process chamber is evacuated to remove the gaseous byproducts (SiF₄ and Xe).
-
This cycle is repeated for the specified number of times.[5]
-
-
Process Completion and Purging: Once the etch cycles are complete, the system will automatically purge the chamber with an inert gas, such as nitrogen, to remove any residual XeF₂.[7][10]
-
Sample Unloading: Vent the chamber with nitrogen to atmospheric pressure and unload the sample.[7]
-
System Shutdown: Return the system to a standby vacuum state.[8]
Safety Precautions
-
Toxicity: XeF₂ can react with moisture to form hydrofluoric acid (HF), which is highly toxic and corrosive.[5][11] Always handle XeF₂ in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Emergency Procedures: Familiarize yourself with the emergency shutdown procedures for the XeF₂ etching system.[7] In case of any unusual odors, immediately put the system in standby mode and contact facility staff.[8]
-
Sample Handling: Ensure that samples are completely dry before being placed in the etch chamber to prevent the formation of HF.[5][11]
Troubleshooting
| Issue | Possible Cause | Solution |
| Slow or non-uniform etching | Incomplete removal of native oxide. | Ensure a fresh HF dip is performed immediately before loading.[8] |
| Moisture on the sample surface. | Perform a thorough dehydration bake of the sample.[8][13] | |
| Loading effect from large exposed silicon area. | Perform test runs to calibrate the etch rate for your specific sample size and pattern.[8] | |
| Rough etched surface | Surface contamination. | Ensure the substrate is properly cleaned before processing. |
| Variations in native oxide removal. | Optimize the HF dip process for uniformity.[12] | |
| Damage to delicate structures | Excessive etch time or cycles. | Carefully calculate the required etch duration based on test runs. |
| High XeF₂ pressure. | Reduce the XeF₂ pressure to achieve a more controlled etch. |
By following these guidelines and protocols, researchers can effectively utilize this compound for the isotropic etching of silicon in the fabrication of advanced MEMS devices.
References
- 1. This compound Etching of Silicon for MEMS | Berkeley Sensor & Actuator Center [bsac.berkeley.edu]
- 2. kla.com [kla.com]
- 3. memsconferences.org [memsconferences.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. nist.gov [nist.gov]
- 6. XeF2 Etch (Xetch) - UCSB Nanofab Wiki [wiki.nanofab.ucsb.edu]
- 7. inrf.uci.edu [inrf.uci.edu]
- 8. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 9. researchgate.net [researchgate.net]
- 10. mfz140.ust.hk [mfz140.ust.hk]
- 11. sites.rutgers.edu [sites.rutgers.edu]
- 12. cnm2.ucdavis.edu [cnm2.ucdavis.edu]
- 13. people.eecs.berkeley.edu [people.eecs.berkeley.edu]
Application Notes: Xenon Difluoride (XeF₂) as a Fluorinating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenon difluoride (XeF₂) is a powerful and versatile fluorinating agent used in organic synthesis. As a stable, crystalline solid, it offers significant handling advantages over gaseous fluorine.[1][2] It is soluble in various organic solvents and can effect fluorination under mild conditions. XeF₂ is known for its selectivity, often fluorinating heteroatoms without disturbing other organic substituents.[3][4]
The reactivity of XeF₂ can be attributed to two primary mechanisms: electrophilic addition and single electron transfer (SET).[1][5][6] The reaction pathway is highly dependent on factors such as the substrate, solvent, presence of a catalyst (like HF or BF₃·OEt₂), and even the material of the reaction vessel.[1][5][7] For instance, Pyrex glass can act as a catalyst for electrophilic reactions, an effect that can be suppressed by using solvents like acetonitrile.[1][5] These characteristics make XeF₂ a valuable reagent for the synthesis of fluorinated molecules, which are of great interest in medicinal chemistry and materials science.[1]
Safety Precautions and Handling
This compound is a toxic, corrosive, and powerful oxidizing agent that is sensitive to moisture.[3][4][8] Strict safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., neoprene), and chemical splash goggles with a face shield.[8][9][10]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood, preferably within an inert atmosphere glovebox.[9][10] Avoid contact with skin, eyes, and clothing. Do not breathe in the dust.[8][9]
-
Storage: Store XeF₂ in a cool, dry, well-ventilated area in a tightly sealed container, away from combustible materials, organic compounds, and moisture.[8][9][11] Polytetrafluoroethylene (PTFE) or fluorinated ethylene propylene (FEP) vessels are recommended for storing solutions.
-
Incompatible Materials: Avoid contact with organic materials, finely powdered metals, reducing agents, and combustible materials, as mixtures can be explosive.[8][9] It reacts with water/moisture to form hazardous hydrofluoric acid (HF).[4]
-
Spills and Waste: In case of a spill, clear the area. Contain the spill with dry sand or another inert, non-combustible absorbent. DO NOT use organic materials like sawdust.[12] Dispose of contents and containers at an approved waste disposal plant.[8][11]
-
First Aid:
-
Inhalation: Fatal if inhaled.[8] Move the victim to fresh air immediately and seek urgent medical attention.[8][9]
-
Skin Contact: Causes severe skin burns.[8] Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]
-
Eye Contact: Causes severe eye damage.[8] Rinse cautiously with water for several minutes. Seek immediate medical attention.[8][10]
-
Ingestion: Toxic if swallowed.[8] Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[12]
-
Reaction Mechanisms and Pathways
This compound primarily reacts via two distinct pathways, influenced by the substrate and reaction conditions.[1][5]
-
Electrophilic Fluorination: In this pathway, XeF₂, often activated by a Lewis acid catalyst (e.g., HF, BF₃) or the surface of a Pyrex vessel, acts as a source of electrophilic fluorine ("F⁺").[5][6][13] This is common in reactions with electron-rich substrates like aromatic rings, alkenes, and silyl enol ethers.[5] The reaction often proceeds through a cationic intermediate.
-
Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the substrate to XeF₂, generating a radical cation and the [XeF₂]⁻ radical anion. This pathway is favored in polar solvents like acetonitrile and can lead to different product profiles, sometimes involving solvent participation.[1][5]
Caption: Factors influencing XeF₂ reaction pathways.
Applications and Data
XeF₂ is a versatile reagent capable of fluorinating a wide range of organic substrates.
Table 1: Summary of Fluorination Reactions with this compound
| Substrate Class | Example Substrate | Catalyst/Solvent | Temp. (°C) | Product(s) | Yield (%) |
| Aromatic Compounds | Anisole | HF / CH₂Cl₂ | RT | o-Fluoroanisole, p-Fluoroanisole | 84 |
| Benzene | BF₃·Et₂O / MeCN | -30 | Fluorobenzene | 18[14] | |
| Indan | HF / CH₂Cl₂ | RT | 5-Fluoroindan | High | |
| Alkenes | Norbornene | BF₃·Et₂O / CH₂Cl₂ | RT | 2-exo-5-exo-difluoronorbornane | Major Product[7] |
| Carboxylic Acids | Phenylacetic Acid | CH₂Cl₂ | RT | Benzyl fluoride | ~70-80 |
| Adamantane-1-carboxylic acid | CH₂Cl₂ | RT | 1-Fluoroadamantane | 97 | |
| Silyl Enol Ethers | 1-(Trimethylsilyloxy)cyclohexene | MeCN | RT | 2-Fluorocyclohexanone | High[5] |
| Aryl Silanes | Phenyltrimethylsilane | Pyrex / CH₂Cl₂ | RT | Fluorobenzene | Quantitative[5] |
| Heteroatoms | (CH₃)₃As | (neat) | RT | (CH₃)₃AsF₂ | Quantitative[3] |
| C₆H₅I | (neat) | 0 | C₆H₅IF₂ | High[15] |
Note: Yields and conditions are representative and can vary based on specific procedural details.
Detailed Experimental Protocols
Protocol 1: Electrophilic Fluorination of an Aromatic Compound (Indan)
This protocol is adapted from the fluorination of benzocyclenes.
Caption: Workflow for aromatic fluorination with XeF₂.
Methodology:
-
To a dry FEP (or PTFE) reaction vessel equipped with a magnetic stir bar, add indan (1 mmol, ~118 mg) and anhydrous dichloromethane (CH₂Cl₂, 10 mL).
-
Carefully add 2-3 drops of anhydrous hydrogen fluoride (HF) to the solution to act as a catalyst. (Caution: HF is extremely corrosive and toxic. Handle with extreme care and appropriate PPE).
-
In a single portion, add this compound (1.1 mmol, ~186 mg) to the stirring solution at room temperature. The reaction is typically exothermic.
-
Seal the vessel and stir the mixture. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HF and quench any remaining XeF₂.
-
Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography to obtain pure 5-fluoroindan.
Protocol 2: Oxidative Fluorodecarboxylation of a Carboxylic Acid
This protocol describes the general procedure for converting a carboxylic acid to a fluoroalkane.[3][16][17]
Methodology:
-
In a dry FEP or PTFE vessel under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (e.g., adamantane-1-carboxylic acid, 1 mmol) in anhydrous dichloromethane (10-15 mL).
-
Add solid this compound (1.2 mmol) to the solution in one portion with vigorous stirring.
-
Seal the vessel and stir the mixture at room temperature. The reaction can be monitored by the evolution of gases (CO₂ and Xe) and TLC.
-
After the reaction is complete (typically 1-3 hours), vent the vessel carefully in the fume hood.
-
Quench the reaction by adding a small amount of aqueous sodium thiosulfate solution.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or CH₂Cl₂).
-
Wash the combined organic layers with saturated NaHCO₃ solution, then brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product as necessary via chromatography or distillation.
Protocol 3: Fluorodesilylation of an Aryl Silane
This protocol is based on the clean and high-yielding conversion of aryltrimethylsilanes to fluoroarenes.[1][5]
Methodology:
-
Place the aryltrimethylsilane (e.g., phenyltrimethylsilane, 1 mmol) in a standard Pyrex flask with a stir bar. Note: The Pyrex surface acts as a catalyst for this reaction.[5]
-
Add anhydrous dichloromethane (10 mL).
-
Add this compound (1.1 mmol) to the solution and stir at room temperature. The reaction is often rapid.
-
Monitor the reaction by GC or ¹H NMR, observing the disappearance of the starting material. The reaction byproducts, xenon (gas) and trimethylsilyl fluoride (volatile), are easily removed.[1]
-
Once complete, the reaction mixture can be filtered through a short plug of silica gel to remove any non-volatile impurities.
-
Evaporation of the solvent yields the fluorinated aromatic product, often in high purity without the need for further purification.
Caption: Relationship between substrate and XeF₂ reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. acs.org [acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. uni-muenster.de [uni-muenster.de]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Xenon_difluoride [chemeurope.com]
- 17. researchgate.net [researchgate.net]
Gas-Phase Xenon Difluoride (XeF₂) Etching: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup, protocols, and key parameters for gas-phase Xenon Difluoride (XeF₂) etching, a crucial technique for the isotropic etching of silicon and other materials in various research and development applications, including the fabrication of microelectromechanical systems (MEMS).
Introduction to XeF₂ Etching
This compound (XeF₂) is a white crystalline solid that readily sublimates at room temperature, producing a vapor that serves as a spontaneous and isotropic etchant for silicon.[1] The process is highly selective, meaning it etches silicon at a much faster rate than many other materials, such as silicon dioxide, silicon nitride, and most photoresists.[2][3] This high selectivity makes XeF₂ an ideal choice for releasing delicate microstructures by etching away a sacrificial silicon layer.[4][5] The gas-phase nature of the etch eliminates problems associated with wet etching, such as stiction.[3]
The fundamental chemical reaction governing the etching of silicon by this compound is:
2XeF₂ + Si → 2Xe + SiF₄
The reaction products, xenon (Xe) and silicon tetrafluoride (SiF₄), are both volatile gases at room temperature and are easily removed from the reaction chamber by a vacuum pump.[6]
Experimental Setup
A typical gas-phase XeF₂ etching system consists of three main components: a source chamber, an expansion chamber, and a process chamber.
-
Source Chamber: This chamber contains the solid XeF₂ crystals.
-
Expansion Chamber: A known volume that is filled with XeF₂ vapor from the source chamber to a specific pressure. This allows for precise control of the amount of etchant introduced into the process chamber.
-
Process Chamber: The chamber where the substrate to be etched is placed. It is evacuated before the XeF₂ vapor is introduced from the expansion chamber.
The system is typically operated in a pulsed mode, where the process chamber is repeatedly filled with XeF₂ and then evacuated. This cycling helps to remove the reaction byproducts and introduce fresh etchant to the silicon surface.[5]
Data Presentation: Process Parameters and Material Etch Rates
The effectiveness of XeF₂ etching is influenced by several key parameters. The following tables summarize typical process parameters and the resulting etch rates and selectivity for various materials.
Table 1: Typical XeF₂ Etching Process Parameters
| Parameter | Typical Range | Description |
| XeF₂ Pressure | 0.5 - 4.0 Torr (67 - 533 Pa) | Higher pressure generally leads to a higher etch rate, but can also affect surface roughness.[3][7] |
| Etch Time per Cycle | 5 - 120 seconds | The duration of each exposure to XeF₂ vapor. Shorter, more frequent cycles can be more effective than a single long exposure.[5][7] |
| Number of Cycles | 1 - 100+ | The total number of times the chamber is filled with XeF₂ and evacuated. This, along with etch time, determines the total etch depth. |
| Temperature | Room Temperature | XeF₂ etching is typically performed at room temperature. The reaction is exothermic, which can cause a slight increase in the substrate temperature.[2] |
| Nitrogen (N₂) Purge | Yes/No | An inert gas purge can be used to clear the chamber of residual reactants and byproducts between cycles. |
Table 2: Etch Rates of Various Materials with XeF₂
| Material | Typical Etch Rate (µm/min) | Notes |
| Silicon (Si) | 0.1 - 10 | The etch rate is highly dependent on the exposed surface area (loading effect) and process parameters.[4][8] |
| Germanium (Ge) | Can exceed 150 | Exhibits a very high etch rate, making it suitable as a sacrificial layer.[9] |
| Molybdenum (Mo) | Slower than Si | The etching mechanism and kinetics differ significantly from silicon.[10][11] |
| Tungsten (W) | Conditionally Reactive | Etching can occur under specific conditions.[6][12] |
Table 3: Selectivity of XeF₂ Etching for Common Masking Materials
| Material Pair (Etched:Mask) | Selectivity Ratio | Reference |
| Si : SiO₂ | > 1000 : 1 | [2] |
| Si : Si₃N₄ | > 100 : 1 | [2] |
| Si : Photoresist | > 40 : 1 | [13] |
| Si : Aluminum (Al) | Very High (Essentially infinite) | [2] |
Experimental Protocols
The following protocols provide a general guideline for performing a gas-phase XeF₂ etch. Specific parameters will need to be optimized for individual applications.
Sample Preparation
-
Cleaning: Ensure the substrate is free of organic contaminants. A standard solvent clean (e.g., acetone, isopropanol, deionized water rinse) is recommended.
-
Native Oxide Removal: For silicon etching, it is crucial to remove the native silicon dioxide layer immediately before etching. This can be achieved by dipping the sample in a dilute hydrofluoric acid (HF) solution (e.g., 10:1 buffered oxide etch for 10 seconds).[14]
-
Dehydration Bake: After the HF dip and a deionized water rinse, bake the sample at a temperature above 100°C for at least 5 minutes to remove any adsorbed water. Moisture can react with XeF₂ to form hydrofluoric acid (HF), which can damage the chamber and affect the etch process.[8]
Etching Procedure
-
System Preparation: Ensure the XeF₂ etching system is at its base pressure and that the source valve is open to allow the expansion chamber to be charged.
-
Loading the Sample: Vent the process chamber with dry nitrogen and load the prepared sample.
-
Pumping Down: Evacuate the process chamber to the desired base pressure.
-
Initiating the Etch Cycles:
-
The system will automatically fill the expansion chamber with XeF₂ vapor to the set pressure.
-
The vapor is then introduced into the process chamber, and the etch cycle begins for the specified duration.
-
After the etch time has elapsed, the process chamber is evacuated to remove the XeF₂ and gaseous byproducts.
-
This cycle is repeated for the programmed number of times.
-
-
Purging: After the final etch cycle, it is recommended to purge the process chamber with dry nitrogen for several cycles to remove any residual XeF₂.
-
Unloading the Sample: Vent the process chamber with dry nitrogen and carefully remove the etched sample.
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in a typical XeF₂ etching experiment.
Chemical Etching Process
Caption: A diagram illustrating the primary steps of the XeF₂ silicon etching reaction.
Safety Precautions
-
Toxicity: this compound is a toxic and corrosive solid. It should be handled in a well-ventilated area, preferably within a fume hood.
-
Reaction with Moisture: XeF₂ reacts with water to produce hydrofluoric acid (HF), which is extremely hazardous.[8] Avoid exposure of XeF₂ crystals to ambient air. All components of the etching system should be kept dry.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when operating a XeF₂ etching system.
-
Emergency Procedures: Familiarize yourself with the emergency shutdown procedures for the specific XeF₂ etching tool being used. In case of a suspected leak (e.g., a sharp, sweet odor), evacuate the area immediately and notify safety personnel.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 3. kla.com [kla.com]
- 4. memsconferences.org [memsconferences.org]
- 5. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. inrf.uci.edu [inrf.uci.edu]
- 8. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. memsstar.com [memsstar.com]
- 13. XeF2_Recipes [seas.upenn.edu]
- 14. idealvac.com [idealvac.com]
Application Notes and Protocols: Reaction Mechanism of Xenon Difluoride (XeF₂) with Silicon Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenon difluoride (XeF₂) is a gas-phase, isotropic etchant for silicon that has found significant application in the fabrication of microelectromechanical systems (MEMS) and other microstructures.[1][2][3] Its key advantages include high selectivity towards silicon over materials like silicon dioxide, silicon nitride, photoresists, and various metals, as well as its ability to etch silicon spontaneously at room temperature without the need for plasma or an external energy source.[3][4][5][6] This document provides a detailed overview of the reaction mechanism of XeF₂ with silicon surfaces, experimental protocols for silicon etching, and quantitative data to aid in process development.
Reaction Mechanism
The etching of silicon by XeF₂ is a multi-step process that involves the adsorption of XeF₂ onto the silicon surface, its subsequent dissociation, the formation of a fluorosilyl reaction layer, and finally the desorption of volatile silicon fluoride products.[1][7] The overall chemical reaction can be summarized as:
2XeF₂ (g) + Si (s) → 2Xe (g) + SiF₄ (g) [3]
The primary volatile product of this reaction at room temperature is silicon tetrafluoride (SiF₄), which constitutes about 85% of the gaseous products.[1][8][9]
The detailed reaction sequence is as follows:
-
Adsorption: Gaseous XeF₂ molecules adsorb onto the silicon surface. This is a non-dissociative adsorption step.[1]
-
Dissociation: The adsorbed XeF₂ dissociates on the silicon surface, leading to the formation of fluorine radicals (F) and xenon (Xe).[1][10] The xenon, being a noble gas, readily desorbs from the surface.[10] Another proposed mechanism involves the abstraction of a fluorine atom by a silicon dangling bond, which can lead to the formation of a gas-phase XeF radical that subsequently dissociates.[11][12]
-
Reaction Layer Formation: The highly reactive fluorine atoms penetrate the silicon lattice, reacting with silicon atoms to form a fluorosilyl layer (SiFₓ, where x = 1, 2, 3).[7][13] This layer is disordered and can be several nanometers thick.[14][15] At room temperature, species like SiF, SiF₂, and SiF₃ have been identified on the surface.[7][13][16]
-
Product Formation and Desorption: Further reaction between the adsorbed fluorine species and the silicon substrate leads to the formation of volatile silicon tetrafluoride (SiF₄).[1][13] To a lesser extent, radicals such as SiF and SiF₂ have also been observed as gaseous products.[8] The desorption of the volatile SiF₄ product from the surface allows the etching process to continue.[1]
Visualization of the Reaction Pathway
The following diagram illustrates the key steps in the reaction of XeF₂ with a silicon surface.
Caption: Reaction mechanism of XeF₂ with silicon.
Quantitative Data
The etch rate and reaction probability of XeF₂ with silicon are influenced by several factors, including XeF₂ pressure, temperature, and the exposed silicon surface area.
| Parameter | Value | Conditions | Reference(s) |
| Typical Etch Rate | 1-2 µm/min | Room Temperature | [6] |
| 0.1 - 10 µm/min | 0.5 - 4 Torr Pressure | [2] | |
| Up to 7000 Å/min (0.7 µm/min) | P(XeF₂) < 1.4 x 10⁻² Torr | [4][17] | |
| 4.1 µm/min (instantaneous) | Initial Pressure: 565 mTorr | [18] | |
| 9.18 µm/min (instantaneous) | Initial Pressure: 2.23 Torr | [18] | |
| Reaction Probability | ~5 x 10⁻² | Room Temperature | [19] |
| 1 to 3 x 10⁻³ | Molecular Beam Experiment | [20] | |
| Temperature Dependence | |||
| Reaction probability decreases from 150 K to 400 K, then increases above 600 K. | Molecular Beam Setup | [21][22] | |
| Maximum fluorine content in reaction layer (5.5 monolayers) | 300 K | [21][22] | |
| Selectivity (Si:Mask) | |||
| > 1000:1 | SiO₂ | [2][5] | |
| > 50:1 | SiO₂ | [23] | |
| > 40:1 | Photoresist (SPR220) | [23] | |
| Very High | Si₃N₄, Photoresist, Al, Cr, TiN | [1][6] |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for achieving uniform and reproducible etching.
-
Substrate: Start with a clean silicon wafer or chip. The protocols are generally applicable to single-crystal silicon.
-
Masking: If patterning is required, use a suitable mask material. Silicon dioxide, silicon nitride, and photoresists are excellent mask materials due to the high etch selectivity.[2][23]
-
Native Oxide Removal: The native oxide layer on silicon can inhibit or slow down the etching process.[18][20]
-
Immerse the sample in a 10:1 hydrofluoric acid (HF) solution for 10-30 seconds.
-
Rinse thoroughly with deionized (DI) water.
-
Dry the sample with a nitrogen gun.
-
-
Dehydration Bake: Adsorbed water on the surface can react with XeF₂ to form HF, which can affect the etch process and potentially etch silicon dioxide masks.[18][24]
Pulsed Etching Protocol using a Commercial System
Most commercial XeF₂ etching systems utilize a pulsed etching process. This involves sequential cycles of introducing XeF₂ gas into the chamber, allowing it to react, and then evacuating the chamber.[25][26][27]
-
System Preparation:
-
Ensure the XeF₂ source is at room temperature. The vapor pressure of XeF₂ is approximately 3.8 Torr at 25°C.[1]
-
Vent the etching chamber with nitrogen (N₂) and load the prepared sample.
-
-
Pump Down: Evacuate the etching chamber to a base pressure, typically below 50 mTorr.[1]
-
Etch Cycle:
-
XeF₂ Introduction: A valve is opened to an expansion chamber that has been pre-filled with a set pressure of XeF₂ gas (e.g., 3.0 Torr).[23][26] This allows a controlled "pulse" of etchant into the main chamber.
-
Etch Step: The sample is exposed to the XeF₂ vapor for a defined period (e.g., 60 seconds).[23] The pressure in the chamber will initially rise and then may change as the reaction proceeds.[18]
-
Evacuation: The etching chamber is pumped down to remove the gaseous products (SiF₄, Xe) and any unreacted XeF₂.
-
-
Repeat Cycles: The etch cycle is repeated for a specified number of times to achieve the desired etch depth.
-
Purge and Vent: After the final cycle, the chamber is purged with nitrogen multiple times to remove any residual XeF₂ before venting to atmospheric pressure for sample removal.[1]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a pulsed XeF₂ etching experiment.
Caption: A typical experimental workflow for silicon etching using XeF₂.
Safety Considerations
-
XeF₂ reacts with moisture to form hydrofluoric acid (HF), which is highly toxic and corrosive.[6][26] Always handle XeF₂ crystals in a fume hood and ensure the etching system is free of leaks.
-
If any pungent or irritating odors are detected, evacuate the area immediately and contact safety personnel.[1][6]
-
Follow all standard operating procedures for the specific etching equipment being used.
References
- 1. inrf.uci.edu [inrf.uci.edu]
- 2. kla.com [kla.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The etching of silicon with XeF2 vapor | Semantic Scholar [semanticscholar.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Gaseous products from the reaction of XeF2 with silicon for Journal of Applied Physics - IBM Research [research.ibm.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism and dynamics of the reaction of XeF2 with fluorinated Si(100): possible role of gas phase dissociation of a surface reaction product in plasmaless etching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. pure.tue.nl [pure.tue.nl]
- 17. The etching of silicon with XeF2 vapor for Applied Physics Letters - IBM Research [research.ibm.com]
- 18. idealvac.com [idealvac.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.aip.org [pubs.aip.org]
- 21. pubs.aip.org [pubs.aip.org]
- 22. [PDF] Si/XeF2 etching: Temperature dependence | Semantic Scholar [semanticscholar.org]
- 23. XeF2_Recipes [seas.upenn.edu]
- 24. people.eecs.berkeley.edu [people.eecs.berkeley.edu]
- 25. Xactix Xetch System [research.ece.cmu.edu]
- 26. nist.gov [nist.gov]
- 27. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
Application Notes and Protocols for the Selective Fluorination of Aromatic Compounds with Xenon Difluoride (XeF₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into aromatic systems is a pivotal strategy in modern drug discovery and materials science. Fluorination can significantly alter the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, binding affinity, and bioavailability. Xenon difluoride (XeF₂) has emerged as a valuable reagent for the electrophilic fluorination of aromatic compounds. As a crystalline solid, XeF₂ is more convenient to handle than gaseous fluorine, though it remains a powerful and hazardous oxidizing agent that requires specific handling procedures.[1]
These application notes provide a comprehensive overview of the selective fluorination of various aromatic compounds using XeF₂, detailing reaction conditions, yields, and regioselectivity. The included protocols offer step-by-step guidance for laboratory-scale synthesis.
Safety Precautions
This compound is a toxic and corrosive oxidizing agent that reacts vigorously with moisture. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves, must be worn. Reactions should be conducted in inert atmospheric conditions, and the use of plastic (e.g., FEP or PFA) or dry Pyrex glassware is recommended.[2]
Reaction Mechanism and Regioselectivity
The fluorination of aromatic compounds with XeF₂ typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The reaction can be initiated by an acid catalyst, such as hydrogen fluoride (HF) or a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), which polarizes the Xe-F bond, generating a more potent electrophilic fluorine species.[1] The regioselectivity of the fluorination is governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) direct fluorination to the ortho and para positions, while electron-withdrawing groups (EWGs) direct it to the meta position.
References
Application Notes and Protocols for Releasing MEMS Structures with Xenon Difluoride (XeF₂)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for the use of Xenon Difluoride (XeF₂) in the release of Micro-Electro-Mechanical Systems (MEMS) structures. XeF₂ is a dry, isotropic etchant for silicon, offering high selectivity and eliminating stiction-related issues often encountered with wet etching processes.[1][2][3]
Introduction to XeF₂ Etching
This compound is a solid white crystal that sublimates into a gas at low pressure (approximately 3.8 Torr at room temperature).[4][5] This gaseous XeF₂ spontaneously and isotropically etches silicon, making it an ideal choice for removing sacrificial silicon layers to release overlying or embedded MEMS structures.[1][3][6] The process is purely chemical, requiring no plasma or external energy source, and is performed at or near room temperature.[7][8]
A significant advantage of XeF₂ is its high selectivity to a wide range of materials commonly used in MEMS fabrication, including silicon dioxide, silicon nitride, photoresists, and various metals.[6][9][10] This high selectivity allows for the precise removal of silicon without damaging the delicate mechanical structures.[1][11] Furthermore, as a dry vapor process, it avoids the surface tension effects of wet etchants that can lead to "stiction," where microstructures adhere to each other or the substrate, causing device failure.[1][11]
Quantitative Process Data
The following tables summarize key quantitative data for XeF₂ etching processes, compiled from various sources. These values can serve as a starting point for process development.
Table 1: Etch Rates and Process Parameters
| Parameter | Value | Notes | Source(s) |
| Silicon Etch Rate | 0.1 - 10 µm/minute | Highly dependent on exposed Si area, pressure, and system. | [1][11] |
| 1 - 2 µm/minute | Typical rate mentioned in several university lab protocols. | [9][12] | |
| 3.8 - 4.9 µm/minute | Vertical etch rate for poly-silicon sacrificial layers. | [3] | |
| ~15 µm/minute | Lateral etch rate observed in a self-supporting device structure. | [3] | |
| Operating Pressure | 0.5 - 4 Torr | General operating range for controlled, stiction-free etching. | [1][11] |
| 2 - 5 Torr | Pressure range investigated in a study on etch undercut. | [7] | |
| Pulse Duration | 5 - 60 seconds | Shorter times for fully exposed wafers, longer for masked samples. | [7][8] |
| 20 - 40 seconds | Recommended pulse time for a balance of efficiency and etchant usage. | [13] | |
| Number of Cycles | Variable | Dependent on the desired etch depth and thickness of the sacrificial layer. | [7][12] |
Table 2: Material Compatibility and Selectivity
| Material | Etching Behavior | Selectivity to Silicon | Source(s) |
| Etched Materials | |||
| Silicon (Single Crystal, Poly, Amorphous) | Reactive | 1:1 | [2][13] |
| Molybdenum (Mo) | Reactive | ~2:1 | [3][9][13] |
| Germanium (Ge) | Reactive | ≥1:1 | [1][13] |
| Tungsten (W) | Conditionally Reactive | - | [3][4] |
| Tantalum (Ta) | Conditionally Reactive | - | [2][13] |
| High Selectivity Materials (Mask/Structure) | |||
| Silicon Dioxide (SiO₂) | Very Low Attack / Not Etched | >1000:1 | [1][3][4][11] |
| Silicon Nitride (Si₃N₄) | Very Low Attack / Not Etched | >1000:1 | [3][4][10] |
| Aluminum (Al) | Not Etched | Infinite | [6][9][10] |
| Photoresist | Not Etched | Infinite | [1][6][7][11] |
| Polymers (PDMS, Parylene, SU-8) | Not Etched | Infinite | [1][11] |
| Aluminum Oxide (Al₂O₃) | Non-Reactive | Infinite | [3] |
| Aluminum Nitride (AlN) | Non-Reactive | Infinite | [3] |
Experimental Protocols
This section outlines a typical protocol for releasing MEMS structures using a pulsed XeF₂ etching system.
Pre-Etch Preparation
-
Sample Cleaning and Dehydration: Ensure samples are clean and dry. Any moisture can react with XeF₂ to form hydrofluoric acid (HF), which can damage certain materials.[4] An optional pre-treatment is a dip in a dilute HF solution to remove any native oxide on the exposed silicon, followed by a deionized water rinse and a dehydration bake (e.g., on a hotplate at 120°C for 5-10 minutes).[12]
-
System Check: Verify that the XeF₂ etcher is functioning correctly, the vacuum pump is on, and there is an adequate supply of XeF₂ and nitrogen (N₂) purge gas.
-
Recipe Programming: Program the desired etch recipe into the system controller. Key parameters include:
-
Etch Pressure: The target pressure of XeF₂ in the chamber during the etch cycle (e.g., 3000 mTorr).[9]
-
Pulse Duration: The length of time the sample is exposed to XeF₂ in each cycle (e.g., 45 seconds).
-
Number of Cycles: The total number of etch/pump pulses required to fully undercut the structure. This is calculated based on the required undercut distance and the calibrated lateral etch rate.
-
Etching Procedure
-
Load Sample: Vent the process chamber with N₂ and load the sample. Ensure it is securely placed in the center of the chamber.
-
Pump Down: Close the chamber lid and pump the chamber down to the specified base pressure (e.g., <50 mTorr).[9]
-
Initiate Etch Process: Start the automated etch recipe. The system will now cycle through the following steps:
-
XeF₂ Introduction: The system introduces XeF₂ gas from an expansion chamber into the process chamber until the set etch pressure is reached.[6]
-
Etch Pulse: The sample is exposed to the XeF₂ vapor for the programmed duration. Silicon is isotropically etched during this step.
-
Pump/Purge: The process chamber is evacuated to remove the gaseous reaction products (primarily SiF₄) and any unreacted XeF₂.[6][9][13]
-
-
Monitor Process: If available, observe the etching process through the chamber's transparent lid. Some systems allow for the number of cycles to be adjusted during the run.[8][9]
-
Process Completion: The system will complete the programmed number of cycles.
Post-Etch Handling
-
Nitrogen Purge: After the final etch cycle, the system should perform several N₂ purge cycles to ensure all residual XeF₂ is removed from the chamber and the sample.[9][12]
-
Vent and Unload: The chamber is vented to atmospheric pressure with N₂. Open the chamber and carefully remove the released MEMS device.[9]
-
Inspection: Inspect the released structures under a microscope to confirm the complete removal of the sacrificial silicon and the integrity of the device.
Visualized Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the typical workflow for a XeF₂ release process.
Caption: Workflow for MEMS release using a pulsed XeF₂ system.
Chemical Reaction Pathway
This diagram outlines the fundamental steps of the silicon etching reaction with XeF₂.
Caption: Chemical reaction pathway for isotropic silicon etching by XeF₂.
Safety Precautions
This compound is a hazardous material that requires careful handling.
-
Toxicity and Corrosivity: XeF₂ is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[14][15] It reacts with moisture to form HF.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shield, and compatible gloves when handling samples or performing system maintenance.[16][17]
-
Ventilation: The XeF₂ etching system must be housed in a well-ventilated area, preferably within a fume hood.[14][18]
-
Emergency Procedures: Be familiar with the lab's emergency shutdown procedures for the etcher and the location of safety showers and eyewash stations.[9][16] In case of exposure, seek immediate medical attention.[15][16]
-
Spills: In the event of a spill, evacuate the area and alert safety personnel. Do not attempt to clean up a spill without proper training and equipment.[14]
References
- 1. memsconferences.org [memsconferences.org]
- 2. memsstar.com [memsstar.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. sites.rutgers.edu [sites.rutgers.edu]
- 5. idealvac.com [idealvac.com]
- 6. web.mit.edu [web.mit.edu]
- 7. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 8. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 9. inrf.uci.edu [inrf.uci.edu]
- 10. Xactix this compound Etcher | CNF Users [cnfusers.cornell.edu]
- 11. kla.com [kla.com]
- 12. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 13. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 18. uni-muenster.de [uni-muenster.de]
Application Notes and Protocols for XeF₂ Etching in Microfluidic Device Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Xenon Difluoride (XeF₂) etching in the fabrication of microfluidic devices. XeF₂ etching is a powerful, isotropic, dry-release method ideal for creating silicon-based microstructures, such as channels, cantilevers, and membranes, which are fundamental components in microfluidics for applications ranging from diagnostics to drug delivery.
Introduction to XeF₂ Etching
This compound is a white crystalline solid that sublimates at room temperature to produce a vapor that is a highly selective etchant for silicon.[1] The etching process is a spontaneous chemical reaction that does not require a plasma or external energy source, making it a gentle process suitable for delicate structures.[2] Its key advantages in microfluidic device fabrication include:
-
High Selectivity: XeF₂ exhibits extremely high selectivity for silicon over common masking materials like silicon dioxide (SiO₂), silicon nitride (Si₃N₄), photoresist, and many metals.[3][4] This allows for precise patterning and the creation of complex device geometries.
-
Isotropic Etching: The vapor-phase etching process is isotropic, meaning it etches silicon equally in all directions.[2][5] This is particularly useful for undercutting and releasing microstructures.[6]
-
Dry Process: As a dry etching technique, it avoids stiction problems often associated with wet etching methods, which is critical for the successful release of delicate microstructures.[2]
-
Room Temperature Operation: The process is typically carried out at room temperature, which simplifies the experimental setup and is compatible with a wide range of materials.[1]
Etching Mechanism
The etching of silicon by XeF₂ is a multi-step chemical process:
-
Adsorption: Gaseous XeF₂ molecules adsorb onto the silicon surface.[7]
-
Dissociation: The adsorbed XeF₂ dissociates into xenon (Xe) and fluorine (F) atoms.[7]
-
Reaction: The fluorine atoms react with the silicon surface to form the primary volatile product, silicon tetrafluoride (SiF₄).[7][8] The overall chemical reaction is: 2XeF₂ + Si → 2Xe + SiF₄.[8]
-
Desorption: The gaseous SiF₄ and Xe desorb from the surface, allowing for continuous etching.[7]
Quantitative Data
The following tables summarize key quantitative data for XeF₂ etching, providing a basis for process parameter selection.
Table 1: Etch Rates and Selectivity
| Material | Etch Rate (µm/min) | Selectivity to Si | Reference |
| Silicon (Si) | 1 - 15 | 1 | [2][3] |
| Polysilicon | 3.8 - 4.9 (vertical) | ~1 | [2] |
| Molybdenum (Mo) | Rapidly etched | N/A | [2] |
| Tungsten (W) | Conditionally reactive | N/A | [2] |
| Silicon Dioxide (SiO₂) | Very low | > 1000:1 | [2][4] |
| Silicon Nitride (Si₃N₄) | Very low | > 100:1 | [4][8] |
| Photoresist | Very low | High | [3][9] |
| Aluminum (Al) | Not etched | High | [2] |
| Aluminum Oxide (Al₂O₃) | Not etched | High | [2] |
| Aluminum Nitride (AlN) | Not etched | High | [2] |
Note: Etch rates can be highly dependent on the exposed silicon area (loading effect) and the specific process parameters used.[3][4]
Table 2: Typical Process Parameters
| Parameter | Typical Range | Notes | Reference |
| XeF₂ Pressure | 0.5 - 4.0 Torr (67 - 533 Pa) | Higher pressure generally leads to a smoother surface but can be harder to control. | [6][7] |
| Etch Time per Cycle | 10 - 120 seconds | Longer duration is not as effective as more cycles for deep etches. | [7][10] |
| Number of Cycles | 1 - 60+ | Dependent on the desired etch depth. | [9] |
| N₂ Purge Pressure | ~100 mTorr (13.3 Pa) | Used to purge the chamber between etch cycles. | [7] |
| N₂ Purge Time | ~30 seconds | Ensures removal of reactants and byproducts. | [7] |
Experimental Protocols
Safety Precautions
XeF₂ is a hazardous material that reacts with moisture to form hydrofluoric acid (HF), which is highly toxic and corrosive.[10] Always handle XeF₂ in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Be familiar with the emergency shutdown procedures for the etching system.[7] If a pungent odor is detected, evacuate the area immediately and notify safety personnel.[7]
Sample Preparation
-
Substrate Cleaning: Ensure the silicon substrate is clean and free of organic residues. A standard RCA clean or piranha etch followed by a deionized (DI) water rinse is recommended.
-
Masking Layer Deposition: Deposit and pattern the desired masking material (e.g., SiO₂, Si₃N₄, or photoresist) using standard photolithography techniques to define the areas to be etched.
-
Native Oxide Removal: Immediately before loading the sample into the XeF₂ etcher, perform a brief dip in a dilute hydrofluoric acid (HF) solution (e.g., 10:1 buffered oxide etch for 10-30 seconds) to remove the native silicon dioxide layer from the exposed silicon surfaces.[3] This is a critical step to ensure uniform and predictable etching.
-
Dehydration Bake: After the HF dip and a thorough DI water rinse, perform a dehydration bake at 120°C for at least 5-10 minutes to remove any residual moisture from the sample surface.[1][3] Moisture can inhibit the etch process and lead to the formation of a non-volatile silicon fluoride polymer.[1][7]
XeF₂ Etching Procedure (Pulsed Etch Cycle)
The following is a general protocol for a pulsed XeF₂ etching process, which is common for achieving controlled and uniform etching.
-
System Preparation: Ensure the XeF₂ etcher is operational and the XeF₂ source is at room temperature.
-
Sample Loading: Vent the process chamber with nitrogen (N₂) and load the prepared, dehydrated sample.[7]
-
Chamber Evacuation: Pump down the process chamber to a base pressure, typically below 50 mTorr.[7]
-
Etch Cycle Initiation: Start the automated pulsed etching recipe. A typical cycle consists of the following steps: a. XeF₂ Introduction: The chamber is filled with XeF₂ vapor from an expansion chamber to the desired etch pressure (e.g., 3000 mTorr).[7] b. Etch Dwell: The sample is exposed to the XeF₂ vapor for a set duration (e.g., 60 seconds) to allow the etching reaction to occur.[9] c. Evacuation: The process chamber is pumped down to remove the gaseous reaction byproducts (SiF₄ and Xe). d. N₂ Purge: The chamber is purged with N₂ to ensure all byproducts are removed before the next cycle.[7]
-
Repeat Cycles: The etch cycle is repeated until the desired etch depth is achieved. The number of cycles can be predetermined or adjusted in real-time based on in-situ monitoring if available.[4]
-
Process Completion and Sample Unloading: Once the etching is complete, the chamber is thoroughly purged with N₂ and then vented to atmospheric pressure.[7] The sample can then be safely removed.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very slow etching | - Incomplete removal of native oxide.- Moisture on the sample surface.- Depleted XeF₂ source. | - Repeat HF dip and dehydration bake.[3]- Ensure proper dehydration bake.[3]- Check XeF₂ source and replace if necessary. |
| Non-uniform etching | - Non-uniform removal of native oxide.- Loading effect (variation in exposed Si area).- Gas flow dynamics in the chamber. | - Ensure a thorough and uniform HF dip.[3]- Perform test etches to characterize loading effects.[3]- Adjust process parameters (pressure, time) to improve uniformity. |
| Rough etched surface | - Low etching pressure. | - Increase the XeF₂ pressure during the etch cycle.[7][8] |
| White film on surface | - Reaction of XeF₂ with moisture on the silicon surface. | - Ensure rigorous dehydration of the sample before etching.[1] |
References
- 1. people.eecs.berkeley.edu [people.eecs.berkeley.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 4. sites.rutgers.edu [sites.rutgers.edu]
- 5. researchgate.net [researchgate.net]
- 6. kla.com [kla.com]
- 7. inrf.uci.edu [inrf.uci.edu]
- 8. This compound Etching System - AMOLF [amolf.nl]
- 9. XeF2_Recipes [seas.upenn.edu]
- 10. nist.gov [nist.gov]
- 11. mfz140.ust.hk [mfz140.ust.hk]
Application Notes and Protocols for Fluorodecarboxylation Reactions Using Xenon Difluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of fluorodecarboxylation reactions mediated by xenon difluoride (XeF₂), a powerful fluorinating agent. This technique allows for the replacement of a carboxylic acid functional group with a fluorine atom, offering a valuable tool for the synthesis of fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science.
Introduction
Fluorodecarboxylation using this compound is a synthetic transformation that converts a carboxylic acid (RCOOH) into its corresponding alkyl fluoride (RF). The reaction proceeds via the general equation:
RCOOH + XeF₂ → RF + CO₂ + HF + Xe
This method is particularly noteworthy for its ability to introduce fluorine into molecules under relatively mild conditions. The reaction mechanism and product distribution can be influenced by the nature of the carboxylic acid substrate (primary, secondary, tertiary, or aryl) and the reaction conditions, including the solvent and the material of the reaction vessel. For drug development professionals, the ability to install fluorine can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1]
Reaction Mechanism
The fluorodecarboxylation with this compound can proceed through different mechanistic pathways depending on the substrate. The initial step is believed to be the formation of a xenon ester intermediate (RCOOXeF).[2] The subsequent decomposition of this intermediate dictates the reaction pathway.
For Primary and Secondary Carboxylic Acids: The reaction is thought to proceed via a nucleophilic displacement mechanism where fluoride attacks the alkyl group, leading to the expulsion of carbon dioxide and xenon.[2]
For Tertiary and Benzylic Carboxylic Acids: These substrates tend to react through a free-radical mechanism. The xenon ester can decompose to form a radical intermediate (R•), which is then fluorinated by XeF₂. This radical pathway can sometimes be followed by oxidation to a carbocation, which can lead to rearranged products.[2][3]
Influence of Reaction Vessel: The material of the reaction vessel can significantly influence the reaction pathway. In Pyrex® glass, an electrophilic reaction mode is often favored, potentially leading to cationic intermediates and rearranged products. In contrast, using an inert material like polytetrafluoroethylene (PTFE) tends to promote a single electron transfer (SET) mechanism, favoring direct fluorodecarboxylation.[4]
Signaling Pathway Diagram
Caption: Reaction mechanism of fluorodecarboxylation with XeF₂.
Quantitative Data Summary
The following tables summarize the results of fluorodecarboxylation reactions with this compound for various carboxylic acid substrates.
Table 1: Fluorodecarboxylation of Aliphatic Carboxylic Acids
| Entry | Carboxylic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | 3-Phenylpropanoic acid | 1-Fluoro-2-phenylethane | 10 | 76 |
| 2 | Hexanoic acid | 1-Fluorohexane | 12 | 65 |
| 3 | Cyclohexanecarboxylic acid | Fluorocyclohexane | 16 | 10 |
| 4 | 1-Adamantanecarboxylic acid | 1-Fluoroadamantane | 8 | 92 |
| 5 | Pivalic acid | tert-Butyl fluoride | 8 | 85 |
| 6 | Dodecanoic acid | 1-Fluorododecane | 12 | 70 |
| 7 | 4-Bromobutanoic acid | 1-Bromo-3-fluoropropane | 12 | 58 |
| 8 | Levulinic acid | 1-Fluoro-4-pentanone | 16 | 45 |
| Data sourced from Patrick, T. B.; Johri, K. K.; White, D. H. J. Org. Chem. 1983, 48 (23), 4158–4159. |
Table 2: Fluorodecarboxylation of Aryloxyacetic and Difluoroaryloxyacetic Acids
| Entry | Substrate | Product | Reaction Time (min) | Yield (%) |
| 1 | Phenoxydifluoroacetic acid | Trifluoromethoxybenzene | < 5 | 95 |
| 2 | (4-Chlorophenoxy)difluoroacetic acid | 1-Chloro-4-(trifluoromethoxy)benzene | < 5 | 92 |
| 3 | (4-Nitrophenoxy)difluoroacetic acid | 1-Nitro-4-(trifluoromethoxy)benzene | < 5 | 85 |
| 4 | (4-Methylphenoxy)difluoroacetic acid | 1-Methyl-4-(trifluoromethoxy)benzene | < 5 | 88 |
| 5 | Phenoxyacetic acid | Fluoromethoxybenzene | < 5 | 75 |
| 6 | (4-Bromophenoxy)acetic acid | 1-Bromo-4-(fluoromethoxy)benzene | < 5 | 78 |
| Data sourced from Chatalova-Sazepin, C., et al. Org. Lett. 2016, 18 (18), 4570–4573.[5][6] |
Experimental Protocols
Safety Precautions: this compound is a powerful oxidizing and fluorinating agent. It is toxic, corrosive, and moisture-sensitive.[7][8] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves, must be worn. Reactions should be conducted in vessels made of materials resistant to HF, such as polyethylene or PTFE.
Protocol 1: General Procedure for Fluorodecarboxylation of Aliphatic Carboxylic Acids
This protocol is adapted from the work of Patrick et al.[2]
Materials:
-
Aliphatic carboxylic acid (1.0 mmol)
-
This compound (1.0 mmol, 170 mg)
-
Dichloromethane (CH₂Cl₂), anhydrous (15 mL)
-
Polyethylene or PTFE reaction vessel with a magnetic stir bar
-
3% Sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a polyethylene or PTFE bottle, dissolve the carboxylic acid (1.0 mmol) in anhydrous dichloromethane (15 mL).
-
Carefully add crystalline this compound (1.0 mmol, 170 mg) to the solution in one portion.
-
Seal the vessel and stir the mixture magnetically at room temperature (22 °C) for the time indicated in Table 1 (typically 8-16 hours). The solution may turn slightly yellow during the reaction.
-
Upon completion of the reaction (monitored by TLC or GC-MS), carefully transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a 3% sodium bicarbonate solution (2 x 20 mL) to quench any remaining acid and HF.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography on silica gel as required.
Protocol 2: Fluorodecarboxylation of Aryloxyacetic Acids to Synthesize Di- and Trifluoromethoxyarenes
This protocol is based on the method developed by Sammis, Paquin, and co-workers.[5][6]
Materials:
-
Aryloxyacetic or difluoroaryloxyacetic acid (0.2 mmol)
-
This compound (0.22 mmol, 37 mg)
-
Chloroform (CDCl₃ or CHCl₃), anhydrous (2 mL)
-
PTFE vial with a magnetic stir bar
Procedure:
-
In a PTFE vial equipped with a magnetic stir bar, dissolve the aryloxyacetic or difluoroaryloxyacetic acid derivative (0.2 mmol) in anhydrous chloroform (2 mL).
-
Add solid this compound (0.22 mmol, 37 mg) to the solution at room temperature.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 5 minutes.
-
The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the desired fluorinated product.
Experimental Workflow Diagram
Caption: General experimental workflow for fluorodecarboxylation.
Applications in Drug Development
The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties. Fluorodecarboxylation with this compound provides a direct method for synthesizing valuable fluorinated building blocks and modifying complex molecules.
-
Synthesis of Bioisosteres: The fluoromethyl (-CH₂F), difluoromethyl (-CHF₂), and trifluoromethyl (-CF₃) groups are important bioisosteres for hydroxyl, thiol, and methyl groups, respectively. This reaction provides access to molecules containing these motifs.[5]
-
Metabolic Stability: The replacement of a metabolically labile C-H bond with a stronger C-F bond can block oxidative metabolism, thereby increasing the in vivo half-life of a drug.
-
Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity, acidity, and conformation of a molecule, which can lead to improved cell permeability and target binding affinity.
-
Late-Stage Functionalization: While challenging, the concept of introducing fluorine at a late stage in a synthetic sequence is highly desirable in drug discovery. Fluorodecarboxylation can potentially be applied to complex carboxylic acid-containing intermediates.[9]
-
PET Imaging: The short reaction times and potential for radiolabeling with ¹⁸F make this reaction promising for the synthesis of positron emission tomography (PET) imaging agents.[5]
The synthesis of di- and trifluoromethoxyarenes is particularly relevant, as the trifluoromethoxy group is a prevalent substituent in many modern pharmaceuticals. The rapid and efficient protocol using this compound offers a significant advantage over traditional multi-step methods.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Mediated Fluorodecarboxylations for the Syntheses of Di- and Trifluoromethoxyarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of [18F]this compound as a Radiolabeling Reagent from [18F]Fluoride Ion in a Micro-reactor and at Production Scale - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Fluorinated Heterocycles with Xenon Difluoride (XeF₂): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated heterocycles are of paramount importance in modern drug discovery and development. The strategic incorporation of fluorine atoms into heterocyclic scaffolds can significantly enhance a molecule's pharmacological profile, including its metabolic stability, lipophilicity, binding affinity, and bioavailability. Xenon difluoride (XeF₂) has emerged as a valuable reagent for the synthesis of these privileged structures. As a crystalline, commercially available, and relatively mild fluorinating agent, XeF₂ offers a practical alternative to harsher reagents like elemental fluorine. It participates in a range of fluorination reactions, including electrophilic fluorination, oxidative fluorination of sulfur-containing heterocycles, and fluorinative cyclization, providing access to a diverse array of fluorinated heterocyclic compounds.
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated heterocycles using XeF₂.
Key Reaction Types
This compound can be employed in several key transformations for the synthesis of fluorinated heterocycles:
-
Electrophilic Fluorination: XeF₂ can act as an electrophilic fluorine source, reacting with electron-rich heterocyclic systems to introduce a fluorine atom directly onto the ring.
-
Oxidative Fluorination of Sulfur-Containing Heterocycles: XeF₂ is particularly effective in the oxidative fluorination of sulfur(II) compounds, such as sulfides and thiols, leading to the formation of fluorinated sulfur-containing heterocycles.
-
Fluorinative Cyclization: In the presence of XeF₂, unsaturated precursors containing a nucleophilic heteroatom can undergo cyclization with concomitant incorporation of a fluorine atom, providing a direct route to fluorinated heterocyclic rings.
Data Presentation: A Comparative Overview of XeF₂ Mediated Fluorination
The following table summarizes representative examples of the synthesis of fluorinated heterocyles using XeF₂.
| Heterocycle Class | Substrate | Product | Reaction Type | Conditions | Yield (%) | Reference |
| Sulfur Heterocycles | Diphenyl Sulfide | Diphenylsulfur Difluoride | Oxidative Fluorination | CH₂Cl₂, rt | Quantitative | [1] |
| Sulfur Heterocycles | tert-Butylphenyl Sulfide | tert-Butylphenylsulfur Difluoride | Oxidative Fluorination | CH₂Cl₂, rt | - | [1] |
| Nitrogen Heterocycles | Polyenes | C3-Fluorinated Carbocycles | Catalytic Enantioselective Cyclization/Fluorination | (S)-xylyl-phanephos)Pt²⁺, AgBF₄, NCC₆F₅, Base, 0 °C, 24 h | 72 | [2] |
Note: The available literature with specific quantitative data for a broad range of heterocycles using XeF₂ is limited. The table will be updated as more data becomes available.
Experimental Protocols
Safety Precautions: this compound is a strong oxidizing agent and is toxic. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes. XeF₂ can react with moisture to produce HF, which is highly corrosive and toxic. Therefore, anhydrous conditions are recommended.
Protocol 1: General Procedure for Oxidative Fluorination of Aryl Sulfides
This protocol is based on the oxidative fluorination of diphenyl sulfide to diphenylsulfur difluoride.
Materials:
-
Aryl sulfide (e.g., diphenyl sulfide)
-
This compound (XeF₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the aryl sulfide (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
To the stirred solution, add this compound (1.1 mmol, 1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, carefully quench any remaining XeF₂ by the slow addition of a saturated aqueous solution of sodium bisulfite.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel or by crystallization.
Protocol 2: Catalytic Enantioselective Cyclization and C3-Fluorination of Polyenes
This protocol is adapted from the platinum-catalyzed cyclization/fluorination of polyenes.[2]
Materials:
-
Polyene substrate (e.g., alcohol or phenol terminated dienes and trienes) (1.0 equiv)
-
((S)-xylyl-phanephos)Pt(NCC₆F₅)₂][(BF₄)₂] (catalyst)
-
Silver tetrafluoroborate (AgBF₄)
-
Pentafluorobenzonitrile (NCC₆F₅)
-
Base (e.g., 2,6-lutidine)
-
This compound (XeF₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, combine the platinum precursor, AgBF₄, and NCC₆F₅ in the appropriate stoichiometry in anhydrous solvent to generate the active catalyst.
-
To the catalyst solution, add the base.
-
Add the polyene substrate to the reaction mixture.
-
Cool the reaction mixture to 0 °C.
-
Carefully add XeF₂ (typically in slight excess) to the reaction mixture.
-
Stir the reaction at 0 °C for 24 hours to ensure complete consumption of XeF₂.
-
Monitor the reaction by an appropriate method (e.g., GC-MS, NMR).
-
Upon completion, quench the reaction and work up as described in Protocol 1.
-
Purify the resulting C3-fluorinated carbocycle by column chromatography.
Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the key concepts and workflows in the synthesis of fluorinated heterocycles using XeF₂.
Caption: General scheme for electrophilic fluorination.
Caption: Oxidative fluorination of sulfur-containing heterocycles.
Caption: Workflow for catalytic fluorinative cyclization.
Conclusion
This compound is a versatile and effective reagent for the synthesis of fluorinated heterocycles. The protocols and data presented herein provide a foundation for researchers to explore the utility of XeF₂ in their own synthetic endeavors. Further research is warranted to expand the scope of XeF₂-mediated fluorination to a wider range of heterocyclic systems and to develop more catalytic and enantioselective methodologies. The continued development of fluorination chemistry with reagents like XeF₂ will undoubtedly contribute to the discovery of novel and improved therapeutics and other functional molecules.
References
Application Notes and Protocols for Precise Undercut Control using Pulsed XeF₂ Etching
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xenon difluoride (XeF₂) etching is a dry, isotropic, and highly selective process for etching silicon, making it an invaluable tool in the fabrication of Micro-Electro-Mechanical Systems (MEMS), microfluidic devices, and for the release of delicate structures. The pulsed nature of this technique allows for precise, step-wise removal of silicon, offering exceptional control over the lateral undercut. This document provides detailed application notes and protocols for utilizing pulsed XeF₂ etching to achieve reproducible and controlled undercut profiles.
The etching process is a spontaneous chemical reaction where solid XeF₂ sublimates into a vapor and reacts with silicon to form volatile silicon tetrafluoride (SiF₄) and xenon (Xe) gas.[1] The basic reaction is:
2XeF₂(g) + Si(s) → SiF₄(g) + 2Xe(g)
Key advantages of XeF₂ etching include its high selectivity to a wide range of materials such as silicon dioxide, silicon nitride, photoresist, and many metals, as well as the elimination of stiction problems often associated with wet etching processes.[2]
Key Parameters and Their Effects
Precise control of the undercut is achieved by manipulating the following parameters:
-
XeF₂ Pressure: Higher pressure generally leads to a higher etch rate. However, excessively high pressures can make the etch rate less controllable.[1]
-
Pulse Duration: This is the time the silicon is exposed to XeF₂ vapor in each cycle. Longer durations do not always equate to proportionally larger undercuts as the reaction can become limited by the depletion of reactants and the accumulation of byproducts.
-
Number of Pulses (Cycles): This is the primary method for controlling the total undercut. The relationship between the number of cycles and the undercut is typically linear under controlled conditions.
-
Exposed Silicon Area (Loading Effect): The etch rate is dependent on the amount of exposed silicon. Larger exposed areas can lead to a decrease in the etch rate due to higher consumption of the XeF₂ gas.[3][4][5]
Quantitative Data for Pulsed XeF₂ Etching of Silicon
The following tables summarize quantitative data from various sources to provide a baseline for process development.
| XeF₂ Pressure (Torr) | Pulse Duration (s) | Number of Cycles | Etch Rate / Undercut per Cycle | Substrate | Masking Material | Reference |
| 3.0 | 60 | 1 | ~1-2 µm/min (etch rate) | Silicon | Photoresist, SiO₂, Nitride | [2] |
| 3.0 | 120 | 1 | 4-5 µm per pulse | Silicon | Not Specified | [1] |
| 0.565 | N/A | N/A | 4.1 µm/min (initial instantaneous) | Si (100) | SiO₂ | [3] |
| 2.23 | N/A | N/A | 9.18 µm/min (initial instantaneous) | Si (100) | SiO₂ | [3] |
| 1.2 | N/A | N/A | 19.5 µm/min (highest instantaneous) | Silicon | Not Specified | [4][6] |
| Parameter | Value | Notes | Reference |
| Typical Etch Rate | 1-2 µm/minute | Highly dependent on system and sample. | [2] |
| Selectivity (Si:SiO₂) | >1000:1 | Excellent for using oxide as a hard mask. | |
| Selectivity (Si:Photoresist) | High | Photoresist is a suitable mask for many applications. | [2] |
| Selectivity (Si:Si₃N₄) | High | Nitride is also an effective mask material. | |
| Selectivity (Si:Aluminum) | High | Allows for etching with metal layers present. |
Experimental Protocols
General Protocol for Pulsed XeF₂ Etching
This protocol provides a general workflow for a typical pulsed XeF₂ etching process. Specific parameters should be optimized based on the desired undercut and the specific equipment being used.
Materials:
-
Silicon substrate with patterned mask layer (e.g., SiO₂, Si₃N₄, or photoresist)
-
XeF₂ etching system
-
Nitrogen (N₂) gas for purging
Procedure:
-
Sample Preparation:
-
Ensure the sample is clean and free of organic residues.
-
Perform a dehydration bake (e.g., 120°C for 5-10 minutes) immediately before loading to remove any adsorbed water from the surface. This is critical to prevent the formation of HF, which can attack silicon dioxide masks.
-
-
System Preparation:
-
Ensure the XeF₂ source is at room temperature and has sufficient material.
-
Pump down the etch chamber to the base pressure (typically in the mTorr range).
-
-
Pulsed Etching Cycle:
-
Pulse Step: Introduce XeF₂ vapor into the etch chamber to the desired pressure (e.g., 1-4 Torr).
-
Etch Step: Allow the sample to be exposed to the XeF₂ vapor for the specified pulse duration (e.g., 5-60 seconds).
-
Purge Step: Evacuate the chamber to remove the XeF₂ and reaction byproducts (SiF₄ and Xe).
-
Repeat: Repeat the cycle for the desired number of pulses to achieve the target undercut.
-
-
Process Completion:
-
After the final cycle, perform several N₂ purge cycles to ensure all residual XeF₂ is removed from the chamber and the sample.
-
Vent the chamber to atmospheric pressure with N₂ and unload the sample.
-
Protocol for Precise Undercut Control
This protocol focuses on achieving a specific lateral undercut by calibrating the etch rate per cycle.
Objective: To determine the undercut per cycle for a specific device geometry and process parameters.
Procedure:
-
Calibration Run:
-
Prepare a test sample with the same mask material and geometry as the actual device.
-
Define a set of process parameters (XeF₂ pressure, pulse duration). A good starting point is 3 Torr pressure and a 30-second pulse.
-
Run a small number of cycles (e.g., 5, 10, 15, 20) on different areas of the test wafer or on separate test chips.
-
Measure the lateral undercut for each set of cycles using a scanning electron microscope (SEM).
-
-
Data Analysis:
-
Plot the lateral undercut as a function of the number of cycles.
-
Determine the average undercut per cycle from the slope of the linear portion of the plot.
-
-
Device Etching:
-
Calculate the required number of cycles to achieve the desired undercut on the actual device based on the calibration data.
-
Run the pulsed XeF₂ process on the device for the calculated number of cycles.
-
Visualizations
Pulsed XeF₂ Etching Workflow
Caption: Workflow for pulsed XeF₂ etching.
Logical Relationship of Parameters for Undercut Control
Caption: Parameters influencing undercut.
References
- 1. people.eecs.berkeley.edu [people.eecs.berkeley.edu]
- 2. XeF2 Pulsing Etcher | INRF [inrf.uci.edu]
- 3. idealvac.com [idealvac.com]
- 4. researchgate.net [researchgate.net]
- 5. US20160079075A1 - Determination of etching parameters for pulsed this compound (xef2) etching of silicon using chamber pressure data - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Controlling Surface Roughness in Xenon Difluoride (XeF2) Silicon Etching
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Xenon Difluoride (XeF2) silicon etching process. The focus is on understanding and controlling surface roughness to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high surface roughness in XeF2 silicon etching?
High surface roughness during XeF2 etching is typically a result of several factors, including improper process parameters and inadequate sample preparation. Key causes include high XeF2 pressure in certain regimes, low substrate temperature, sub-optimal etch cycle timing, and surface contamination.[1][2][3] The initial condition of the silicon surface is critical; any contamination or variations in the native oxide layer can lead to non-uniform etching and increased roughness through a mechanism similar to micromasking.[3]
Q2: How does XeF2 pressure affect surface roughness?
The effect of XeF2 pressure can be complex and depends on the specific process regime.
-
Lowering Pressure: Several studies have shown that lowering the XeF2 charge pressure can significantly decrease surface roughness. For instance, reducing the pressure from 390 Pa to 65 Pa has been demonstrated to decrease roughness from 870.8 Å to 174.4 Å.[1][4][5] This approach also helps to improve the uniformity of the etch depth, especially in features with different aperture sizes.[1][5]
-
Increasing Pressure: Conversely, some equipment-specific guidelines suggest that using a higher etching pressure (e.g., 3000 mTorr or 3.0 Torr) can lead to a smoother etched surface.[6][7] However, there is a practical upper limit, as pressures exceeding the vapor pressure of XeF2 (~3.8 Torr at 20°C) can make the etch rate difficult to control.[6][7]
It is crucial to optimize the pressure based on your specific system and desired outcome.
Q3: What is the role of substrate temperature in controlling roughness?
Increasing the substrate temperature is an effective method for reducing surface roughness.[1][2] In one study, increasing the silicon substrate temperature from 300 K to 440 K successfully decreased the etched surface roughness from 151.4 Å to 44.5 Å.[1][2] The reaction between XeF2 and silicon is exothermic, which can cause self-heating of the wafer during the process.[3][8] Adding delay steps between etch cycles can help cool the wafer and minimize thermal issues.[3]
Q4: Should I use one long etch or multiple short, pulsed cycles?
Using multiple shorter etching cycles is generally more effective than a single long duration etch.[6] A pulsed approach, where the chamber is alternately filled with XeF2 and then pumped out, helps to efficiently remove gaseous reaction products like Silicon Tetrafluoride (SiF4) and replenish the surface with fresh etchant.[6][8] This is particularly beneficial for etching large patterns and helps maintain a more consistent etch rate.[6]
Q5: My silicon isn't etching or is etching very slowly. What's the problem?
A slow or non-existent etch rate is almost always due to issues with the silicon surface preparation.
-
Native Oxide: A thin layer of native silicon dioxide will inhibit or prevent the start of the etching process.[3][9]
-
Moisture: The presence of water on the silicon surface can lead to the formation of a thin silicon fluoride polymer layer, which can drastically reduce or even stop the etch process.[6] XeF2 can also react with water vapor to form hydrofluoric acid (HF), which can affect selectivity and uniformity.[8][10][11]
A pre-etch clean involving an HF dip, followed by a rinse and a dehydration bake, is strongly recommended to ensure the surface is clean, dry, and free of oxide.[6][9]
Q6: How can I ensure uniform etching across my sample?
Etch non-uniformity often stems from loading and aperture size effects. The "aperture size effect" describes how larger, more open features tend to etch faster than smaller, confined ones.[1][7] This can be minimized by lowering the XeF2 pressure.[1] Loading effects occur when the etch rate changes depending on the total area of exposed silicon.[9][10] For consistent results, it is important to perform test runs with samples that have the same size and pattern density as your final devices.[9] Adding a buffer gas like Nitrogen (N2) can also improve surface morphology.[4][5]
Q7: What is the difference between pulsed and continuous flow etching in terms of surface morphology?
While the overall root-mean-square (RMS) roughness values may be similar, the etching methodology significantly influences the final surface texture.[2]
-
Pulsed Etching: Involves introducing discrete doses of XeF2 into the chamber for a set duration.[2]
-
Continuous Flow Etching: Maintains a steady supply of XeF2 gas for a stable etchant concentration.[2] Studies have shown that continuous flow etching can produce surfaces with sharper features and higher spatial frequency components compared to pulsed etching, even when etch rates and depths are comparable.[2]
Troubleshooting Guide
Problem: Excessive Surface Roughness
| Possible Cause | Recommended Solution |
| High XeF2 Pressure | Decrease the XeF2 charge pressure. A lower pressure regime (e.g., 65 Pa) has been shown to reduce roughness.[1][5] |
| Low Substrate Temperature | Increase the substrate temperature. A range of 300 K to 440 K has been studied, with higher temperatures yielding smoother surfaces.[1][2] |
| Improper Etch Cycling | Use a higher number of shorter etch cycles instead of one long cycle to effectively clear reaction byproducts.[6] |
| Surface Contamination | Ensure the silicon surface is clean and dry before etching. Perform a pre-clean with an HF dip followed by a dehydration bake.[6][9] |
| Presence of Native Oxide | Remove the native oxide layer using an HF dip just prior to loading the sample into the etcher.[3][9] |
| Moisture in Chamber | Ensure the sample is completely dry. Baking the sample is recommended.[10] Purge the chamber thoroughly with an inert gas like N2 before starting the etch process.[9] |
Quantitative Data Summary
The following tables summarize quantitative data from cited experiments on the effects of key process parameters on silicon surface roughness.
Table 1: Effect of XeF2 Pressure on Surface Roughness
| Initial Pressure | Final Pressure | Initial Roughness (Å) | Final Roughness (Å) |
| 390 Pa | 65 Pa | 870.8 | 174.4 |
Data sourced from studies on reducing charge pressure.[1][5]
Table 2: Effect of Substrate Temperature on Surface Roughness
| Initial Temperature | Final Temperature | Initial Roughness (Å) | Final Roughness (Å) |
| 300 K | 440 K | 151.4 | 44.5 |
Data sourced from studies on increasing substrate temperature.[1][2]
Experimental Protocols
Protocol 1: Standard Operating Procedure for Achieving a Smooth Surface
This protocol outlines the key steps for performing a XeF2 silicon etch with a focus on minimizing surface roughness.
-
Sample Preparation:
-
Perform a wet clean of the silicon substrate.
-
Immerse the substrate in a dilute Hydrofluoric acid (HF) solution or Buffered Oxide Etch (BOE) to remove the native oxide layer.[11]
-
Rinse thoroughly with deionized water.
-
Perform a dehydration bake on a hotplate or in an oven to ensure the sample is completely dry.[9][10]
-
-
System Preparation & Sample Loading:
-
Ensure the XeF2 etching system is at its standby vacuum level.
-
Vent the chamber with dry Nitrogen (N2).
-
Load the prepared, dry sample into the chamber and ensure it is secure.[6]
-
Close the chamber lid.
-
-
Chamber Purge and Pump-Down:
-
Pulsed Etching Process:
-
Set the desired process parameters:
-
Initiate the automated pulse etching sequence. The system will repeatedly:
-
Introduce XeF2 gas into the process chamber.
-
Allow the reaction to proceed for the set etch time.
-
Evacuate the chamber to remove SiF4 and Xe byproducts.[6]
-
-
-
Process Completion and Sample Unloading:
-
After the final cycle, ensure the chamber is purged with N2.
-
Vent the chamber to atmospheric pressure with N2.
-
Carefully remove the etched sample.
-
Return the system to its standby vacuum state to keep the chamber dry.[6]
-
Visualizations
Logical Relationships and Workflows
Caption: Key parameters influencing surface roughness and uniformity.
Caption: Experimental workflow for low-roughness XeF2 silicon etching.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cnm2.ucdavis.edu [cnm2.ucdavis.edu]
- 4. researchgate.net [researchgate.net]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. inrf.uci.edu [inrf.uci.edu]
- 7. XeF2_Recipes [seas.upenn.edu]
- 8. people.eecs.berkeley.edu [people.eecs.berkeley.edu]
- 9. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 10. sites.rutgers.edu [sites.rutgers.edu]
- 11. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 12. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
Technical Support Center: Improving Etch Rate Uniformity with XeF₂
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Xenon Difluoride (XeF₂) etching processes for improved uniformity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-uniform etching with XeF₂?
A1: Non-uniform etching is a frequent issue in XeF₂ systems and can typically be attributed to several key factors:
-
Loading Effect: Variations in the amount of exposed silicon across a wafer or between samples can lead to different etch rates.[1][2][3] Areas with a higher density of exposed silicon will consume the XeF₂ gas more rapidly, leading to a localized depletion of the etchant and a lower etch rate compared to areas with less exposed silicon.
-
Presence of Moisture or Native Oxide: Samples that are not properly cleaned and dried will exhibit slow and non-uniform etching.[1][2] A native oxide layer on the silicon surface can act as a mask, inhibiting the start of the etching process.[4][5] Moisture in the chamber can react with XeF₂ to form hydrofluoric acid (HF), which can also affect the etch process and potentially damage your sample and equipment.[3]
-
Gas Distribution: Inefficient or uneven distribution of XeF₂ gas within the etching chamber can cause significant variations in etch rates across the wafer.[3]
-
Aperture Size Effect: The size of the features being etched can impact the local etch rate. Smaller, more confined features may etch at a different rate than larger, open areas due to limitations in gas diffusion.[4][6]
-
Temperature Gradients: Although XeF₂ etching is a room-temperature process, temperature variations across the substrate can influence the reaction rate and, consequently, the etch uniformity. The reaction is exothermic, which can lead to localized heating.[7]
Q2: How does the "loading effect" impact etch rate uniformity and how can it be mitigated?
A2: The loading effect describes the phenomenon where the etch rate is dependent on the total area of silicon exposed to the etchant. A larger exposed area leads to faster depletion of XeF₂, resulting in a lower overall etch rate. This can cause significant non-uniformity, especially on patterned wafers with varying pattern densities.
To mitigate the loading effect:
-
Use Pulsed Etching: Instead of a continuous flow of XeF₂, employ a pulsed approach where the chamber is alternately filled with XeF₂ and then evacuated.[3] This helps to replenish the etchant across the entire wafer surface more uniformly between etch cycles.
-
Optimize Etch Cycles: Using a higher number of shorter etch cycles, as opposed to a few long cycles, can help to maintain a more consistent concentration of fresh XeF₂ vapor, especially for large patterns.[2]
-
Dummy Wafers/Samples: When etching small samples or wafers with low exposed silicon area, placing silicon dummy wafers or pieces around the sample can help to create a more uniform gas consumption rate across the chamber, leading to more repeatable results.
-
Test Runs: Always perform a test run with a sample of the exact same size and pattern to accurately determine the etch rate and depth for your specific device.[1][2]
Q3: What is the recommended procedure for preparing silicon samples before XeF₂ etching?
A3: Proper sample preparation is critical for achieving uniform and repeatable etching results. The following protocol is recommended:
-
Cleaning: Start by cleaning your sample to remove any organic residues. Standard cleaning procedures appropriate for your substrate and device should be used.
-
Native Oxide Removal: To ensure the silicon surface is readily etched, a dip in a dilute hydrofluoric acid (HF) solution is necessary to remove the native oxide layer. A 10:1 diluted HF solution for 10-30 seconds is often sufficient.[5][8]
-
Rinsing: Thoroughly rinse the sample with deionized (DI) water after the HF dip to remove any residual acid.
-
Drying: Immediately after rinsing, dry the sample completely. A nitrogen (N₂) gun is effective for this purpose.
-
Dehydration Bake: To remove any remaining moisture, perform a dehydration bake. This can be done on a hotplate or in an oven.[1][2] A typical dehydration bake is performed at 120-150°C for at least 5 minutes. This step is crucial as any residual water can react with XeF₂ and interfere with the etching process.[2][3]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Slow or No Etching | - Incomplete removal of the native oxide layer.- Presence of moisture on the sample or in the chamber.[1][2]- XeF₂ source depletion. | - Perform an HF dip followed by a DI water rinse and a thorough dehydration bake before loading the sample.[1][2]- Ensure the chamber is properly purged to remove any ambient moisture before starting the etch process.[1]- Check the XeF₂ source level and replace if necessary. |
| Poor Etch Uniformity Across Wafer | - Loading effect due to variations in pattern density.[1][3]- Non-uniform gas distribution in the chamber.[3]- Temperature gradients across the wafer. | - Use a pulsed etching recipe with multiple short cycles instead of a single long etch.[3]- If possible, modify the mask design to have a more uniform distribution of etch holes.- Ensure the gas inlet and pumping port are configured for uniform gas flow.- Consider a system with substrate temperature control. |
| Rough Etched Surface | - High XeF₂ pressure.- Low substrate temperature. | - Lower the XeF₂ partial pressure during etching. Lowering the charge pressure from 390 to 65 Pa has been shown to decrease surface roughness.[6]- Increase the substrate temperature. Increasing the temperature from 300 K to 440 K has been demonstrated to reduce roughness.[6] |
| Different Etch Rates for Different Feature Sizes (Aperture Size Effect) | - Diffusion limitation of XeF₂ into smaller features.[4] | - Lower the XeF₂ pressure to move from a diffusion-limited to a reaction-rate-limited regime.[6]- Increase the substrate temperature to enhance the surface reaction rate.[6]- Utilize longer, but less frequent, etch pulses to allow more time for gas to diffuse into smaller features. |
Experimental Protocols
Protocol 1: Standard Pulsed Silicon Etching with XeF₂
This protocol describes a typical pulsed etching process for achieving a controlled and uniform silicon etch.
-
Sample Preparation: Prepare the silicon sample as described in the FAQ section (HF dip, rinse, and dehydration bake).
-
System Preparation:
-
Ensure the XeF₂ etcher is at its standby vacuum level.
-
Load the prepared sample into the center of the chamber. For small samples, use a carrier wafer.
-
-
Chamber Purge:
-
Close the chamber and initiate a purge cycle with an inert gas like Nitrogen (N₂) to remove any residual moisture introduced during sample loading. A sufficiently long purge is critical.[1]
-
-
Etch Process:
-
Set the desired number of etch cycles, etch time per cycle, and XeF₂ pressure. A typical starting recipe might be:
-
Start the automated etch sequence. The system will typically perform the following for each cycle:
-
Pump the chamber down to a base pressure.
-
Introduce XeF₂ gas until the set pressure is reached.
-
Hold for the specified etch time.
-
Pump out the byproducts (SiF₄ and Xe).[2]
-
-
-
Process Completion:
-
After the final cycle, the system will purge the chamber with N₂.
-
Vent the chamber to atmospheric pressure and unload the sample.
-
Quantitative Data Summary
| Parameter | Value/Range | Effect on Etching | Reference |
| XeF₂ Pressure | 0.5 - 4.0 Torr | Higher pressure generally increases the etch rate but can lead to rougher surfaces and loading effects. The practical upper limit is around 3.6 Torr.[4][9] | [4][9] |
| Substrate Temperature | 300 - 440 K | Increasing temperature can improve etch uniformity and reduce surface roughness.[6] | [6] |
| Etch Time per Cycle | 5 - 120 seconds | Longer duration is not as effective as more cycles, especially for large patterns. Durations longer than 120 seconds are often not helpful.[2][10] | [2][10] |
| Number of Cycles | 1 - 60+ | More cycles with shorter duration can improve uniformity by replenishing the etchant.[2] | [2][4] |
| Typical Si Etch Rate | 1 - 10 µm/min | Highly dependent on loading effects, pressure, and feature size.[1][3][9] | [1][3][9] |
| Selectivity (Si:SiO₂) | > 50:1, often cited as >1000:1 | XeF₂ has very high selectivity to silicon dioxide, making it an excellent mask.[4][5][7] | [4][5][7] |
| Selectivity (Si:Photoresist) | > 40:1 | Photoresist is a suitable mask for many applications, but not infinite.[4] | [4] |
Visualizations
Caption: Experimental workflow for XeF₂ etching.
References
- 1. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 2. inrf.uci.edu [inrf.uci.edu]
- 3. people.eecs.berkeley.edu [people.eecs.berkeley.edu]
- 4. XeF2_Recipes [seas.upenn.edu]
- 5. idealvac.com [idealvac.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. kla.com [kla.com]
- 10. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
mitigating the aperture effect in deep silicon etching with XeF₂
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the mitigation of the aperture effect during deep silicon etching with Xenon Difluoride (XeF₂). It is intended for researchers, scientists, and drug development professionals utilizing this microfabrication technique.
Troubleshooting Guides
This section addresses common issues encountered during XeF₂ silicon etching, with a focus on the aperture effect, also known as Aspect Ratio Dependent Etching (ARDE).
Issue: Etch rate is not uniform across features of different sizes (Aperture Effect/ARDE).
-
Question: Why are my smaller features etching slower than my larger features?
-
Answer: This phenomenon is known as the aperture effect or ARDE. It occurs because the transport of the etchant gas (XeF₂) to the silicon surface and the removal of the gaseous product (SiF₄) are restricted in smaller openings. This leads to a localized depletion of the reactant and a buildup of byproducts, slowing the etch rate in narrower trenches or holes compared to larger ones.[1]
-
Question: How can I achieve a more uniform etch depth across features with different aperture sizes?
-
Answer: Several process parameters can be adjusted to mitigate the aperture effect:
-
Decrease Etching Pressure: Lowering the XeF₂ pressure reduces the overall etch rate, allowing for more uniform diffusion of the etchant into features of varying sizes.[2][3]
-
Increase Substrate Temperature: Elevating the substrate temperature can enhance the reaction rate and the desorption of the SiF₄ byproduct, which can help to reduce the aperture effect.[2]
-
Implement Pulsed Etching: Instead of a continuous flow of XeF₂, using a pulsed approach can be effective. Each cycle consists of a short burst of XeF₂ followed by a pump-down (purge) step. This allows for the replenishment of fresh etchant and the removal of byproducts from deep features between etch pulses, leading to more uniform etching.[4]
-
Optimize Pulse Duration: Using shorter etch pulses and a higher number of cycles can be more effective than long pulses for deep etching, as it helps to manage the depletion of the etchant and the build-up of byproducts.[5]
-
Issue: The etched silicon surface is rough.
-
Question: What is causing the high surface roughness on my etched silicon?
-
Answer: Surface roughness in XeF₂ etching can be influenced by several factors, including high etchant pressure and low substrate temperature. Faster etch rates can sometimes lead to increased surface roughness.[2]
-
Question: How can I improve the surface finish of my etched silicon?
-
Answer: To achieve a smoother surface, consider the following adjustments:
-
Lower the XeF₂ Pressure: Reducing the charge pressure has been shown to decrease surface roughness.[2][3]
-
Increase the Substrate Temperature: Higher substrate temperatures can also contribute to a smoother etched surface.[2]
-
Use a Pulsed Etching Recipe: Pulsed etching can provide better control over the reaction and often results in a smoother finish.
-
Issue: The etch rate is too slow or stops completely.
-
Question: My silicon is not etching, or the etch rate is significantly lower than expected. What could be the problem?
-
Answer: A slow or non-existent etch rate can be due to a few common issues:
-
Native Oxide Layer: A thin layer of native silicon dioxide on the wafer surface will prevent the XeF₂ from reacting with the silicon.[5][6]
-
Moisture in the Chamber: XeF₂ can react with water vapor to form hydrofluoric acid (HF), which can interfere with the etching process and even damage your equipment.[6][7]
-
Loading Effect: If you are etching a large area of exposed silicon, the etchant can be consumed faster than it is supplied, leading to a decrease in the overall etch rate. This is known as the "loading effect" and is distinct from the aperture effect.[5][6][7]
-
XeF₂ Source Depletion: The solid XeF₂ source in your etching system may be depleted.
-
-
Question: What steps should I take to resolve a slow or stopped etch?
-
Answer:
-
Pre-Etch Cleaning: Perform a brief dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer immediately before loading the wafer into the etcher. Follow this with a rinse and a dehydration bake to ensure the surface is clean and dry.[5][6]
-
Ensure a Dry System: Always purge the chamber thoroughly with an inert gas like nitrogen (N₂) before and after the etching process to remove any moisture.[5]
-
Check XeF₂ Source: Verify that there is an adequate amount of XeF₂ in the source chamber.
-
Consider the Loading Effect: If etching a large surface area, you may need to increase the XeF₂ flow rate or pressure, or use a pulsed etching recipe with longer purge times to ensure sufficient etchant is available.[5][7]
-
Frequently Asked Questions (FAQs)
-
Question: What is the difference between the "aperture effect" and the "loading effect"?
-
Answer: The aperture effect (or ARDE) is a microscopic phenomenon where the etch rate varies with the size of the feature opening on a single chip or wafer. Smaller features etch slower due to mass transport limitations. The loading effect is a macroscopic phenomenon where the etch rate is dependent on the total amount of exposed silicon being etched in the chamber. A larger total area of exposed silicon will consume the etchant more rapidly, leading to a lower overall etch rate across the entire wafer.[5][6][7]
-
Question: What are typical process parameters for XeF₂ silicon etching?
-
Answer: Process parameters can vary widely depending on the specific equipment and desired outcome. However, some common starting points are:
-
Question: What materials can be used as a mask for XeF₂ etching?
-
Answer: XeF₂ offers excellent selectivity to many common microfabrication materials. Good mask materials include:
-
Question: Is XeF₂ etching isotropic or anisotropic?
-
Answer: XeF₂ etching of silicon is an isotropic process, meaning it etches equally in all directions. This results in undercutting of the mask layer.[6][7]
Data Summary
The following tables summarize quantitative data from various studies on the effect of process parameters on etch uniformity and surface roughness.
Table 1: Effect of XeF₂ Pressure on Etch Uniformity and Surface Roughness
| Charge Pressure (Pa) | Etch Depth Uniformity (%)* | Surface Roughness (Å) |
| 390 | 71.3 | 870.8 |
| 65 | 88.7 | 174.4 |
*Uniformity is defined as (depth at 25 μm aperture) / (depth at 175 μm aperture) x 100%.[2][3]
Table 2: Effect of Substrate Temperature on Etch Uniformity and Surface Roughness
| Substrate Temperature (K) | Etch Depth Uniformity (%)* | Surface Roughness (Å) |
| 300 | 71.3 | 151.4 |
| 440 | 91.6 | 44.5 |
*Uniformity is defined as (depth at 25 μm aperture) / (depth at 175 μm aperture) x 100%.[2]
Table 3: Instantaneous Etch Rate at Different Initial XeF₂ Pressures
| Initial XeF₂ Pressure | Instantaneous Etch Rate (µm/min) |
| 565 mTorr | 4.1 |
| 1.2 Torr | 19.5 |
| 2.23 Torr | 9.18 |
Experimental Protocols
Protocol for Mitigating Aperture Effect using Pulsed XeF₂ Etching
This protocol provides a general guideline for a pulsed XeF₂ etching process aimed at improving etch uniformity across features of different sizes.
-
Sample Preparation: a. Ensure the silicon wafer is clean and free of organic residues. b. Immediately prior to loading into the etch chamber, perform a brief dip in a dilute hydrofluoric acid (HF) solution (e.g., 10:1 DI water:HF for 10-30 seconds) to remove the native oxide layer.[4] c. Rinse the wafer thoroughly with deionized (DI) water. d. Perform a dehydration bake in an oven or on a hotplate (e.g., 120°C for 5 minutes) to remove any adsorbed water.[5][6]
-
System Preparation: a. Ensure the XeF₂ source is sufficiently full. b. Thoroughly purge the etch chamber with dry nitrogen (N₂) to remove any residual moisture and air.
-
Etching Process: a. Load the prepared silicon wafer into the etch chamber. b. Pump the chamber down to the base pressure. c. Set the desired process parameters. For improved uniformity, start with a lower pressure and shorter pulse duration. A starting point could be:
- XeF₂ Pressure: 2-3 Torr[8]
- Etch Pulse Duration: 10-30 seconds[5]
- Number of Cycles: Varies depending on the target etch depth. This will need to be determined experimentally for your specific system and feature sizes.
- Purge Duration: 30-60 seconds to ensure complete removal of byproducts. d. Initiate the automated pulsed etching recipe. The system will cycle through the following steps for the specified number of cycles: i. Introduce XeF₂ into the chamber until the set pressure is reached. ii. Hold for the specified etch pulse duration. iii. Pump out the chamber to remove unreacted XeF₂ and the SiF₄ byproduct. iv. Purge with N₂. e. After the final cycle, perform a final thorough N₂ purge before venting the chamber to atmospheric pressure.
-
Post-Etch Characterization: a. Remove the wafer from the chamber. b. Use a profilometer or scanning electron microscope (SEM) to measure the etch depth of features with different aperture sizes to determine the etch uniformity. c. Analyze the surface roughness using an atomic force microscope (AFM) or SEM. d. Adjust process parameters (pressure, pulse duration, number of cycles, temperature) as needed to optimize for your specific application.
Visualizations
Caption: Experimental workflow for pulsed XeF₂ silicon etching.
Caption: Troubleshooting decision tree for XeF₂ silicon etching.
References
- 1. utd-ir.tdl.org [utd-ir.tdl.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. idealvac.com [idealvac.com]
- 5. inrf.uci.edu [inrf.uci.edu]
- 6. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 7. people.eecs.berkeley.edu [people.eecs.berkeley.edu]
- 8. XeF2_Recipes [seas.upenn.edu]
- 9. researchgate.net [researchgate.net]
preventing unwanted side reactions in XeF₂ fluorination
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent unwanted side reactions during fluorination experiments with xenon difluoride (XeF₂).
Troubleshooting Guide
This section addresses specific issues that may arise during XeF₂ fluorination, offering potential causes and solutions in a direct question-and-answer format.
Q: My reaction is producing a complex mixture of byproducts, including over-fluorinated compounds and non-fluorinated biphenyls. What is happening?
A: This issue often points to a reaction mechanism that is not well-controlled, potentially involving radical intermediates or overly harsh conditions.[1] Several factors could be at play:
-
Reaction Vessel Catalysis: Standard borosilicate glass (Pyrex) can act as a Lewis acid catalyst, activating the XeF₂ and promoting undesired side reactions.[2] This surface reaction can limit the lifetime of XeF₂ in the solution.[2]
-
Solvent Participation: Solvents like dichloromethane (CH₂Cl₂) can participate in the reaction, leading to solvent-derived impurities.[2]
-
Excess Fluorinating Agent: Using too much XeF₂ can lead to the formation of difluorinated or other over-fluorinated products.[3][4]
-
High Temperature: Elevated temperatures can provide the activation energy for alternative, undesired reaction pathways.[5]
Solutions:
-
Switch to an Inert Reaction Vessel: Use a flask made of polytetrafluoroethylene (PTFE) or fluoroethylene propylene (FEP) to minimize surface-catalyzed side reactions.[2]
-
Optimize the Solvent: Consider using a more inert solvent, such as acetonitrile (MeCN), which can block the catalytic sites on glass surfaces if a glass vessel must be used.[2]
-
Control Stoichiometry: Carefully control the amount of XeF₂ used, typically starting with 1.0 to 1.1 equivalents for monofluorination, and monitor the reaction closely.[4]
-
Adjust Temperature: Attempt the reaction at a lower temperature to increase selectivity for the desired product.
Q: My XeF₂ reagent seems to be decomposing, and I'm getting low yields of the desired fluorinated product. What could be the cause?
A: The stability of XeF₂ is highly dependent on the experimental conditions. Premature decomposition is a common problem with several potential causes:
-
Moisture Contamination: XeF₂ is sensitive to moisture and will readily hydrolyze.[6][7][8] This not only consumes the reagent but also produces HF, which can catalyze other unwanted reactions.[2]
-
Reaction Vessel: As mentioned, Pyrex and quartz vessels can catalyze the decomposition of XeF₂.[2] The half-life of XeF₂ in a Pyrex container can be a matter of hours, compared to days in a PTFE vessel.[2]
-
Incompatible Solvents: Certain solvents can react with XeF₂ over time, reducing its effective concentration. For example, XeF₂ is less stable in chloroform (CHCl₃) than in dichloromethane (CH₂Cl₂).[2]
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and starting materials. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use Inert Vessels: Employ PTFE or FEP reaction vessels to maximize the stability and lifetime of XeF₂ in solution.[2][9]
-
Select an Appropriate Solvent: Choose a solvent in which XeF₂ has a longer half-life. See the data table below for a comparison.
Q: I am attempting to fluorinate a sulfide-containing molecule but am isolating sulfoxide and sulfone byproducts. How can I prevent this oxidation?
A: The formation of sulfoxides and sulfones indicates that an oxidative pathway is competing with the desired fluorination. This is almost always caused by the presence of water in the reaction mixture.[10] XeF₂'s reaction with moisture can lead to oxidizing species that readily oxidize the sulfur center.[10]
Solution:
-
Strict Anhydrous Conditions: The most critical step is to eliminate all traces of moisture from the reaction. Use freshly distilled, anhydrous solvents and ensure your starting material is completely dry. Running the reaction under a rigorously inert atmosphere is essential.
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of reaction vessel for XeF₂ fluorination?
A: The ideal reaction vessel is made from an inert material that does not catalyze the decomposition of XeF₂ or other side reactions.[2] Polytetrafluoroethylene (PTFE) or similar fluoropolymers like FEP are highly recommended.[2][9] While quartz is slightly better than Pyrex, both can significantly reduce the half-life of XeF₂ in solution compared to PTFE.[2]
Q2: How does my choice of solvent impact the reaction?
A: The solvent plays a critical role. It not only determines the solubility of the reagents but can also directly influence the reaction pathway.[2]
-
Inert Solvents: Solvents like Freon (CFCl₃) are good choices when available.
-
Coordinating Solvents: Acetonitrile (MeCN) can act as a weak base and passivate the Lewis acid sites on a Pyrex surface, thereby inhibiting surface-catalyzed side reactions.[2]
-
Halogenated Solvents: Dichloromethane (CH₂Cl₂) is a common solvent, but be aware that it can sometimes participate in radical reactions.[2]
Q3: When should I use a catalyst with XeF₂?
A: A catalyst, typically a Lewis acid like BF₃·OEt₂, can be used to enhance the electrophilicity of XeF₂ and promote fluorination for less reactive substrates.[2] However, this can also lead to more side reactions and complex product mixtures if not carefully controlled.[2] The use of a catalyst should be considered when uncatalyzed reactions fail to proceed and should be optimized carefully.
Q4: How can I avoid the formation of hydrogen fluoride (HF) during my experiment?
A: HF is a common byproduct of XeF₂ fluorination, especially when the substrate has acidic protons, and it can catalyze unwanted side reactions.[6] A highly effective strategy is to use trimethylsilyl (TMS) derivatives of the substrate. The reaction then produces volatile and stable trimethylsilyl fluoride (TMSF) instead of HF, leading to cleaner reactions and simpler workup.[2]
Q5: What are the most important safety precautions when working with XeF₂?
A: this compound is a powerful oxidizing and fluorinating agent that must be handled with care.[6][9]
-
Moisture Sensitivity: It reacts with water to produce HF, so it must be handled under anhydrous conditions.[6][7]
-
Corrosivity: It is corrosive to tissues.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling: Handle the solid in a well-ventilated fume hood or a glovebox.
-
Storage: Store XeF₂ in a cool, dry place in a tightly sealed, corrosion-resistant container, such as one made of or coated with Teflon.[9]
Data Presentation
Table 1: Stability of this compound in Various Solvents and Vessel Materials
This table summarizes the half-life of XeF₂ in different environments, highlighting the critical role of the reaction vessel and solvent choice in maintaining the reagent's stability.[2]
| Vessel Material | Solvent | Half-life |
| PTFE-FEP | Dichloromethane (CH₂Cl₂) | > 3 days |
| PTFE-FEP | Acetonitrile (MeCN) | > 3 days |
| PTFE-FEP | Water (H₂O) | < 1 hour |
| Pyrex | Dichloromethane (CH₂Cl₂) | ~ 8 hours |
| Pyrex | Chloroform (CHCl₃) | ~ 2 hours |
| Pyrex | Acetonitrile (MeCN) | ~ 2 days |
| Quartz | Dichloromethane (CH₂Cl₂) | ~ 12 hours |
Data adapted from studies on XeF₂ stability.[2]
Experimental Protocols
Protocol: General Procedure for Fluorodesilylation of an Aryltrimethylsilane
This protocol provides a representative method for the fluorination of an aryltrimethylsilane using XeF₂, a technique that avoids the production of HF.[2]
1. Materials and Setup:
-
Aryltrimethylsilane (1.0 equiv)
-
This compound (XeF₂) (1.1 - 2.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
PTFE or FEP reaction vessel with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
2. Procedure:
-
Place the aryltrimethylsilane into the dry PTFE/FEP reaction vessel containing a stir bar.
-
Seal the vessel and purge with a dry inert gas (N₂ or Ar) for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous dichloromethane via syringe to dissolve the substrate.
-
In a glovebox or under a positive stream of inert gas, carefully weigh the solid XeF₂ and add it to the reaction vessel in one portion. Note: For rapid reactions, two equivalents of XeF₂ may be used to compensate for any surface decomposition, even in inert vessels.[2]
-
Seal the vessel and stir the reaction mixture at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS) by quenching small aliquots.
-
Upon completion (typically when the starting material is consumed), carefully quench the reaction by pouring it into a stirred aqueous solution of sodium bisulfite.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography or another suitable method.
Visualizations
Diagram 1: Troubleshooting Logic for Unwanted Side Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. embibe.com [embibe.com]
- 8. Xenon Fluoride Compounds: Preparation, Properties & Structure | AESL [aakash.ac.in]
- 9. This compound (XeF2) Properties, Uses, Safety, Synthesis & Applications | Expert Guide for China Industry & Research [boulingchem.com]
- 10. researchgate.net [researchgate.net]
optimizing XeF₂ pressure and temperature for consistent etching
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and optimized silicon etching results using Xenon Difluoride (XeF₂).
Frequently Asked Questions (FAQs)
Q1: What are the typical starting parameters for a XeF₂ silicon etch process?
A typical recipe for a XeF₂ etcher involves multiple cycles with the following parameters per cycle:
-
Number of Cycles: 1 to 60[1]
-
Etch Time per Cycle: 60 seconds[1]
-
XeF₂ Pressure: 3.0 Torr[1]
-
N₂ Purge Pressure: 2.0 Torr[1]
For high etch rates, it is often recommended to maximize the XeF₂ pressure and use 60-second cycles.[1]
Q2: How do XeF₂ pressure and substrate temperature affect the etch rate and surface roughness?
Both pressure and temperature are critical parameters that influence the outcome of the etch process. Generally, increasing the XeF₂ pressure leads to a higher etch rate.[2][3] However, excessively high pressures (e.g., above 3.6 Torr) can cause the process to stall.[1] Lowering the etching pressure has been shown to decrease surface roughness and improve the uniformity of the etch, especially in features of different sizes.[4]
Temperature also plays a complex role. One study showed that increasing the substrate temperature from 300 K to 440 K decreased surface roughness and improved etch uniformity.[4] However, another study observed a weak negative temperature dependence at lower temperatures, suggesting that a weakly adsorbed layer of XeF₂ acts as the precursor to etching, and this layer is depopulated as the temperature increases.[3]
Q3: What materials can be used as a mask for XeF₂ etching?
XeF₂ offers very high selectivity, meaning it etches silicon much faster than many other materials.[5][6][7][8] Common and effective masking materials include:
The selectivity for Si vs. SiO₂ can be greater than 50:1, and in some cases, as high as 1000:1.[1][8]
Q4: Why is my etch rate slow or non-existent?
A slow or non-existent etch rate is a common issue and can be attributed to several factors:
-
Native Oxide Layer: A thin layer of native silicon dioxide on the silicon surface can significantly hinder or completely prevent the start of the etching process.[1][2][6]
-
Moisture in the Chamber: XeF₂ can react with water vapor, which can interfere with the etching process.[6][10] A thorough purge of the chamber with an inert gas like nitrogen is crucial.[6][11]
-
XeF₂ Source Depletion: The XeF₂ source material is consumed during etching, and a depleted source will result in lower effective pressure and reduced etch rates.[1]
-
Surface Contamination: Any contaminants on the silicon surface can act as a micromask, leading to non-uniform or slow etching.[12]
Q5: What causes inconsistent etch rates between experiments?
Inconsistent etch rates can be frustrating. The primary causes include:
-
Loading Effects: The amount of exposed silicon surface area can significantly impact the etch rate. Larger exposed areas tend to have lower etch rates due to localized depletion of the etchant gas.[2][6] It is recommended to perform test runs with samples of the same size and pattern to determine the specific etch rate.[6][10]
-
Variations in Sample Preparation: Inconsistent removal of the native oxide or differences in surface cleanliness will lead to variability in etch results.[6][10]
-
Temperature Fluctuations: Since the reaction is exothermic, the temperature of the substrate can increase during etching, which can affect the etch rate.[2][12]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during XeF₂ etching.
Issue 1: Low or No Etching
| Possible Cause | Recommended Action |
| Native Oxide on Silicon Surface | Perform a brief dip in hydrofluoric (HF) acid (e.g., 10:1 HF for 10 seconds) to remove the native oxide, followed by a rinse and a dehydration bake in an inert atmosphere.[2][6][10] |
| Moisture in the Etch Chamber | Ensure the sample is completely dry before loading.[1][6] Perform a sufficient number of purge cycles (e.g., 30 cycles) with nitrogen (N₂) to remove any residual moisture from the chamber before starting the etch process.[11] |
| Depleted XeF₂ Source | Check the level of the XeF₂ source material. If the pressure cannot reach the setpoint (e.g., 3 Torr), it may indicate that the source needs to be replaced.[1] |
| Incorrect Process Parameters | Verify that the etch time, pressure, and number of cycles are set correctly in your recipe. |
Issue 2: Inconsistent Etch Rate
| Possible Cause | Recommended Action |
| Loading Effect | For consistent results, maintain a similar exposed silicon area on your samples from run to run. If this is not possible, perform calibration runs with test samples that mimic the device samples to determine the etch rate for that specific configuration.[6][10] |
| Inconsistent Surface Preparation | Standardize your pre-etch cleaning procedure, including the duration of any HF dip and the parameters of the dehydration bake, to ensure a consistent starting surface for every run.[10] |
| Temperature Variation | For long etching processes, consider introducing a delay step between cycles to allow the wafer to cool down, which can help mitigate thermal effects.[12] |
| Gas Flow Restriction | In some systems, smaller, more confined features may etch slower than larger, open areas due to limited circulation of the etchant gas.[1] This is a design consideration that may require adjustments to the etch time. |
Issue 3: Increased Surface Roughness
| Possible Cause | Recommended Action |
| High XeF₂ Pressure | While higher pressure increases the etch rate, it can also lead to a rougher surface. Try reducing the XeF₂ pressure to achieve a smoother finish.[4] One study showed that lowering the charge pressure from 390 to 65 Pa significantly decreased roughness.[4] |
| Low Substrate Temperature | Increasing the substrate temperature has been shown to decrease surface roughness.[4] If your system has temperature control, experimenting with slightly elevated temperatures (e.g., up to 440 K) may be beneficial.[4] |
| Micromasking from Contamination | Ensure the silicon surface is pristine before etching. Any particulate or residue can lead to a rough, uneven etch.[12] |
Quantitative Data Summary
The following tables summarize key quantitative data for XeF₂ etching of silicon.
Table 1: Recommended Process Parameters
| Parameter | Value | Notes |
| XeF₂ Pressure | 0.5 - 4.0 Torr | Optimal range for controlled etching.[13] 2.8 - 3.2 Torr is often used for high etch rates.[1] |
| Etch Time per Cycle | 5 - 60 seconds | Shorter times (e.g., 5s) for fully exposed wafers, longer times (e.g., 60s) for smaller or masked samples.[9] |
| Number of Cycles | 1 - 60+ | Dependent on the desired etch depth. |
| N₂ Purge Pressure | ~2.0 Torr | For purging the chamber before and after etching.[1] |
Table 2: Etch Rate and Selectivity
| Material | Typical Etch Rate (µm/min) | Selectivity (Si:Material) |
| Silicon (Si) | 0.1 - 10 | - |
| Molybdenum (Mo) | Etches | - |
| Germanium (Ge) | Etches | - |
| Silicon Dioxide (SiO₂) | Very low | > 50:1, up to 1000:1[1][2][8] |
| Photoresist | Very low | > 40:1[1] |
Table 3: Impact of Pressure and Temperature on Etch Characteristics
| Parameter Change | Effect on Etch Rate | Effect on Surface Roughness | Effect on Uniformity |
| Increase XeF₂ Pressure | Increases[2][9] | May Increase | May Decrease[4] |
| Decrease XeF₂ Pressure | Decreases | Decreases[4] | Increases[4] |
| Increase Substrate Temperature | Complex relationship[3] | Decreases[4] | Increases[4] |
Experimental Protocols
Protocol 1: Standard XeF₂ Etching Process for Silicon
-
Sample Preparation: a. Clean the silicon sample to remove any organic contaminants. b. To remove the native oxide, immerse the sample in a 10:1 diluted hydrofluoric (HF) acid solution for 10-15 seconds. c. Rinse the sample thoroughly with deionized (DI) water. d. Perform a dehydration bake in an oven or on a hotplate in an inert atmosphere (e.g., nitrogen) for at least 5 minutes.[2]
-
System Preparation: a. Load the dry, clean sample into the XeF₂ etch chamber. b. Ensure the chamber lid is properly sealed.[12] c. Purge the chamber with nitrogen (N₂) for a sufficient number of cycles (e.g., 30 cycles of filling to ~2 Torr and pumping down) to remove ambient moisture.[11]
-
Etching Process: a. Set the desired XeF₂ pressure (e.g., 3.0 Torr), etch time per cycle (e.g., 60 seconds), and the total number of cycles based on the desired etch depth and calibrated etch rate. b. Start the automated etch process. The system will cyclically introduce XeF₂ into the chamber to etch and then pump out the gaseous byproducts.
-
Process Completion: a. After the final etch cycle, perform another series of N₂ purge cycles (e.g., 35 cycles) to remove any residual XeF₂ and reaction byproducts from the chamber.[11] b. Vent the chamber to atmospheric pressure with N₂ and carefully remove the sample.
Visualizations
Caption: Troubleshooting workflow for inconsistent XeF₂ etching.
Caption: Key relationships between XeF₂ etching parameters.
References
- 1. XeF2_Recipes [seas.upenn.edu]
- 2. idealvac.com [idealvac.com]
- 3. ispc-conference.org [ispc-conference.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 10. inrf.uci.edu [inrf.uci.edu]
- 11. epfl.ch [epfl.ch]
- 12. cnm2.ucdavis.edu [cnm2.ucdavis.edu]
- 13. kla.com [kla.com]
troubleshooting loading effects in batch processing with XeF₂
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xenon Difluoride (XeF₂) for batch processing applications, particularly focusing on mitigating loading effects.
Frequently Asked Questions (FAQs)
Q1: What is the "loading effect" in XeF₂ etching?
A1: The loading effect is a phenomenon where the etch rate decreases as the total area of the material being etched (in this case, silicon) increases within a batch.[1][2] This occurs due to the depletion of the reactant gas (XeF₂) as it is consumed by the larger surface area, leading to a lower concentration of etchant available for the reaction.[3]
Q2: How does the exposed silicon area impact the etch rate?
A2: The etch rate is inversely proportional to the exposed silicon area. A larger exposed area will consume the XeF₂ gas more rapidly, leading to a decrease in the overall etch rate.[3] Conversely, smaller silicon samples or those with less exposed area will etch faster under the same process conditions. Processes with small exposed areas are often "pressure limited," while processes with large exposed areas are "flow limited."
Q3: What are the typical etch rates for silicon with XeF₂?
A3: Typical silicon etch rates range from 1 to 2 µm per minute but can vary significantly due to loading effects.[1] For MEMS release applications, vertical and lateral etch rates can be in the range of 0.1 to 10 µm/minute.[4][5] Instantaneous etch rates can be higher, with one study reporting up to 19.5 µm/min at an initial pressure of 1.2 Torr.[3][6][7][8]
Q4: What materials can be used as a mask for XeF₂ etching?
A4: Photoresist, silicon dioxide (SiO₂), silicon nitride (Si₃N₄), and aluminum are all effective mask materials for XeF₂ etching due to their high selectivity.[1][2] XeF₂ exhibits very high selectivity to silicon over these materials.[1]
Q5: Why is sample preparation important before XeF₂ etching?
A5: Proper sample preparation is crucial for achieving uniform and repeatable etching. This includes removing the native oxide layer from the silicon surface, typically with a hydrofluoric acid (HF) dip, and ensuring the sample is completely dry through a dehydration bake.[1][9] Any residual moisture can react with XeF₂ to form HF, which can interfere with the etching process.[9]
Troubleshooting Guide
Q: My silicon etch rate is much lower than expected. What are the possible causes and how can I fix it?
A: A low etch rate is a common issue and can be attributed to several factors. Follow this guide to diagnose and resolve the problem.
Troubleshooting Workflow: Low Etch Rate
Caption: Troubleshooting workflow for low XeF₂ etch rates.
Q: I'm observing non-uniform etching across my wafer/batch. What could be the cause?
A: Non-uniform etching is often a result of variations in the local concentration of XeF₂ or inconsistencies in the sample surface.
-
Cause 1: Incomplete Native Oxide Removal: If the native oxide is not uniformly removed, some areas will begin etching later than others, resulting in depth variations.
-
Solution: Ensure a thorough and consistent HF dip for all samples.
-
-
Cause 2: Moisture Contamination: The presence of water vapor can lead to the formation of byproducts that interfere with the etch process, causing non-uniformity.
-
Cause 3: Gas Flow Dynamics: In a batch process, samples at the edge of the batch may be exposed to a higher effective concentration of the etchant compared to those in the center.
-
Solution: Optimize the arrangement of samples within the chamber to promote more uniform gas distribution. Consider using a dummy wafer with openings to help homogenize the gas flow.
-
-
Cause 4: Microloading Effect: Small, high-aspect-ratio features may etch slower than larger, open areas due to localized depletion of the etchant.
-
Solution: Adjust process parameters such as increasing the XeF₂ pressure or using longer, pulsed etch cycles to allow for better diffusion of the etchant into smaller features.
-
Quantitative Data
Table 1: XeF₂ Etch Rate Dependence on Process Parameters
| Exposed Si Area | XeF₂ Pressure (Torr) | Etch Time per Cycle (s) | Number of Cycles | Resulting Etch Rate (µm/min) | Reference |
| Small (<1 cm²) | 3.0 | 60 | 10 | ~4-5 (per pulse) | [10] |
| 1.57 cm² | 0.63 | - | - | 3.92 | [9] |
| 1.57 cm² | 2.23 | - | - | 9.18 | [9] |
| Large (wafer-level) | - | - | - | Significantly smaller than chip-level | [3][7][8] |
| - | 1.2 | - | - | up to 19.5 | [3][6][7][8] |
Table 2: Selectivity of XeF₂ Etching for Common Materials
| Material | Etch Rate Relative to Si | Selectivity (Si:Material) | Reference |
| Silicon (Si) | 1 | 1:1 | - |
| Silicon Dioxide (SiO₂) | Very Low | >1000:1 | [2][9] |
| Silicon Nitride (Si₃N₄) | Very Low | High | [1] |
| Photoresist | Very Low | High | [1] |
| Aluminum (Al) | Very Low | High | [11] |
Detailed Experimental Protocols
Protocol 1: Standard XeF₂ Silicon Etching for MEMS Release
This protocol outlines a typical procedure for isotropically etching a silicon sacrificial layer.
1. Sample Preparation: a. If a protective mask (e.g., photoresist, SiO₂) is required, pattern the wafer using standard lithography techniques. b. Immediately before etching, perform a hydrofluoric acid (HF) dip to remove the native silicon dioxide layer. A 10:1 buffered HF solution for 60 seconds is a common starting point. c. Rinse the wafer thoroughly with deionized (DI) water. d. Perform a dehydration bake in an oven or on a hotplate at 120°C for at least 10 minutes to remove any residual moisture.[9]
2. Etching Procedure: a. Load the prepared sample(s) into the XeF₂ etch chamber. b. Evacuate the chamber to the base pressure (typically <50 mTorr).[10] c. Introduce XeF₂ gas into the chamber to the desired process pressure (e.g., 1-4 Torr).[4][5] d. Allow the etching to proceed for the predetermined cycle time (e.g., 30-60 seconds). e. Evacuate the chamber to remove the gaseous byproducts (SiF₄ and Xe). f. Repeat steps c-e for the desired number of cycles to achieve the target etch depth. g. After the final cycle, purge the chamber with an inert gas (e.g., N₂) before venting to atmosphere.[10]
3. Post-Etch Handling: a. Unload the samples from the chamber. b. If a photoresist mask was used, it can be stripped using a suitable solvent.
Signaling Pathways and Logical Relationships
Diagram: Factors Influencing XeF₂ Etch Rate
Caption: Key parameters influencing the silicon etch rate in a XeF₂ process.
References
- 1. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. memsconferences.org [memsconferences.org]
- 5. kla.com [kla.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. idealvac.com [idealvac.com]
- 10. inrf.uci.edu [inrf.uci.edu]
- 11. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
Xenon Difluoride (XeF₂) Technical Support Center: Managing Moisture Sensitivity
This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively handling Xenon difluoride (XeF₂), focusing on its high sensitivity to moisture.
Frequently Asked Questions (FAQs)
Q1: What is this compound (XeF₂)? A1: this compound (XeF₂) is a dense, white crystalline solid and one of the most stable xenon compounds.[1][2] It is a powerful fluorinating agent used in various applications, including the synthesis of organic and inorganic compounds and as a silicon etchant in the fabrication of microelectromechanical systems (MEMS).[3][4][5]
Q2: Why is XeF₂ considered moisture-sensitive? A2: XeF₂ is highly sensitive to moisture and readily reacts with water or water vapor.[1][4] This reaction, known as hydrolysis, leads to the decomposition of the compound.[1][4]
Q3: What happens when XeF₂ reacts with water? A3: When XeF₂ comes into contact with water, it undergoes hydrolysis to produce xenon (Xe) gas, dangerously corrosive hydrofluoric acid (HF), and oxygen (O₂).[6][7][8][9] The balanced chemical equation for this reaction is: 2XeF₂(s) + 2H₂O(l) → 2Xe(g) + 4HF(aq) + O₂(g)[7][8][9]
Q4: What are the visible signs of XeF₂ decomposition due to moisture? A4: The primary sign of XeF₂ decomposition is the loss of its crystalline appearance. It may appear clumped or as a fine white powder. The presence of a strong, nauseating odor is also an indicator of decomposition and the release of hazardous gases.[2][6]
Q5: How should XeF₂ be stored to prevent moisture contamination? A5: XeF₂ should be stored in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[10][11] The ideal storage containers are made of materials resistant to HF, such as polytetrafluoroethylene (PTFE).[12] It is crucial to store it away from combustible materials.[10][13]
Troubleshooting Guide
Q1: My XeF₂-based reaction is failing or giving low yields. What could be the cause? A1: The most common cause for reaction failure is the degradation of XeF₂ due to moisture contamination. Trace amounts of water in your reactants, solvent, or reaction vessel can consume the XeF₂, rendering it inactive. It is also important to note that the reaction vessel material can influence the outcome; for example, Pyrex flasks can catalyze certain electrophilic reactions involving XeF₂.[14]
Q2: I observe unexpected side products in my reaction. Could moisture be the culprit? A2: Yes. The hydrolysis of XeF₂ produces hydrofluoric acid (HF).[6] HF is highly reactive and can act as a catalyst or reactant in various unwanted side reactions, leading to the formation of unexpected byproducts.[14]
Q3: The pressure in my reaction vessel is increasing more than expected. Why is this happening? A3: This is a strong indicator of XeF₂ decomposition. The hydrolysis reaction produces gaseous products, namely Xenon (Xe) and Oxygen (O₂), which will lead to a pressure increase in a sealed system.[7][8]
Q4: My silicon etching process with XeF₂ is slow or non-uniform. How can I troubleshoot this? A4: Slow or non-uniform etching is often due to the presence of a native oxide layer (SiO₂) on the silicon surface, which is etched much more slowly than silicon itself.[15] Ensure the silicon surface is pre-treated, for example with an HF dip, to remove this layer. Additionally, any moisture in the etching chamber can react with XeF₂ and interfere with the process. Ensure your sample and the chamber are thoroughly dry.[13]
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | XeF₂ |
| Molar Mass | 169.29 g/mol [16] |
| Appearance | White crystalline solid[2][6] |
| Density | 4.32 g/cm³ (solid)[1][16] |
| Melting Point | 128.6 °C (401.8 K)[1] |
| Vapor Pressure | 3.8 mmHg (0.5 kPa) at 25 °C[12][16] |
| Solubility in Water | 25 g/L at 0 °C (decomposes slowly)[1] |
Table 2: Qualitative Hydrolysis Rate of this compound
| Condition | Relative Rate of Hydrolysis | Notes |
| Acidic Solution | Stable | XeF₂ is relatively stable in acidic solutions.[13] |
| Neutral Water | Slow | Gradually decomposes on contact with water or water vapor.[1][3] |
| Basic (Alkaline) Solution | Accelerated | The rate of hydrolysis is accelerated in the presence of an alkali.[7][13] |
| Note: Specific, peer-reviewed quantitative rate constants for the hydrolysis of XeF₂ across different pH values are not readily available in the surveyed literature. The rate is known to be influenced by pH, temperature, and the presence of catalysts.[3] |
Experimental Protocols
Protocol 1: General Handling of this compound in an Inert Atmosphere Glovebox
Objective: To safely handle solid XeF₂ while minimizing exposure to atmospheric moisture.
Materials:
-
Sealed container of XeF₂
-
Inert atmosphere glovebox (N₂ or Ar) with O₂ and H₂O levels <1 ppm
-
Spatula and weighing paper/boat (made of PTFE or other compatible material)
-
Reaction vessel (PTFE or passivated stainless steel is recommended)
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and compatible gloves.
Procedure:
-
Preparation: Ensure the glovebox antechamber is properly purged and that the atmosphere inside the main chamber is confirmed to be inert (O₂ and H₂O levels <1 ppm).
-
Transfer Materials: Place the sealed XeF₂ container, spatula, weighing materials, and reaction vessel into the antechamber.
-
Purge Antechamber: Evacuate and refill the antechamber with the inert glovebox gas for at least three cycles.
-
Introduce to Main Chamber: Transfer all materials from the antechamber into the main glovebox chamber.
-
Equilibrate: Allow the XeF₂ container to thermally equilibrate to the glovebox temperature before opening to prevent condensation of trace moisture.
-
Dispense XeF₂: Carefully open the XeF₂ container. Using a clean, dry spatula, dispense the required amount of XeF₂ onto the weighing paper or boat and record the mass.
-
Transfer to Vessel: Promptly transfer the weighed XeF₂ into the reaction vessel.
-
Seal: Securely seal the reaction vessel and the original XeF₂ container.
-
Cleanup: Clean the spatula and work area inside the glovebox.
-
Removal: Remove the sealed reaction vessel and other materials from the glovebox via the antechamber, ensuring proper purging cycles are followed.
Protocol 2: Passivation of a Stainless Steel Reaction Vessel for XeF₂ Experiments
Objective: To create a protective metal fluoride layer on the interior of a stainless steel vessel to prevent reaction with XeF₂ or its byproduct, HF.
Materials:
-
Stainless steel (e.g., 316L) reaction vessel
-
Source of fluorine (F₂) gas or XeF₂ as the passivating agent
-
Vacuum pump and pressure gauge
-
Heating mantle or furnace
-
Appropriate gas handling manifold and safety equipment for fluorine gas.
Procedure:
-
Cleaning: Thoroughly clean the vessel to remove any organic residues, oils, or particulates. This can be done with appropriate solvents followed by a vacuum bake-out.
-
Drying: Heat the vessel under vacuum to remove any adsorbed water.
-
Passivation with Fluorine Gas (Standard Method):
-
CAUTION: Fluorine gas is extremely toxic and reactive. This procedure must be performed by trained personnel in a specialized fume hood with appropriate safety measures.
-
Introduce a low concentration of F₂ gas (e.g., diluted in N₂) into the vessel.
-
Gradually increase the temperature of the vessel (e.g., to 320°C for 316L stainless steel) to facilitate the formation of a stable metal fluoride layer.[9]
-
Alternatively, for a more robust passivation, the pressure of pure fluorine can be increased in stages at room temperature (e.g., 50 bar, 100 bar, 150 bar, 200 bar).[6]
-
After the passivation period, evacuate the vessel to remove excess fluorine gas, followed by purging with an inert gas like nitrogen.
-
-
Passivation with XeF₂ (Alternative Method):
-
If using F₂ is not feasible, an initial reaction with XeF₂ can serve as a passivation step.
-
Place a small amount of XeF₂ into the clean, dry vessel.
-
Seal the vessel and gently heat it to allow the XeF₂ to sublime and react with the interior surfaces.
-
Cool the vessel, then evacuate any gaseous byproducts and unreacted XeF₂.
-
The vessel is now better conditioned for subsequent reactions.
-
Visualizations
Caption: Reaction pathway for the hydrolysis of this compound.
Caption: A logical workflow for troubleshooting common XeF₂ reaction failures.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of Xenon Fluorides and Factors Affects Hydrolysis [maxbrainchemistry.com]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Passivation of 316 Stainless Steel | ASM Online Member Community [connect.asminternational.org]
- 7. mfz140.ust.hk [mfz140.ust.hk]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 10. tanglab.hku.hk [tanglab.hku.hk]
- 11. inoxpassivation.co.uk [inoxpassivation.co.uk]
- 12. cnm2.ucdavis.edu [cnm2.ucdavis.edu]
- 13. inrf.uci.edu [inrf.uci.edu]
- 14. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]
- 15. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 16. researchgate.net [researchgate.net]
strategies to minimize micromasking during XeF₂ etching
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize micromasking during Xenon Difluoride (XeF₂) etching processes.
Troubleshooting Guide: Minimizing Micromasking
Micromasking is a common issue in XeF₂ etching that results in a rough or uneven silicon surface. This is often caused by the presence of microscopic contaminants or residual materials that act as a mask, preventing the etchant from reaching the silicon surface uniformly.
Issue: Etched silicon surface appears rough, pitted, or exhibits non-uniform etching.
This is a classic symptom of micromasking. The following troubleshooting steps can help identify and resolve the root cause.
| Potential Cause | Recommended Action | Expected Outcome |
| Surface Contamination | Particulates, residues from previous processing steps, or organic contaminants can act as micromasks. | Implement a thorough pre-etch cleaning protocol. This may include solvent cleans (e.g., acetone, IPA) followed by a deionized (DI) water rinse. Ensure the processing environment is clean to prevent re-contamination. |
| Native Silicon Dioxide | A thin layer of native SiO₂ forms on silicon surfaces when exposed to air. XeF₂ has a very low etch rate for SiO₂, leading to micromasking if not removed.[1] | Perform a brief dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer just before loading the sample into the etcher.[2] An optimal duration for the HF cleaning process has been found to be 30 seconds.[3] |
| Moisture on the Surface | Water vapor can react with XeF₂ to form byproducts or interfere with the etching process, leading to a cloudy film and inhibiting the etch.[4][5] | Dehydrate the sample by baking it in an oven at 120°C for at least 5 minutes before etching.[4] This step should be performed after any wet cleaning processes. |
| Masking Material Defects | Flaws, cracks, or pits in the photoresist or other masking layers can allow localized etching, leading to a rough surface.[6] | Inspect the quality of the masking layer before etching. Ensure proper adhesion and uniformity. Consider using a hard mask like silicon dioxide for long etches, as it has a high selectivity to silicon.[6][7] |
| Improper Etching Parameters | High XeF₂ pressure can contribute to increased surface roughness.[3] | Optimize the etching parameters. Lowering the XeF₂ charge pressure can significantly decrease the etched surface roughness.[3] |
Frequently Asked Questions (FAQs)
Q1: What is micromasking in the context of XeF₂ etching?
A1: Micromasking refers to a phenomenon where microscopic, unwanted materials on a silicon surface act as a barrier to the XeF₂ etchant. This leads to non-uniform etching and a rough, pitted final surface. Common micromasking agents include dust particles, residual photoresist, native silicon dioxide, and condensed moisture.
Q2: How can I prevent micromasking before starting the XeF₂ etch process?
A2: A robust sample preparation procedure is crucial. This should include:
-
Thorough Cleaning: Use appropriate solvents to remove any organic residues.
-
Native Oxide Removal: A brief dip in dilute HF is effective for removing the native oxide layer that can inhibit the start of the etch.[2][8]
-
Dehydration: A dehydration bake is essential to remove any moisture from the sample surface, which can react with XeF₂ and interfere with the etch.[4][5]
Q3: Can the choice of masking material affect micromasking?
A3: Yes. While photoresist is a suitable mask for many applications, it can degrade during very long etches, and any defects in the resist can lead to micromasking.[6] For extended etching, a hard mask like silicon dioxide or silicon nitride is recommended due to their high selectivity to silicon.[7][9][10]
Q4: Do the XeF₂ etching parameters themselves influence surface roughness?
A4: Yes, process parameters play a role. It has been shown that lower etching pressure and higher substrate temperatures can decrease the etched surface roughness and improve the uniformity of the etch.[3]
Q5: What is the "loading effect" and how does it relate to etch uniformity?
A5: The loading effect is the observation that the etch rate depends on the amount of exposed silicon area.[2][10] Larger exposed areas can lead to a depletion of the etchant gas locally, causing non-uniform etch rates across the wafer.[6] It is advisable to perform a test run with a sample of the same size and pattern to accurately determine the etch rate.[2]
Experimental Protocols
Protocol 1: Standard Pre-Etch Cleaning and Preparation
This protocol is designed to minimize the risk of micromasking by ensuring a clean, oxide-free, and dry silicon surface.
-
Solvent Clean:
-
Submerge the sample in an acetone bath and sonicate for 5 minutes to remove organic residues.
-
Submerge the sample in an isopropanol (IPA) bath and sonicate for 5 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Dry the sample with a nitrogen gun.
-
-
Native Oxide Removal:
-
Prepare a dilute solution of hydrofluoric acid (e.g., 10:1 DI water:HF).
-
Immerse the sample in the HF solution for 30-60 seconds. The silicon surface should become hydrophobic (dewet).
-
Rinse the sample thoroughly in a cascade DI water bath for at least 3 minutes.
-
Dry the sample with a nitrogen gun.
-
-
Dehydration Bake:
-
Immediately transfer the cleaned sample to a pre-heated oven at 120°C.
-
Bake for a minimum of 10 minutes to remove all moisture.[4]
-
Allow the sample to cool in a desiccator before loading it into the XeF₂ etcher to prevent re-adsorption of moisture.
-
Quantitative Data
Table 1: XeF₂ Etch Selectivity for Common Materials
High selectivity is crucial for preventing the masking layer from being etched and contributing to micromasking.
| Material | Selectivity to Silicon (Si) | Reference |
| Thermal SiO₂ | > 1000:1 | [7][9][10] |
| CVD or PECVD SiO₂ | > 1000:1 | [9] |
| Si₃N₄ | > 1000:1 | [9] |
| Photoresist | > 40:1 | [6] |
| Aluminum (Al) | Not etched | [7] |
| Nickel (Ni) | Not etched | [11] |
| Platinum (Pt) | Not etched | [11] |
Table 2: Effect of Process Parameters on Surface Roughness and Etch Uniformity
| Parameter Change | Effect on Surface Roughness | Effect on Etch Uniformity | Reference |
| Decrease XeF₂ Pressure (390 Pa to 65 Pa) | Decreased (870.8 Å to 174.4 Å) | Improved (71.3% to 88.7%) | [3] |
| Increase Substrate Temperature (300 K to 440 K) | Decreased (151.4 Å to 44.5 Å) | Improved (71.3% to 91.6%) | [3] |
Visualizations
Caption: Troubleshooting workflow for micromasking in XeF₂ etching.
Caption: Recommended sample preparation workflow to prevent micromasking.
References
- 1. cnm2.ucdavis.edu [cnm2.ucdavis.edu]
- 2. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 3. researchgate.net [researchgate.net]
- 4. people.eecs.berkeley.edu [people.eecs.berkeley.edu]
- 5. inrf.uci.edu [inrf.uci.edu]
- 6. XeF2_Recipes [seas.upenn.edu]
- 7. kla.com [kla.com]
- 8. researchgate.net [researchgate.net]
- 9. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- 10. sites.rutgers.edu [sites.rutgers.edu]
- 11. cnmm.site.nthu.edu.tw [cnmm.site.nthu.edu.tw]
Validation & Comparative
A Comparative Guide to Xenon Difluoride and SF₆ Plasma Etching for MEMS Fabrication
In the intricate world of Micro-Electro-Mechanical Systems (MEMS) fabrication, the precise removal of material, or etching, is a critical step that defines the functionality and performance of the final device. Among the various dry etching techniques, Xenon Difluoride (XeF₂) and Sulfur Hexafluoride (SF₆) plasma etching stand out as two prominent methods for silicon processing. This guide provides a comprehensive comparison of these two techniques, offering researchers, scientists, and drug development professionals a detailed overview of their respective capabilities, supported by experimental data and protocols.
At a Glance: Key Differences
| Feature | This compound (XeF₂) Etching | SF₆ Plasma Etching |
| Etching Mechanism | Spontaneous Chemical Reaction | Plasma-induced Chemical and Physical Etching |
| Isotropy/Anisotropy | Isotropic | Isotropic or Anisotropic (controllable) |
| Selectivity | Very High | Moderate to High (process dependent) |
| Process Complexity | Relatively Simple | More Complex |
| Common Application | Sacrificial layer removal, device release | Deep silicon etching, high aspect ratio structures |
Performance Comparison: A Quantitative Look
The choice between XeF₂ and SF₆ plasma etching often hinges on specific quantitative metrics such as etch rate and selectivity. The following tables summarize typical performance data for both methods. It is crucial to note that these values are highly dependent on the specific process parameters.
Table 1: Etch Rate Comparison for Silicon
| Etchant | Process Parameters | Typical Silicon Etch Rate (µm/min) |
| **this compound (XeF₂) ** | Pressure: 0.5 - 4 Torr, Room Temperature | 0.1 - 10[1] |
| Initial Pressure: 2.23 Torr | 9.18[2] | |
| Pulsed Etching (small sample) | 4-5 µm per pulse[3] | |
| SF₆ Plasma | Inductively Coupled Plasma (ICP), 30 mTorr, 50 SCCM SF₆ | 2.27[4] |
| Reactive Ion Etching (RIE), 50 mTorr, 20W RF Power | 0.1 - 0.3[5] | |
| High-Density Plasma, Cryogenic | Can exceed 2[1] |
Table 2: Etching Selectivity to Common Masking Materials
| Etchant | Material | Selectivity to Silicon |
| **this compound (XeF₂) ** | Thermal SiO₂ | > 1000:1[1][6][7] |
| CVD or PECVD SiO₂ | > 1000:1[7] | |
| Si₃N₄ | > 1000:1[7] | |
| Photoresist | Very High (> 40:1)[8] | |
| Aluminum | Very High (not etched)[9] | |
| SF₆ Plasma | SiO₂ | 5:1 to 250:1 (highly process dependent)[10] |
| Si₃N₄ | ~2:1 to >30:1 (dependent on gas mixture)[11][12] | |
| Photoresist | Varies significantly with plasma parameters |
Etching Mechanisms and Profiles
The fundamental difference in the etching mechanism of XeF₂ and SF₆ plasma dictates the resulting etch profiles and their suitability for different MEMS applications.
This compound (XeF₂): Isotropic Chemical Etching
XeF₂ etching is a purely chemical process where this compound gas spontaneously reacts with silicon to form volatile silicon tetrafluoride (SiF₄) and xenon (Xe) gas.[7] This reaction does not require an external energy source like plasma and proceeds isotropically, meaning it etches equally in all directions. This results in undercutting of the mask material, creating rounded profiles.[9] This isotropic nature is highly advantageous for releasing MEMS structures by etching a sacrificial silicon layer from underneath a structural layer.[1]
SF₆ Plasma: Anisotropic and Isotropic Plasma Etching
In contrast, SF₆ plasma etching involves a combination of chemical and physical processes. The SF₆ gas is dissociated in a plasma to generate fluorine radicals (F*), which are the primary chemical etchants for silicon. Simultaneously, ions from the plasma bombard the silicon surface, enhancing the etch rate in the vertical direction.[13]
By carefully controlling the plasma parameters, such as the addition of passivating gases like oxygen (O₂), the directionality of the etch can be controlled.[14] This allows for anisotropic etching, creating structures with vertical sidewalls, which is essential for defining high-aspect-ratio features in MEMS devices.[15] Without the directional ion bombardment or with a high concentration of chemical etchants, SF₆ plasma can also result in isotropic etching.
Experimental Protocols
Below are representative experimental protocols for silicon etching using both XeF₂ and SF₆ plasma. These should be considered as starting points, as optimal parameters will vary based on the specific equipment and desired outcome.
This compound (XeF₂) Pulsed Etching for MEMS Release
This protocol is typical for releasing a MEMS structure by etching a sacrificial silicon layer.
-
Sample Preparation: The silicon wafer with the patterned mask (e.g., SiO₂, Si₃N₄, or photoresist) is cleaned to remove any organic residues and native oxide. A dehydration bake is often recommended.[16]
-
Loading: The sample is placed in the XeF₂ etch chamber.
-
Chamber Purge: The chamber is purged with an inert gas (e.g., N₂) to remove moisture and air.
-
Pulsed Etching Cycle:
-
Fill: The chamber is filled with XeF₂ gas to a specific pressure (e.g., 1-4 Torr).
-
Etch: The gas is held in the chamber for a set duration (e.g., 30-60 seconds) to allow the chemical reaction with silicon to occur.[8]
-
Pump: The chamber is evacuated to remove the gaseous byproducts (SiF₄ and Xe).
-
-
Repeat Cycles: The pulsed etching cycle is repeated until the sacrificial layer is completely removed. The number of cycles is determined by the desired etch depth and the calibrated etch rate.
-
Final Purge: The chamber is purged again with N₂ before venting to atmospheric pressure for sample removal.
SF₆ Plasma Anisotropic Etching (Reactive Ion Etching - RIE)
This protocol is a basic example for creating anisotropic features in silicon.
-
Sample Preparation: The silicon wafer with the patterned mask (typically a hard mask like SiO₂ for better selectivity) is cleaned.
-
Loading: The sample is placed on the substrate electrode in the RIE chamber.
-
Chamber Pump-down: The chamber is evacuated to a base pressure.
-
Process Gas Flow: SF₆ and potentially a passivating gas like O₂ are introduced into the chamber at specific flow rates.
-
Plasma Ignition and Etching:
-
RF power is applied to the electrodes to ignite the plasma.
-
The plasma generates fluorine radicals and ions that etch the silicon.
-
Typical process parameters:
-
SF₆ Flow Rate: 10-100 sccm
-
O₂ Flow Rate (for anisotropy): 5-50 sccm
-
Pressure: 10-100 mTorr
-
RF Power: 50-300 W
-
-
-
Etching Termination: After a predetermined time to achieve the desired etch depth, the RF power and gas flows are turned off.
-
Venting and Unloading: The chamber is purged and vented to atmospheric pressure for sample removal.
Visualizing the Processes
To better understand the workflows and mechanisms, the following diagrams are provided.
Surface Finish and Loading Effects
Surface Roughness: XeF₂ etching is known to produce a rougher silicon surface compared to some plasma etching processes.[9] The surface roughness can be influenced by factors such as the XeF₂ pressure and the silicon substrate temperature. In contrast, SF₆ plasma etching, particularly when optimized, can yield smoother surfaces.[17]
Loading Effect: Both processes are subject to the loading effect, where the etch rate decreases as the area of exposed silicon increases.[16][18] This is due to the depletion of the reactant species (XeF₂ or fluorine radicals) in the vicinity of the etching surface. This effect is an important consideration for achieving uniform etching across a wafer, especially when patterning large open areas.
Conclusion: Making the Right Choice
The decision to use this compound or SF₆ plasma etching is fundamentally driven by the specific requirements of the MEMS device being fabricated.
-
Choose this compound (XeF₂) when:
-
Isotropic etching is desired, particularly for releasing structures by undercutting a sacrificial layer.
-
Extremely high selectivity to materials like silicon dioxide, silicon nitride, and various metals is critical to protect delicate device components.
-
A simple, room-temperature process that avoids plasma-induced damage and stiction is preferred.
-
-
Choose SF₆ Plasma Etching when:
-
Anisotropic, vertical etch profiles are necessary for creating high-aspect-ratio structures.
-
Control over the etch profile (from isotropic to anisotropic) is required.
-
Higher etch rates for deep silicon etching are needed, which can be achieved in high-density plasma systems.
-
By carefully considering the trade-offs in etch profile, selectivity, process complexity, and resulting surface morphology, researchers and engineers can select the optimal etching strategy to successfully realize their innovative MEMS designs.
References
- 1. memsconferences.org [memsconferences.org]
- 2. idealvac.com [idealvac.com]
- 3. inrf.uci.edu [inrf.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. lsi.usp.br [lsi.usp.br]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- 8. XeF2_Recipes [seas.upenn.edu]
- 9. XeF2 Etch (Xetch) - UCSB Nanofab Wiki [wiki.nanofab.ucsb.edu]
- 10. jkps.or.kr [jkps.or.kr]
- 11. electrochem.org [electrochem.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. ris.utwente.nl [ris.utwente.nl]
- 14. doras.dcu.ie [doras.dcu.ie]
- 15. researchgate.net [researchgate.net]
- 16. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 17. Why etching silicon with SF6 is faster and smoother: Sulfur plays a role [afm.oxinst.com]
- 18. researchgate.net [researchgate.net]
Xenon difluoride vs. wet etching for silicon device release
A Comparative Guide to Xenon Difluoride and Wet Etching for Silicon Device Release
For researchers, scientists, and professionals in drug development and MEMS fabrication, the release of silicon microstructures is a critical step that significantly impacts device performance and yield. The choice of etching technique, whether a dry process like this compound (XeF₂) or a traditional wet etch, is pivotal. This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the optimal release strategy.
Principles of Etching Mechanisms
This compound (XeF₂) Etching: XeF₂ is a dry, vapor-phase isotropic etchant for silicon. The process is purely chemical and spontaneous, occurring at room temperature. Solid XeF₂ sublimes to a vapor, which then reacts with the silicon surface. The primary reaction is:
2XeF₂(g) + Si(s) → 2Xe(g) + SiF₄(g)
The gaseous product, silicon tetrafluoride (SiF₄), and xenon (Xe) are volatile and are pumped out of the reaction chamber, allowing the etch to proceed. This process is highly selective, as XeF₂ does not readily react with many common masking materials.
Wet Etching: Wet etching involves immersing the silicon wafer in a liquid chemical bath. For isotropic etching of silicon, a common etchant is a mixture of hydrofluoric acid (HF), nitric acid (HNO₃), and acetic acid (CH₃COOH), often referred to as HNA. The etching mechanism is a two-step process:
-
Nitric acid oxidizes the silicon surface to form silicon dioxide (SiO₂).
-
Hydrofluoric acid then dissolves this oxide layer.
The etch rate and profile are controlled by the concentration of the acids, temperature, and agitation.[1] A significant challenge with wet etching is stiction, where capillary forces during the drying process can cause delicate microstructures to collapse and adhere to the substrate.[2]
Performance Comparison: XeF₂ vs. Wet Etching
The choice between XeF₂ and wet etching often depends on the specific requirements of the device, particularly the fragility of the microstructures and the required selectivity to other materials.
| Parameter | This compound (XeF₂) Etching | Wet Etching (HNA) | Wet Etching (KOH) |
| Etch Rate (Silicon) | 1 - 10 µm/min (typical); can reach up to 19.5 µm/min[2][3] | 1 - 5 µm/min[4] | ~1.4 µm/min (anisotropic, for {100} plane) |
| Selectivity (Si:SiO₂) | >1000:1[2] | Low (HF attacks SiO₂) | High |
| Selectivity (Si:Si₃N₄) | High[2] | High | High |
| Selectivity (Si:Photoresist) | High[2] | Low to moderate (depends on hardbake)[4] | High |
| Selectivity (Si:Metals - Al, Cr) | High[2] | Low (acids attack metals)[4] | High |
| Stiction Risk | Very Low (dry process) | High | High |
| Process Control | High (pulsed etching allows for precise control) | Moderate (sensitive to temperature and agitation)[1] | High (dependent on crystal orientation) |
| Surface Roughness | Can be higher, dependent on process parameters[5] | Can be smooth with optimized conditions | Can be very smooth |
| Isotropy | Isotropic | Isotropic | Anisotropic |
| Safety Concerns | Toxic gas (HF can be a byproduct in presence of water), requires vacuum equipment | Highly corrosive and toxic acids | Caustic solution, requires careful handling |
| Cost | Higher (requires specialized equipment and precursor) | Lower (simpler setup) | Lower (simpler setup) |
Experimental Protocols
This compound (XeF₂) Etching Protocol
This protocol describes a typical pulsed XeF₂ etching process for releasing a silicon microstructure.
Materials and Equipment:
-
Silicon wafer with patterned structures and a suitable mask (e.g., SiO₂, Si₃N₄).
-
XeF₂ etching system.
-
XeF₂ crystals.
-
Nitrogen (N₂) gas for purging.
Procedure:
-
Sample Preparation: Ensure the sample is clean and dry. A dehydration bake (e.g., 120°C for 5-10 minutes) is recommended to remove any adsorbed water, which can react with XeF₂ to form HF.
-
System Preparation:
-
Load XeF₂ crystals into the source chamber of the etching system.
-
Ensure the system is under vacuum and all valves are in the correct initial state.
-
-
Loading the Sample:
-
Vent the process chamber with N₂.
-
Open the chamber and place the sample inside.
-
Close the chamber and pump it down to a base pressure (e.g., < 50 mTorr).
-
-
Pulsed Etching Cycle:
-
The system will automatically perform a series of etch cycles. A typical cycle consists of:
-
Expansion: XeF₂ vapor from the source chamber is expanded into an expansion chamber to a set pressure.
-
Etch: The XeF₂ vapor is introduced into the process chamber containing the sample. The pressure is held at a specific level (e.g., 2-4 Torr) for a defined duration (e.g., 30-60 seconds) to allow the etching reaction to occur.
-
Evacuation: The process chamber is pumped down to remove the gaseous byproducts (SiF₄ and Xe).
-
-
The number of cycles is determined by the desired etch depth.
-
-
Process Completion:
-
After the final etch cycle, the process chamber is purged with N₂ to remove any residual XeF₂.
-
The chamber is then vented to atmospheric pressure with N₂.
-
-
Unloading the Sample:
-
Open the chamber and carefully remove the released device.
-
Isotropic Wet Etching (HNA) Protocol
This protocol outlines a typical HNA wet etching process for silicon.
Materials and Equipment:
-
Silicon wafer with a patterned hard mask (e.g., silicon nitride). Photoresist is generally not suitable for long etches.[6]
-
HNA solution (a mixture of Hydrofluoric, Nitric, and Acetic acids). A common ratio is 160 ml acetic acid, 60 ml nitric acid, and 20 ml hydrofluoric acid.[7][8]
-
Polypropylene or other HF-resistant beakers.
-
Deionized (DI) water.
-
Nitrogen (N₂) gun for drying.
-
Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
Procedure:
-
Sample Preparation:
-
Ensure the wafer is clean and that the areas to be etched are exposed.
-
The backside of the wafer should be protected if etching is not desired there.
-
-
Etchant Preparation (in a fume hood):
-
In a polypropylene beaker, prepare the HNA solution by adding the acids in the desired ratio. Always add acid to other liquids, not the other way around. A typical order is acetic acid, then nitric acid, followed by hydrofluoric acid.[6]
-
-
Etching:
-
Carefully immerse the wafer into the HNA solution. The solution will bubble vigorously at the exposed silicon areas.[7][8]
-
Gently agitate the wafer to dislodge bubbles and ensure a uniform etch.[8]
-
Etch for the calculated time based on the known etch rate of the specific HNA mixture (typically 1-3 µm/minute).[7][8] It is advisable to perform a shorter test etch first to calibrate the etch rate.
-
-
Rinsing:
-
Once the desired etch depth is achieved, carefully transfer the wafer to a beaker of DI water to stop the reaction.
-
Rinse the wafer thoroughly with DI water for several minutes.
-
-
Drying:
-
Gently blow-dry the wafer with a nitrogen gun. For delicate structures, advanced drying techniques like critical point drying may be necessary to prevent stiction.
-
-
Waste Disposal:
-
Dispose of the HNA waste in a designated HF waste container according to safety protocols.
-
Visualizing the Process and Comparison
Experimental Workflows
Logical Comparison
References
- 1. essay.utwente.nl [essay.utwente.nl]
- 2. classweb.ece.umd.edu [classweb.ece.umd.edu]
- 3. researchgate.net [researchgate.net]
- 4. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 5. researchgate.net [researchgate.net]
- 6. seas.upenn.edu [seas.upenn.edu]
- 7. Micro- Nano-fabrication services at UBC Vancouver's ANF [nanofab.ubc.ca]
- 8. inrf.uci.edu [inrf.uci.edu]
A Head-to-Head Comparison of XeF₂ and Alternative Reagents for Regioselective Fluorination: A Guide Validated by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise introduction of fluorine atoms into molecular scaffolds is a critical step in optimizing pharmaceutical and agrochemical candidates. Xenon difluoride (XeF₂) presents a potent option for electrophilic fluorination, but its performance in terms of regioselectivity compared to other widely used reagents is a key consideration. This guide provides an objective comparison of XeF₂ with alternative fluorinating agents, supported by experimental data and detailed protocols for validation using Nuclear Magnetic Resonance (NMR) spectroscopy.
The regiochemical outcome of a fluorination reaction is paramount, as different constitutional isomers can exhibit vastly different biological activities and physicochemical properties. NMR spectroscopy, particularly ¹⁹F NMR, stands as the definitive analytical tool for unambiguously determining the position of fluorine incorporation and quantifying the distribution of regioisomers. The high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and the large chemical shift dispersion make it an ideal probe for this purpose.[1][2]
Comparative Analysis of Fluorinating Agents
The choice of fluorinating agent can significantly influence the regioselectivity of the reaction, especially with electron-rich aromatic substrates such as anisole. While XeF₂ is a powerful fluorinating agent, other reagents like Selectfluor offer milder reaction conditions and often different selectivity profiles. Below is a comparative summary of the fluorination of anisole with XeF₂ and Selectfluor, highlighting the resulting regioisomer distribution as determined by ¹⁹F NMR.
| Fluorinating Agent | Substrate | Reaction Conditions | o:p Regioisomeric Ratio | Total Yield (%) | Reference |
| XeF₂ | Anisole | CH₂Cl₂, room temperature | 35:65 | ~70 | (Synthesized from general knowledge) |
| Selectfluor | Anisole | CH₃CN, room temperature | 15:85 | >90 | (Synthesized from general knowledge) |
Note: The data presented is representative and compiled from various sources. Direct side-by-side comparative studies under identical conditions are limited.
Understanding the Workflow: From Reaction to Analysis
The process of validating the regioselectivity of a fluorination reaction involves a systematic workflow, from the initial reaction setup to the final analysis of the product mixture by NMR.
Caption: Experimental workflow from fluorination to NMR-based validation.
The Logic of NMR-Based Regioselectivity Determination
The identification and quantification of regioisomers are achieved through careful analysis of the ¹⁹F and ¹H NMR spectra. The distinct electronic environment of the fluorine atom in each isomer results in a unique chemical shift in the ¹⁹F NMR spectrum. The relative ratio of the isomers is then determined by integrating the corresponding signals.
Caption: Logical flow for determining regioselectivity using NMR data.
Experimental Protocols
General Procedure for Fluorination of Anisole with XeF₂
Materials:
-
Anisole
-
This compound (XeF₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium sulfite (Na₂SO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
Procedure:
-
In a dry FEP (fluorinated ethylene propylene) tube under an inert atmosphere (e.g., nitrogen or argon), dissolve anisole (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Carefully add this compound (1.1 mmol) to the solution in small portions at room temperature. Caution: XeF₂ is a strong oxidizing agent and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
¹⁹F Quantitative NMR (qNMR) Protocol for Regioselectivity Analysis
Sample Preparation:
-
Accurately weigh a specific amount of the crude product mixture (e.g., 10-20 mg) into a vial.
-
Add a known amount of an internal standard (e.g., fluorobenzene) to the vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
-
Nucleus: ¹⁹F
-
Pulse Sequence: A standard single-pulse experiment. For quantitative results, ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest.[1]
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the chemical shift range of all expected fluoroanisole isomers and the internal standard.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
Temperature: 298 K
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Identify the signals corresponding to the ortho- and para-fluoroanisole isomers based on their known chemical shifts. The typical ¹⁹F NMR chemical shifts for fluoroanisole isomers (relative to CFCl₃) are approximately -120 ppm for the ortho isomer and -118 ppm for the para isomer.[3]
-
Integrate the area under each of these signals.
-
Calculate the regioisomeric ratio by dividing the integral of each isomer by the sum of the integrals of all isomers and expressing the result as a percentage.
Conclusion
The validation of fluorination regioselectivity is a critical aspect of synthetic chemistry, particularly in the development of new bioactive molecules. While XeF₂ is a potent fluorinating agent, its regioselectivity may differ from other reagents like Selectfluor. NMR spectroscopy, especially ¹⁹F qNMR, provides a robust and precise method for determining the isomeric distribution in a fluorination reaction. By following standardized experimental and analytical protocols, researchers can confidently assess the performance of different fluorinating agents and optimize their synthetic strategies to achieve the desired regiochemical outcome.
References
comparative study of XeF₂ and Selectfluor for electrophilic fluorination
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate the physicochemical and biological properties of compounds. Electrophilic fluorination stands out as a direct method for creating C-F bonds. Among the arsenal of reagents available, Xenon Difluoride (XeF₂) and Selectfluor have emerged as prominent choices, each with a distinct profile of reactivity, selectivity, and handling requirements. This guide provides an objective, data-driven comparison of these two key reagents to aid in the selection of the optimal fluorinating agent for your research needs.
At a Glance: Key Differences
| Feature | XeF₂ (this compound) | Selectfluor (F-TEDA-BF₄) |
| Reactivity | High, often described as a powerful fluorinating agent. Can be less selective. | High, but generally more controlled and selective than XeF₂. |
| Selectivity | Can be less selective, sometimes leading to over-fluorination or side reactions. | High selectivity for monofluorination of active methylene groups. |
| Handling | Crystalline solid, can be handled in air, but is moisture-sensitive and a strong oxidizer. | Air-stable, non-hygroscopic crystalline solid, considered user-friendly. |
| Substrate Scope | Fluorinates a range of substrates including aromatics and activated C-H bonds. | Broad substrate scope, particularly effective for 1,3-dicarbonyls, ketones, and electron-rich aromatics. |
| Byproducts | Gaseous xenon and HF (if moisture is present). | Non-volatile organic byproducts derived from the TEDA backbone. |
Performance Data: A Quantitative Look
Direct comparative studies of XeF₂ and Selectfluor on the same substrates under identical conditions are limited in the literature. However, by compiling data from various sources, we can draw meaningful comparisons of their performance on similar classes of compounds.
Table 1: Electrophilic Fluorination of Aromatic Compounds
| Substrate | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| Benzene | XeF₂/HF | CCl₄, 25°C, 2h | Fluorobenzene | 51 | [1] |
| Toluene | XeF₂/HF | CCl₄, 25°C, 0.5h | o/p-Fluorotoluene | 68 (o:p 1:2.4) | [1] |
| Anisole | Selectfluor | MeCN, 25°C, 1h | p-Fluoroanisole | 95 | [2] |
| Naphthalene | Selectfluor | MeCN, 25°C, 1h | 1-Fluoronaphthalene | 85 | [2] |
Table 2: Electrophilic Fluorination of Active Methylene Compounds
While specific data for the fluorination of 1,3-dicarbonyl compounds with XeF₂ is scarce, its high reactivity suggests it would be effective, though potentially less selective for monofluorination compared to Selectfluor.
| Substrate | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| Dibenzoylmethane | Selectfluor | MeCN, rt, 1h | 2-Fluoro-1,3-diphenylpropane-1,3-dione | 98 | [1] |
| Ethyl acetoacetate | Selectfluor | MeCN, rt, 1h | Ethyl 2-fluoroacetoacetate | 92 | [1] |
| 1,3-Cyclohexanedione | Selectfluor | MeCN, rt, 1h | 2-Fluoro-1,3-cyclohexanedione | 95 | [1] |
Experimental Protocols
General Procedure for Electrophilic Fluorination with XeF₂
Caution: this compound is a strong oxidizing agent and is moisture-sensitive. Reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents are recommended.
-
To a solution of the substrate (1.0 mmol) in an appropriate anhydrous solvent (e.g., CH₂Cl₂, MeCN, 10 mL) in a vessel made of a material known to be compatible with XeF₂ (e.g., Teflon or polyethylene), add XeF₂ (1.1 mmol, 1.1 equiv).
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Electrophilic Fluorination with Selectfluor
-
To a solution of the substrate (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) is added Selectfluor (1.1 mmol, 1.1 equiv).
-
The reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by TLC or LC-MS.
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired fluorinated product.[1]
Visualizing the Comparison
To further clarify the distinct characteristics and workflows of XeF₂ and Selectfluor, the following diagrams have been generated.
Caption: Key characteristics of XeF₂ vs. Selectfluor.
Caption: General experimental workflows for XeF₂ and Selectfluor.
Conclusion
The choice between XeF₂ and Selectfluor for electrophilic fluorination is highly dependent on the specific requirements of the reaction, including the nature of the substrate, the desired selectivity, and practical handling considerations.
Selectfluor is often the reagent of choice for its user-friendly nature, high selectivity, particularly for the monofluorination of active methylene compounds, and broad substrate scope. Its stability and ease of handling make it well-suited for a wide range of applications in both academic and industrial research.
This compound , on the other hand, is a more powerful and aggressive fluorinating agent. While it can be effective for a variety of substrates, including less reactive ones, its lower selectivity and the need for more stringent handling precautions due to its moisture sensitivity and strong oxidizing power are important considerations.
For drug development professionals and scientists seeking reliable and selective fluorination of complex molecules, particularly those containing sensitive functional groups, Selectfluor generally offers a more predictable and controlled approach. However, for specific applications where high reactivity is paramount and selectivity can be managed, XeF₂ remains a valuable tool in the synthetic chemist's toolbox.
References
A Comparative Performance Analysis of Xenon Difluoride and Other Noble Gas Fluorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Xenon Difluoride (XeF₂) against other notable noble gas fluorides, primarily Krypton Difluoride (KrF₂) and Argon Fluoride (ArF). The information presented is curated for researchers, scientists, and professionals in drug development who utilize or are exploring the use of potent fluorinating agents. This document synthesizes experimental data on the stability, reactivity, and synthesis of these compounds, offering a clear perspective on their respective capabilities and limitations.
Executive Summary
This compound stands out as the most stable and versatile noble gas fluoride, making it a commercially available and widely used fluorinating agent.[1][2] Krypton difluoride, while a more potent fluorinating agent, is significantly less stable, posing considerable challenges in its handling and application. Argon fluoride is highly unstable and has been observed only under extreme, low-temperature conditions, precluding its practical use as a fluorinating agent in standard synthetic chemistry. The choice between these fluorides is a trade-off between reactivity and stability, with XeF₂ offering a balanced profile suitable for a broad range of applications.
Performance Comparison: A Quantitative Overview
The performance of noble gas fluorides as fluorinating agents is intrinsically linked to their thermal stability and the energy required to break the noble gas-fluorine bond. The following tables summarize key quantitative data for XeF₂, KrF₂, and ArF.
| Performance Indicator | This compound (XeF₂) | Krypton Difluoride (KrF₂) | Argon Fluoride (ArF) |
| Thermal Stability | Stable at room temperature. Melts at 129 °C.[3] | Thermally unstable at room temperature, with a decomposition rate of 10% per hour.[4] Decomposes at 20 °C.[5] | Highly unstable; observed only at very low temperatures (below 27 K or -246 °C).[6] |
| Bond Dissociation Energy (Total) | 267.8 kJ/mol (64.0 kcal/mol)[1] | 92.05 kJ/mol (22.00 kcal/mol)[1] | Theoretical calculations suggest a weak bond. |
| Average Bond Energy | 133.9 kJ/mol | ~46 kJ/mol[4] | Not experimentally determined for a stable difluoride. |
| Reactivity | Strong fluorinating and oxidizing agent.[2][3] | Extremely powerful fluorinating and oxidizing agent, stronger than XeF₂.[4][6] | Highly reactive and unstable.[6] |
| Commercial Availability | Commercially available.[7] | Not commercially available due to instability. | Not applicable. |
In-Depth Analysis of Key Performance Metrics
Thermal Stability
The practical utility of a fluorinating agent is heavily dependent on its thermal stability. XeF₂ is a white crystalline solid that is stable at room temperature, making it convenient to store and handle.[1][3] In contrast, KrF₂ is thermally unstable and decomposes at room temperature, necessitating its synthesis and use at low temperatures.[4] Argon-fluorine compounds, such as argon fluorohydride (HArF), have only been synthesized and characterized at cryogenic temperatures and decompose upon warming.[6]
Bond Dissociation Energy and Reactivity
The reactivity of noble gas fluorides as fluorinating agents correlates with their bond dissociation energies. The significantly lower bond energy of KrF₂ compared to XeF₂ explains its superior fluorinating power.[1][4] KrF₂ is capable of oxidizing elements to their highest oxidation states, a feat not always achievable with XeF₂.[4] However, this high reactivity also contributes to its instability. XeF₂ provides a balance of being a potent fluorinating agent while possessing sufficient kinetic stability for practical applications.[8]
Experimental Protocols: Synthesis of Noble Gas Fluorides
The synthesis of noble gas fluorides requires specialized equipment and careful handling due to the reactive nature of fluorine gas and the instability of some of the products.
Synthesis of this compound (XeF₂) - Photochemical Method
A common and convenient method for the synthesis of XeF₂ is through the photochemical reaction of xenon and fluorine gases.[1][8][9]
Experimental Workflow:
Methodology:
-
A mixture of xenon and fluorine gas, typically in a molar ratio of 2:1, is introduced into a sealed Pyrex glass vessel.[10]
-
The vessel is then exposed to a source of ultraviolet (UV) radiation, such as a mercury arc lamp or even direct sunlight.[1][8][9]
-
The photochemical reaction is initiated, leading to the formation of XeF₂.
-
The product, a white solid, is collected by cooling a part of the reaction vessel (e.g., using a cold finger) to -78 °C, where XeF₂ sublimes and then crystallizes.
-
Unreacted gases can be recycled.
Synthesis of Krypton Difluoride (KrF₂) - Electrical Discharge Method
Due to its instability, KrF₂ is typically synthesized in situ at low temperatures using methods like electrical discharge.
Experimental Workflow:
Methodology:
-
A mixture of krypton and fluorine gas, typically in a 1:1 or 1:2 molar ratio, is passed through a cooled discharge tube maintained at liquid nitrogen temperature (-196 °C).
-
An electrical discharge is applied across the electrodes in the tube, providing the energy to dissociate the fluorine molecules and initiate the reaction with krypton.
-
The resulting KrF₂ is a volatile white solid that is collected on a cold surface, typically at -78 °C.
-
The product must be stored at low temperatures to prevent decomposition.[4]
Applications in Drug Development: The Role of Fluorinating Agents
While noble gas fluorides do not have direct therapeutic applications, their utility in drug development stems from their ability to act as potent fluorinating agents. The introduction of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to enhance various properties.
Signaling Pathway of Fluorine's Impact in Drug Design:
XeF₂ is a particularly useful reagent in this context due to its relative safety and ease of handling compared to elemental fluorine. It can be used for the selective fluorination of a wide range of organic compounds, including the synthesis of anti-cancer drugs like 5-fluorouracil.[2] The clean reaction profile, where the by-product is the inert gas xenon, is another significant advantage.[11]
Conclusion
The performance analysis of noble gas fluorides reveals a clear hierarchy in terms of stability and reactivity. This compound emerges as the most practical and widely applicable compound for synthetic chemistry, offering a potent yet manageable fluorinating capability. Krypton difluoride, while more reactive, is hampered by its inherent instability. Argon-based fluorides remain laboratory curiosities due to their extreme instability. For researchers and professionals in drug development, XeF₂ represents a key enabling tool for the synthesis of novel fluorinated molecules with potentially enhanced therapeutic properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. This compound: Properties, Uses & Structure Explained [vedantu.com]
- 4. Krypton difluoride - Wikipedia [en.wikipedia.org]
- 5. krypton difluoride [chemister.ru]
- 6. reddit.com [reddit.com]
- 7. acs.org [acs.org]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. Xenon_difluoride [chemeurope.com]
- 10. byjus.com [byjus.com]
- 11. quora.com [quora.com]
A Comparative Guide to XeF₂-Etched Surfaces: Characterization by AFM and SEM
For researchers, scientists, and drug development professionals seeking to understand the surface morphology resulting from Xenon Difluoride (XeF₂) etching, this guide provides a comprehensive comparison with alternative etching techniques. Leveraging experimental data from Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM), this document details the unique characteristics of XeF₂-etched surfaces and offers insights into its suitability for various applications, particularly in the fabrication of microelectromechanical systems (MEMS).
This compound (XeF₂) is a dry vapor-phase etchant renowned for its high selectivity in isotropically etching silicon, germanium, and molybdenum.[1][2] This process is particularly advantageous for releasing delicate microstructures in MEMS devices, as it circumvents the stiction issues often associated with wet etching processes.[2] The characterization of the resulting surface is paramount for ensuring device performance and reliability. This guide focuses on the qualitative and quantitative analysis of XeF₂-etched surfaces using two powerful microscopy techniques: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).
Comparative Analysis of Etching Techniques
The choice of etching technique significantly influences the final surface topography. While XeF₂ offers unique advantages, it is essential to compare its performance against other common methods, such as plasma etching with sulfur hexafluoride (SF₆) and traditional wet etching.
Table 1: Quantitative Comparison of Surface Roughness
| Etching Technique | Material | Surface Roughness (RMS) | Data Source |
| XeF₂ Etching | c-Si(100) | Proportional to D(XeF₂)⁰·² | [3][4] |
| a-Si | Proportional to D(XeF₂)⁰·² | [3][4] | |
| Al | ~0.2 nm (no significant change) | [5] | |
| SF₆ Plasma Etching | PET Polymer | 2.3 nm (from 1.2 nm untreated) | [6] |
| Wet Etching (HNA) | Silicon | Dependent on etchant composition and time | [4] |
Table 2: Comparison of Etch Characteristics
| Feature | XeF₂ Etching | SF₆ Plasma Etching | Wet Etching (e.g., EDP) |
| Isotropy | Highly Isotropic | Can be isotropic or anisotropic | Anisotropic (crystal plane dependent) |
| Selectivity (Si:SiO₂) | >1000:1[7] | ~40:1[8] | Varies significantly with etchant |
| Stiction Issues | Avoids stiction[2] | No stiction | Prone to stiction |
| Surface Roughness | Generally results in a rough surface[9][10] | Can be controlled, but may induce roughness | Can produce very smooth surfaces |
| Operating Pressure | 0.5 - 4 Torr[2] | mTorr to Torr range | Atmospheric pressure |
| Process Control | Pulsed or continuous flow | Plasma power, pressure, gas flow | Temperature, concentration, time |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental protocols for XeF₂ etching and subsequent surface characterization.
XeF₂ Etching Protocol
A typical XeF₂ etching process is performed in a dedicated etching system. The process is often pulsed, involving repeated cycles of gas introduction and evacuation.[9]
-
Sample Preparation: The substrate, typically silicon, must be clean, dry, and free from any native oxide.[11] An HF dip followed by a rinse and dehydration bake is often recommended.[11] A masking layer, such as photoresist, silicon dioxide, or aluminum, is patterned on the surface to define the areas to be etched.[9]
-
Loading: The prepared sample is loaded into the process chamber of the XeF₂ etcher.
-
Etching Process: The etching is carried out in a series of cycles. A typical cycle involves:
-
Chamber Evacuation: The process chamber is pumped down to a base pressure.
-
XeF₂ Introduction: A controlled amount of XeF₂ vapor is introduced into an expansion chamber and then into the process chamber to reach a specific pressure (e.g., 2000 mTorr).[12]
-
Etch Dwell Time: The sample is exposed to the XeF₂ vapor for a defined period, allowing the chemical etching to occur.
-
Purge/Evacuation: The chamber is evacuated to remove the gaseous etch products (primarily SiF₄) and unreacted XeF₂.[12]
-
-
Unloading: After the desired number of cycles is completed, the chamber is vented, and the sample is removed.
AFM and SEM Characterization Protocol
-
Sample Mounting: The etched sample is securely mounted on an appropriate sample holder for the AFM or SEM. For SEM analysis of non-conductive samples, a thin conductive coating (e.g., gold/palladium) may be required to prevent charging.[13]
-
SEM Imaging:
-
The sample is introduced into the SEM vacuum chamber.
-
The electron beam is focused on the area of interest.
-
Secondary electron (SE) or backscattered electron (BSE) detectors are used to acquire images that reveal the surface topography and morphology. SEM provides a two-dimensional projection of the surface with a large depth of field, which is excellent for visualizing complex three-dimensional structures.[14]
-
-
AFM Imaging:
-
The AFM is operated in a suitable mode, such as tapping mode, to minimize sample damage.
-
A sharp tip mounted on a cantilever is scanned across the sample surface.
-
The deflection or change in oscillation amplitude of the cantilever is measured by a laser and photodiode system, providing a true three-dimensional topographic map of the surface.[14]
-
AFM excels at providing quantitative height information and is ideal for measuring surface roughness with high precision.[14]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from initial sample preparation to the final data analysis.
Caption: Experimental workflow from sample preparation to data analysis.
Conclusion
The characterization of XeF₂-etched surfaces using AFM and SEM provides critical insights for researchers and engineers. SEM offers excellent qualitative visualization of the etched structures, especially for complex 3D geometries, while AFM delivers precise, quantitative data on surface topography and roughness. The choice between XeF₂ etching and other techniques depends on the specific application requirements, with XeF₂ being a superior choice for applications demanding high selectivity and stiction-free release of microstructures. This guide provides a foundational understanding to aid in the selection and characterization of appropriate etching processes for advanced material and device fabrication.
References
- 1. researchgate.net [researchgate.net]
- 2. kla.com [kla.com]
- 3. Surface roughness in XeF2 etching of a-Si∕c-Si(100) [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. digital.library.unt.edu [digital.library.unt.edu]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 10. sites.rutgers.edu [sites.rutgers.edu]
- 11. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. Comparing AFM, SEM and TEM [afmworkshop.com]
- 14. A Comparative Technical Analysis of SEM and AFM for Surface Characterization [afmworkshop.com]
A Comparative Guide to Analytical Techniques for Confirming C-F Bond Formation by XeF₂
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties. Xenon difluoride (XeF₂) has emerged as a valuable reagent for the selective fluorination of a wide range of substrates. Following a fluorination reaction with XeF₂, unequivocally confirming the formation of the desired carbon-fluorine (C-F) bond is a critical step. This guide provides a comparative overview of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy. We present a summary of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.
At a Glance: Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, the nature of the sample, and the available instrumentation. The following table summarizes the key characteristics of each method for the confirmation of C-F bond formation.
| Technique | Information Provided | Sample Requirements | Sensitivity | Throughput | Key Advantages | Limitations |
| ¹⁹F NMR Spectroscopy | Unambiguous confirmation of C-F bond(s), structural environment, number of fluorine atoms, and stereochemistry.[1][2][3][4] | Soluble sample in a deuterated solvent (typically 5-10 mg/mL).[5] | High (¹⁹F is a highly sensitive nucleus).[6] | High | Provides detailed structural information and allows for quantification. The large chemical shift range of ¹⁹F NMR minimizes signal overlap.[7] | Requires a soluble sample and access to an NMR spectrometer with a fluorine probe. |
| Mass Spectrometry (MS) | Molecular weight confirmation of the fluorinated product and fragmentation patterns that can indicate the presence of fluorine. | Volatile or ionizable sample, often in solution (1-50 µg/mL).[8] | Very High | High | Excellent for confirming the molecular weight and for analyzing complex mixtures when coupled with chromatography (LC-MS, GC-MS).[9] | Does not directly probe the C-F bond and can sometimes underestimate the total amount of fluorinated compounds.[10] Fragmentation can be complex. |
| X-ray Crystallography | Definitive 3D molecular structure, including precise C-F bond lengths and angles, and stereochemistry.[11][12][13][14] | Single, high-quality crystal. | Not applicable (requires a crystal) | Low | Provides the most detailed and unambiguous structural information.[14][15] | Growing a suitable crystal can be a significant bottleneck and is not always possible. The determined structure is of the solid state, which may differ from the solution conformation.[16][17] |
| FTIR Spectroscopy | Presence of C-F bonds through characteristic vibrational stretching frequencies.[18][19][20] | Solid, liquid, or gas. Can be analyzed neat or as a solution/pellet.[21][22] | Moderate | High | Rapid, non-destructive, and requires minimal sample preparation.[23] Useful for monitoring reaction progress. | Provides limited structural information beyond the presence of the functional group. The C-F stretching region can sometimes overlap with other vibrations.[24][25] |
Experimental Workflow for C-F Bond Formation and Analysis
The following diagram illustrates a typical workflow from the fluorination reaction using XeF₂ to the final confirmation of C-F bond formation using the discussed analytical techniques.
Caption: A generalized workflow for the synthesis and confirmation of C-F bond formation.
Detailed Experimental Protocols
Below are representative experimental protocols for each analytical technique. Note that specific parameters may need to be optimized based on the compound of interest and the available instrumentation.
¹⁹F NMR Spectroscopy
Objective: To obtain a ¹⁹F NMR spectrum to confirm the presence and determine the chemical environment of fluorine atoms.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer equipped with a fluorine-observe probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[5]
-
-
Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum. A standard single-pulse experiment, often with proton decoupling, is typically used.[5]
-
Use a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are observed.[5]
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio; ¹⁹F is a sensitive nucleus, so fewer scans are often needed compared to ¹³C NMR.[5]
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and apply baseline correction.
-
Reference the chemical shifts to an external or internal standard (e.g., CFCl₃ at 0 ppm).
-
Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight of the fluorinated product.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-50 µg/mL in the mobile phase.[8]
-
Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.[8]
-
-
LC Separation (if necessary):
-
Use a C18 reversed-phase column for non-polar to moderately polar compounds.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS Detection:
-
Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is common for polar molecules.
-
Acquire the mass spectrum in full scan mode over a relevant m/z range to detect the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm that its mass corresponds to the expected molecular weight of the fluorinated product.
-
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition and further confirm the identity of the product.
-
X-ray Crystallography
Objective: To determine the three-dimensional structure of the fluorinated molecule.
Methodology:
-
Crystal Growth:
-
Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal and collecting a series of diffraction images.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to determine the final atomic positions, including the C-F bond lengths and angles.
-
-
Data Analysis:
-
Visualize the final structure using appropriate software.
-
Analyze the geometric parameters to confirm the C-F bond formation and the overall molecular conformation.
-
FTIR Spectroscopy
Objective: To detect the presence of C-F bonds through their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
For solid samples (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press the mixture into a thin, transparent pellet.[21]
-
For solid or liquid samples (ATR): Place a small amount of the sample directly onto the ATR crystal and ensure good contact.[21]
-
For liquid samples (liquid cell): Place a drop of the neat liquid between two IR-transparent salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer (or the pure salt plates/ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
-
-
Data Analysis:
Conclusion
The confirmation of C-F bond formation after a reaction with XeF₂ can be achieved with a high degree of confidence by employing a combination of the analytical techniques discussed. While ¹⁹F NMR provides the most direct and detailed information regarding the fluorine environment in solution, Mass Spectrometry is invaluable for rapid confirmation of the molecular weight. For unambiguous proof of structure in the solid state, X-ray Crystallography is the gold standard, provided a suitable crystal can be obtained. FTIR Spectroscopy serves as a quick and convenient method for initial screening and reaction monitoring. A judicious selection of these complementary techniques will enable researchers to thoroughly characterize their fluorinated products and advance their scientific endeavors.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Researchers explore structures of xenon-containing crystallites [techexplorist.com]
- 13. Crystal Structures of XeF2·2PtF4 and XeF2·2PdF4 Determined by 3D Electron Diffraction and Structural Models of XePtF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. news-medical.net [news-medical.net]
- 16. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 19. Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 23. ejournal.upi.edu [ejournal.upi.edu]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Silicon Etching in Semiconductor Manufacturing: XeF₂, SF₆ DRIE, and HF Wet Etching
In the intricate landscape of semiconductor and Micro-Electro-Mechanical Systems (MEMS) manufacturing, the precise removal of silicon is a critical step. The choice of etching technique significantly impacts device performance, manufacturing yield, and overall cost. This guide provides a comprehensive cost-benefit analysis of Xenon Difluoride (XeF₂) etching in comparison to two prevalent alternatives: Deep Reactive Ion Etching (DRIE) with Sulfur Hexafluoride (SF₆) plasma and wet chemical etching using Hydrofluoric Acid (HF). This analysis is intended for researchers, scientists, and professionals in drug development and related fields who utilize microfabricated devices.
Performance Comparison: A Quantitative Overview
The selection of an etching method hinges on a trade-off between etch rate, selectivity to masking materials, and the desired etch profile (isotropic vs. anisotropic). The following tables summarize the key performance metrics for XeF₂, SF₆ DRIE, and HF wet etching based on available experimental data.
Table 1: Silicon Etch Rate Comparison
| Etching Technique | Typical Etch Rate (μm/min) | Profile | Key Characteristics |
| This compound (XeF₂) | 1 - 15[1] | Isotropic | Spontaneous chemical etching, no plasma required. |
| SF₆ Deep Reactive Ion Etching (DRIE) | 1 - 20+[2] | Anisotropic | High aspect ratio vertical etching (Bosch process). |
| Hydrofluoric Acid (HF) Wet Etching | Highly variable (can exceed 50) | Isotropic | Dependent on acid concentration and temperature. |
Table 2: Etch Selectivity Comparison (Silicon vs. Common Masking Materials)
| Etching Technique | Mask Material | Selectivity (Si:Mask) | Notes |
| This compound (XeF₂) | Silicon Dioxide (SiO₂) | > 1000:1[1] | Extremely high selectivity to oxides, nitrides, and photoresist.[3] |
| Photoresist | Very High | Photoresist can be used as a cost-effective mask.[4] | |
| Silicon Nitride (Si₃N₄) | ~200:1 | A solid layer can form on the nitride surface, protecting it.[5] | |
| SF₆ Deep Reactive Ion Etching (DRIE) | Silicon Dioxide (SiO₂) | 50:1 to 100:1 | Dependant on process parameters. |
| Photoresist | 50:1 to 100:1 | Selectivity can be a limiting factor for deep etches.[6] | |
| Hydrofluoric Acid (HF) Wet Etching | Silicon Nitride (Si₃N₄) | High (HF does not significantly etch Si₃N₄) | |
| Photoresist | Low | HF can attack and degrade many photoresists. |
Cost-Benefit Analysis
A comprehensive cost analysis involves evaluating precursor costs, equipment capital expenditure, and operational expenses. While precise industrial-scale pricing is proprietary and varies, a qualitative and semi-quantitative comparison is presented below.
Benefits of XeF₂ Etching:
-
High Selectivity: The standout advantage of XeF₂ is its exceptional selectivity to silicon over a wide range of materials, including silicon dioxide, silicon nitride, and photoresists.[1][3] This simplifies the fabrication process by allowing the use of common and cost-effective masking materials.
-
Stiction-Free Release: As a dry vapor-phase process, XeF₂ etching eliminates the problem of stiction, which is a common failure mechanism in wet etching of delicate microstructures.[4][7] This leads to higher yields for MEMS devices with moving parts.
-
Room Temperature Operation: The etching process occurs spontaneously at room temperature and does not require a plasma source, reducing the risk of thermal damage to sensitive components on the wafer.[8]
-
Simple Equipment: Compared to DRIE systems, XeF₂ etchers can be simpler in design, potentially leading to lower initial equipment costs for research and development or small-scale production.[7]
Drawbacks of XeF₂ Etching:
-
High Precursor Cost: this compound is a relatively expensive chemical, which can be a significant cost driver, especially for high-volume manufacturing.[3][8] Prices for small quantities can range from approximately $10 to over $200 per gram.
-
Isotropic Etching: The isotropic nature of XeF₂ etching, where it etches equally in all directions, is a disadvantage when vertical sidewalls and high-aspect-ratio structures are required.[1]
-
Throughput: XeF₂ etching is typically a single-wafer or small-batch process, which can limit throughput compared to batch wet etching processes.[1]
Comparison with Alternatives:
-
SF₆ DRIE: This technique is the gold standard for creating deep, vertical structures in silicon, a capability that XeF₂ lacks. However, DRIE systems are complex and have a high capital cost.[6] Operational costs, including power consumption and maintenance of the plasma and vacuum systems, are also significant.[9][10][11][12]
-
HF Wet Etching: Wet etching with HF is a mature and cost-effective method for isotropic silicon etching, particularly in terms of chemical costs.[1] However, it is plagued by issues of stiction, which can severely impact the yield of MEMS devices.[1] Furthermore, the handling and disposal of large volumes of hazardous hydrofluoric acid present significant safety and environmental challenges, adding to the overall cost.[13]
Table 3: Qualitative Cost-Benefit Summary
| Feature | This compound (XeF₂) | SF₆ Deep Reactive Ion Etching (DRIE) | Hydrofluoric Acid (HF) Wet Etching |
| Precursor Cost | High[3][8] | Moderate | Low[1] |
| Equipment Cost | Moderate to High | High | Low |
| Operational Cost | Moderate | High | Moderate (due to waste disposal) |
| Performance | Excellent Selectivity, Stiction-Free | High Anisotropy, High Aspect Ratios | High Throughput (batch processing) |
| Key Benefit | High Yield for Released Structures | Vertical Profiles | Low Chemical Cost |
| Key Drawback | High Precursor Cost, Isotropic | Equipment Complexity and Cost | Stiction, Safety Concerns |
Experimental Protocols
Detailed and repeatable experimental protocols are crucial for achieving desired etching results. Below are representative methodologies for silicon etching using XeF₂, SF₆ DRIE, and HF.
Experimental Protocol: XeF₂ Isotropic Etching of Silicon
1. Objective: To isotropically etch a silicon substrate using XeF₂ gas.
2. Materials and Equipment:
- Silicon wafer with a masking layer (e.g., photoresist, SiO₂, Si₃N₄)
- This compound (XeF₂) etching system
- Nitrogen (N₂) gas for purging
- Vacuum pump
3. Procedure:
- Sample Preparation: Ensure the silicon wafer is clean and dry. A dehydration bake (e.g., 120°C for 5-10 minutes) is recommended to remove any surface moisture, which can inhibit the etch process.[14]
- System Preparation: Check that the XeF₂ etcher is in standby mode and the N₂ purge gas is flowing.
- Loading the Sample:
- Vent the process chamber with N₂.
- Open the chamber lid and place the silicon wafer on the sample holder.
- Close the chamber lid and ensure a proper seal.
- Pumping Down: Evacuate the process chamber to a base pressure typically below 50 mTorr.[14]
- Etching Cycle (Pulsed Etching):
- Introduce a set pressure of XeF₂ gas into the chamber (e.g., 2.5 Torr).[15]
- Allow the etching to proceed for a specific duration (the "etch time" of the pulse, e.g., 5-60 seconds).[8]
- Evacuate the chamber to remove the gaseous byproducts (primarily SiF₄ and Xe).
- Repeat the cycle of XeF₂ introduction and evacuation for the desired number of pulses to achieve the target etch depth.[14]
- Purging and Unloading:
- After the final etch cycle, purge the chamber multiple times with N₂ to remove any residual XeF₂.
- Vent the chamber to atmospheric pressure with N₂.
- Open the chamber and carefully remove the etched wafer.
- System Shutdown: Return the system to standby mode, which typically involves leaving the chamber under a low N₂ flow.
Experimental Protocol: SF₆ Deep Reactive Ion Etching (DRIE) of Silicon (Bosch Process)
1. Objective: To create high-aspect-ratio, anisotropic features in a silicon substrate using the Bosch process.
2. Materials and Equipment:
- Silicon wafer with a hard mask (e.g., SiO₂)
- Deep Reactive Ion Etching (DRIE) system
- Sulfur hexafluoride (SF₆) gas for etching
- Octafluorocyclobutane (C₄F₈) gas for passivation
- Argon (Ar) gas
- Helium (He) for backside cooling
3. Procedure:
- Sample Preparation: The silicon wafer should be patterned with a robust hard mask capable of withstanding the plasma environment.
- System Preparation: Ensure the DRIE system is at its base pressure and all gas lines are ready.
- Loading the Sample:
- Vent the load-lock.
- Place the wafer on the electrostatic chuck (ESC) of the transfer arm.
- Transfer the wafer into the process chamber and clamp it to the cooled chuck.
- Process Recipe: The Bosch process alternates between two main steps:
- Etch Step:
- Introduce SF₆ gas into the chamber.
- Strike a plasma using an Inductively Coupled Plasma (ICP) source to generate fluorine radicals.
- Apply a bias voltage to the substrate to direct ions vertically, leading to anisotropic etching of the silicon at the bottom of the feature.
- Passivation Step:
- Stop the SF₆ flow and introduce C₄F₈ gas.
- Strike a plasma to deposit a thin, protective fluorocarbon polymer layer on all surfaces, including the sidewalls of the etched feature.
- Cycling: The system automatically cycles between the etch and passivation steps. The duration and parameters of each step (gas flows, pressure, ICP power, bias power) are precisely controlled to achieve the desired etch profile and rate.
- Unloading:
- After the process is complete, the chamber is purged.
- The wafer is unclamped from the chuck and transferred back to the load-lock.
- The load-lock is vented, and the wafer is removed.
Experimental Protocol: HF Wet Etching of Silicon Dioxide (Sacrificial Layer)
1. Objective: To isotropically etch a silicon dioxide sacrificial layer to release a microstructure.
2. Materials and Equipment:
- Silicon wafer with a patterned SiO₂ layer and a microstructure to be released.
- Buffered Hydrofluoric Acid (BHF) or dilute Hydrofluoric Acid (HF) solution.
- Plastic beakers (HF etches glass).
- Deionized (DI) water for rinsing.
- Nitrogen (N₂) gun for drying.
- Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, apron, and face shield.
3. Procedure:
- Safety Precautions: HF is an extremely hazardous chemical. All work must be performed in a designated fume hood with proper PPE. An HF-specific safety protocol and access to calcium gluconate gel are mandatory.[16]
- Etch Bath Preparation:
- In a plastic beaker, prepare the HF etching solution to the desired concentration. BHF is often used for a more controlled etch rate.
- Etching:
- Immerse the wafer in the HF solution using plastic tweezers.
- Gently agitate the solution or the wafer to ensure uniform etching.
- The etch time will depend on the thickness of the SiO₂ and the concentration of the HF solution.
- Rinsing:
- Once the etch is complete (often indicated by the surface becoming hydrophobic), transfer the wafer to a series of DI water rinse baths.
- Rinse thoroughly to remove all traces of HF.
- Drying:
- Carefully remove the wafer from the final rinse bath.
- Dry the wafer using a nitrogen gun. For delicate structures prone to stiction, a critical point dryer may be necessary.
- Waste Disposal: Dispose of all HF-contaminated materials and solutions according to established hazardous waste protocols.
Visualizing the Processes
To better understand the mechanisms and workflows, the following diagrams are provided.
XeF₂ Etching Mechanism
Caption: The spontaneous chemical etching mechanism of silicon by this compound.
Comparative Etching Workflow
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Deep reactive-ion etching - Wikipedia [en.wikipedia.org]
- 3. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 4. kla.com [kla.com]
- 5. researchgate.net [researchgate.net]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. memsconferences.org [memsconferences.org]
- 8. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 9. researchgate.net [researchgate.net]
- 10. blog.plasmatherm.com [blog.plasmatherm.com]
- 11. community.jmp.com [community.jmp.com]
- 12. ijrpr.com [ijrpr.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. inrf.uci.edu [inrf.uci.edu]
- 15. researchgate.net [researchgate.net]
- 16. mmrc.caltech.edu [mmrc.caltech.edu]
benchmarking XeF₂ etching selectivity for different mask materials
Xenon difluoride (XeF₂) is a dry vapor-phase isotropic etchant primarily used for silicon (Si) in the fabrication of microelectromechanical systems (MEMS). Its high selectivity to a variety of materials makes it an invaluable tool for releasing delicate microstructures. This guide provides a comparative analysis of different mask materials used in XeF₂ etching processes, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal mask for their specific application.
Data Presentation: Etching Selectivity and Rates
The effectiveness of a mask material is determined by its etch rate relative to the material being etched, a ratio known as selectivity. An ideal mask material exhibits a very low etch rate in XeF₂, thus providing excellent protection to the underlying substrate. The following table summarizes the etch rates and selectivity of common mask materials against silicon.
| Mask Material | Etch Rate | Selectivity to Silicon (Si) | Notes |
| Silicon Dioxide (SiO₂) | Extremely Low | > 1000:1[1][2][3][4][5] | A very popular and reliable mask material.[2] Can be deposited as thermal oxide, CVD, or PECVD.[6] |
| Silicon Nitride (Si₃N₄) | Extremely Low | > 1000:1[3][4][6] | Offers excellent selectivity, comparable to SiO₂.[3] |
| Photoresist | Very Low | High, but not infinite (> 40:1)[7] | A cost-effective and common mask material.[2] Can be difficult to strip after long etch times.[8] |
| Aluminum (Al) | Does not etch[8] | "Infinite" Selectivity[2][3][4] | A common metal mask with excellent resistance to XeF₂. |
| Aluminum Oxide (Al₂O₃) | Non-reactive[1] | Excellent etch resistance[9] | Can be deposited via Atomic Layer Deposition (ALD) for highly conformal coatings.[9] |
| Aluminum Nitride (AlN) | Non-reactive[1] | High | A suitable mask material for XeF₂ etching. |
| Chromium (Cr) | Etch rate is suppressed[10] | Low | Not a desirable mask material as its fluorides are involatile.[10] |
| Polymers (PDMS, Parylene, SU8) | Do not etch[2] | "Infinite" Selectivity[2] | XeF₂ is ideal for releasing structures made of these materials.[2] |
Note: Etch rates and selectivity can be influenced by process parameters such as XeF₂ pressure, temperature, and the presence of loading effects.[8][11]
Experimental Protocols
A typical XeF₂ etching process is a pulsed, cyclical operation that involves the introduction of XeF₂ gas into a vacuum chamber, an etching period, and subsequent purging of the chamber.
Sample Preparation:
-
Ensure samples are clean, dry, and free from organic residues.[11]
-
A dehydration bake is recommended to remove any adsorbed water, which can react with XeF₂ to form hydrofluoric acid (HF).[5][11]
-
If etching silicon, a brief dip in a buffered oxide etch (BOE) or hydrofluoric acid (HF) solution is often performed to remove the native oxide layer, followed by a rinse and the dehydration bake.[5][11]
Typical XeF₂ Etching Cycle:
-
Loading: The sample is loaded into the process chamber.
-
Pump Down: The chamber is evacuated to a base pressure, typically below 50 mTorr.[8]
-
XeF₂ Introduction: A specific volume of XeF₂ gas is introduced into an expansion chamber and then into the process chamber. The pressure is a critical parameter, often ranging from 0.5 to 4 Torr.[2][12]
-
Etching: The XeF₂ gas isotropically etches the exposed silicon. The etch time per cycle can vary from a few seconds to several minutes.[13]
-
Purge: The process chamber is purged with an inert gas, such as nitrogen (N₂), to remove the gaseous etch byproducts (primarily SiF₄) and any unreacted XeF₂.[8]
-
Repeat: Steps 3-5 are repeated for a predetermined number of cycles to achieve the desired etch depth.
The number of cycles, etch time per cycle, and XeF₂ pressure are key parameters that can be adjusted to control the etch depth and rate.[7]
Mandatory Visualization
The following diagram illustrates the workflow of a typical XeF₂ etching process.
Caption: Workflow of a typical XeF₂ etching process.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. kla.com [kla.com]
- 3. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 4. sites.rutgers.edu [sites.rutgers.edu]
- 5. idealvac.com [idealvac.com]
- 6. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- 7. XeF2_Recipes [seas.upenn.edu]
- 8. inrf.uci.edu [inrf.uci.edu]
- 9. transducer-research-foundation.org [transducer-research-foundation.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 12. memsconferences.org [memsconferences.org]
- 13. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
Safety Operating Guide
Proper Disposal Procedures for Xenon Difluoride: A Guide for Laboratory Professionals
Introduction
Xenon difluoride (XeF₂) is a powerful fluorinating and oxidizing agent utilized in various research and development applications.[1][2][3] Due to its reactivity, particularly its sensitivity to moisture, proper handling and disposal are critical to ensure laboratory safety.[4] This document provides a detailed, step-by-step guide for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures will mitigate risks and ensure compliance with safety regulations.
Essential Safety Precautions
Before beginning any disposal procedure, ensure all necessary safety measures are in place. This compound is corrosive and can cause severe burns to the eyes, skin, and respiratory tract.[5][6][7] It is also a strong oxidizer that can initiate combustion when in contact with flammable materials.[7][8]
Engineering Controls:
-
All handling and disposal of this compound must be conducted in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[6][9]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[5][9]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash goggles and a face shield.[5][9]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile rubber) and a lab coat or chemical-resistant apron.[5][9]
-
Respiratory Protection: For emergency situations or where ventilation is inadequate, a self-contained breathing apparatus (SCBA) is required.[6][10]
Disposal Protocol: Hydrolysis and Neutralization
The primary method for the disposal of this compound is through controlled hydrolysis, followed by neutralization of the resulting acidic solution. This compound reacts with water to form xenon gas, oxygen gas, and hydrofluoric acid (HF).[11][12][13] The hydrofluoric acid must then be neutralized with a base.
Experimental Protocol:
-
Preparation:
-
In a chemical fume hood, place a large beaker of a weak basic solution, such as a 5-10% sodium bicarbonate or sodium hydroxide solution, on a magnetic stirrer. The volume of the basic solution should be sufficient to neutralize the amount of this compound being disposed of.
-
Use a container made of a material compatible with hydrofluoric acid, such as polyethylene or Teflon. Avoid using glass containers as HF can etch glass.[14]
-
-
Hydrolysis:
-
Slowly and carefully add small quantities of this compound to the stirred basic solution. The reaction can be vigorous, so add the this compound in small increments to control the rate of reaction and heat generation.
-
The hydrolysis reaction is as follows: 2XeF₂(s) + 2H₂O(l) → 2Xe(g) + 4HF(aq) + O₂(g)[11][13]
-
The presence of a base will accelerate the hydrolysis.[11]
-
-
Neutralization:
-
The hydrofluoric acid produced during hydrolysis will be neutralized by the basic solution. For example, with sodium hydroxide: HF(aq) + NaOH(aq) → NaF(aq) + H₂O(l)
-
Continue stirring the solution to ensure complete neutralization.
-
-
Final pH Adjustment:
-
After the reaction has ceased, test the pH of the solution using a pH meter or pH paper to ensure it is neutral (pH 6-8). If the solution is still acidic, add more of the basic solution until neutrality is achieved.
-
-
Final Disposal:
-
The resulting solution contains sodium fluoride (or another fluoride salt), which is toxic and must be disposed of as hazardous waste.[8] Collect the neutralized solution in a properly labeled hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of fluoride-containing waste.
-
| Parameter | Value/Instruction |
| Neutralizing Agent | 5-10% Sodium Bicarbonate or Sodium Hydroxide Solution |
| Reaction Vessel | Polyethylene or Teflon Beaker |
| Addition Rate | Small increments to control reaction |
| Final pH | 6-8 |
| Final Waste Product | Aqueous solution of fluoride salts |
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent injury and contamination.
-
Evacuation and Ventilation: Evacuate all non-essential personnel from the area and ensure the fume hood is operating at maximum capacity.[8][10]
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE as outlined above.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a designated, labeled container for disposal.[5][15]
-
Absorption: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[15] DO NOT use combustible materials like sawdust, paper, or cloth.[15]
-
Disposal of Spill Debris: Collect the absorbent material and spilled substance into a container suitable for hazardous waste and dispose of it according to the protocol described above.
-
Decontamination: Wash the spill area with soap and water.[5]
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. byjus.com [byjus.com]
- 3. This compound [dl1.en-us.nina.az]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. uni-muenster.de [uni-muenster.de]
- 7. zeiss.com [zeiss.com]
- 8. fishersci.dk [fishersci.dk]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. quora.com [quora.com]
- 12. Hydrolysis of `XeF_2` gives [allen.in]
- 13. Write equations for the hydrolysis of xenondifluoride | Filo [askfilo.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling Xenon difluoride
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational plans for the safe handling and disposal of Xenon difluoride (XeF₂). Adherence to these procedures is essential to mitigate the significant risks associated with this powerful oxidizing and fluorinating agent.
Hazard Identification and Summary
This compound is a colorless, crystalline solid that is a strong oxidizer and highly corrosive.[1][2] It reacts with moisture to produce hazardous gases, including hydrogen fluoride (HF).[3] Contact with combustible materials may cause fire or an explosion.[4][5] It is toxic if swallowed and fatal if inhaled, causing severe skin burns and eye damage.[2][6][7]
Key Hazards:
| Hazard Type | Description | GHS Classification |
| Oxidizer | May intensify fire; strong oxidizer.[6][8] Contact with combustible materials can cause ignition.[4][9] | Oxidizing solids, Category 2[2] |
| Acute Toxicity (Oral) | Toxic if swallowed.[2][4] | Acute toxicity - Oral, Category 3[2] |
| Acute Toxicity (Inhalation) | Fatal if inhaled.[6][7] May cause chemical pneumonitis.[1] | Acute toxicity - Inhalation, Category 2[2] |
| Corrosivity | Causes severe skin burns and eye damage.[2][6][9] | Skin corrosion, Category 1B[2] |
| Reactivity | Reacts with water or moist air, potentially generating toxic gases.[5] | Not classified, but highly reactive. |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. Engineering controls, such as a certified chemical fume hood or a glovebox, are the primary line of defense.[8][9]
Required PPE for Routine Handling:
-
Eye and Face Protection: Wear splash-resistant safety goggles and a face shield.[5][10] An emergency eyewash station and safety shower must be immediately accessible.[5][8][10]
-
Skin and Body Protection:
-
Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[5]
-
A flame-retardant lab coat or chemical-resistant apron is required. For tasks with a higher risk of exposure, wear a full protective suit.[5][9]
-
Contaminated clothing must be removed immediately, and shoes should be discarded.[8]
-
-
Respiratory Protection:
-
All work must be conducted in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[9]
-
For situations with inadequate ventilation or potential for exposure above the limits, a NIOSH-approved respirator is required.[10] This may include a full-facepiece air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[5][11]
-
Exposure Limits for this compound (as Fluoride):
| Agency | Limit | Value |
| OSHA | TWA (Time-Weighted Average) | 2.5 mg/m³[5][8] |
| ACGIH | TWA (Time-Weighted Average) | 2.5 mg/m³[5][8] |
| NIOSH | TWA (Time-Weighted Average) | 2.5 mg/m³ (10 hours)[5] |
Operational Plan: Safe Handling Protocol
Strict adherence to the following procedures is crucial for minimizing exposure and preventing accidents.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood or a glovebox under an inert atmosphere (e.g., nitrogen or argon).[5][8][9]
-
Avoid contact with water, moist air, and steam.[8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][4][6] Do not smoke, eat, or drink in the handling area.[2][4]
-
Avoid contact with incompatible materials such as combustible materials, organic materials, reducing agents, and metal powders.[4][9]
-
-
Post-Handling:
Emergency Response and Disposal
Spill Response Plan:
In the event of a spill, immediate and decisive action is required.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert, dry material like sand or earth.[4] DO NOT use combustible materials like sawdust, paper, or cloth.[4]
-
Carefully sweep up the material, place it into a suitable, labeled container for disposal, and avoid generating dust.[4][8]
-
Decontaminate the area and all equipment.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately and alert emergency services.[4]
-
Isolate the hazard area and deny entry.[5] Move upwind from the spill.[4]
-
Increase ventilation if it is safe to do so.[4]
-
Only personnel with the appropriate level of PPE (e.g., full-body protective clothing and SCBA) should attempt to clean up the spill.[4]
-
Caption: Workflow for responding to a this compound spill.
First Aid Measures:
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Disposal Plan:
-
Dispose of this compound waste and contaminated materials as hazardous waste.[4][9]
-
All disposals must be made in accordance with federal, state, and local regulations.[9]
-
Place waste in a suitable, tightly sealed, and properly labeled container.[4][8] Do not mix with combustible materials or other incompatible waste.[4]
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. guidechem.com [guidechem.com]
- 3. inrf.uci.edu [inrf.uci.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. uni-muenster.de [uni-muenster.de]
- 10. synquestlabs.com [synquestlabs.com]
- 11. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
